molecular formula C9H10N2S B1270155 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol CAS No. 53440-31-6

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Cat. No.: B1270155
CAS No.: 53440-31-6
M. Wt: 178.26 g/mol
InChI Key: YDPWBCYJZWQKDD-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPWBCYJZWQKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420607
Record name 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53440-31-6
Record name 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is centered around the catalyzed cyclization of 2-mercaptobenzonitrile with ethylenediamine. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss the underlying reaction mechanisms. Furthermore, it includes crucial information on the characterization of the final product and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecule.

Introduction and Strategic Rationale

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry due to their prevalence in a vast array of biologically active molecules. The 2-imidazoline scaffold, a key feature of the target molecule, is known to be a privileged structure in drug discovery, exhibiting a wide range of pharmacological activities. The benzenethiol moiety adds another layer of chemical reactivity and potential for biological interaction.

The synthetic strategy outlined in this guide was chosen for its efficiency, atom economy, and the commercial availability or straightforward synthesis of the starting materials. The core of this pathway is the direct cyclization of a nitrile with a diamine to form the 2-imidazoline ring. This approach is favored over multi-step procedures that may involve protection/deprotection steps or the use of more hazardous reagents.

The chosen starting material, 2-mercaptobenzonitrile, provides the necessary functionalities—a nitrile group for cyclization and a thiol group at the ortho position—to directly yield the desired product. The reaction with ethylenediamine in the presence of a sulfur catalyst provides a reliable method for the construction of the 4,5-dihydro-1H-imidazole ring.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

  • Stage 1: Synthesis of the Key Precursor, 2-Mercaptobenzonitrile. While 2-mercaptobenzonitrile may be commercially available from some suppliers, its synthesis from more common starting materials is a valuable and often necessary procedure.

  • Stage 2: Catalyzed Cyclization to Yield the Final Product. This key step involves the reaction of 2-mercaptobenzonitrile with ethylenediamine in the presence of elemental sulfur, which facilitates the formation of the 2-imidazoline ring.

Below is a visual representation of the overall synthesis workflow.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization start1 Starting Materials (e.g., 2-chlorobenzonitrile) reaction1 Nucleophilic Substitution (e.g., with NaSH) start1->reaction1 product1 2-Mercaptobenzonitrile reaction1->product1 start2 2-Mercaptobenzonitrile product1->start2 Proceed to Stage 2 reaction2 Cyclization Reaction (Reflux) start2->reaction2 reagent2 Ethylenediamine reagent2->reaction2 catalyst2 Sulfur (catalyst) catalyst2->reaction2 product2 This compound reaction2->product2

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 2-Mercaptobenzonitrile

Materials:

  • 2-Chlorobenzonitrile

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-chlorobenzonitrile (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium hydrosulfide (1.2 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. A precipitate of 2-mercaptobenzonitrile should form.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-mercaptobenzonitrile.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stage 2: Synthesis of this compound

Rationale: This is the key cyclization step. The reaction between the nitrile group of 2-mercaptobenzonitrile and the primary amine groups of ethylenediamine is catalyzed by elemental sulfur. The sulfur is believed to facilitate the formation of a thioamide intermediate, which then readily cyclizes.

Materials:

  • 2-Mercaptobenzonitrile (1 equivalent)

  • Ethylenediamine (4 equivalents)

  • Sulfur powder (0.25 equivalents)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization solvents (e.g., cyclohexane or ethanol)

Procedure:

  • In a round-bottom flask, combine 2-mercaptobenzonitrile (1 equivalent), ethylenediamine (4 equivalents), and sulfur powder (0.25 equivalents).

  • Heat the mixture under reflux in an oil bath at 120 °C. The reaction time can vary from 30 minutes to 3 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with chloroform (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or ethanol to afford pure this compound.

Mechanistic Insights

The sulfur-catalyzed synthesis of 2-imidazolines from nitriles and ethylenediamine is a well-established method. The proposed mechanism involves the following key steps:

Mechanism cluster_activation Step 1: Thioamide Formation cluster_cyclization Step 2: Nucleophilic Attack and Cyclization cluster_product Step 3: Tautomerization nitrile 2-Mercaptobenzonitrile thioamide Thioamide Intermediate nitrile->thioamide + S₈ sulfur Sulfur (S₈) thioamide_int Thioamide Intermediate thioamide->thioamide_int addition_intermediate Tetrahedral Intermediate thioamide_int->addition_intermediate + Ethylenediamine ethylenediamine Ethylenediamine cyclized_product Cyclized Intermediate addition_intermediate->cyclized_product - H₂S cyclized_int Cyclized Intermediate cyclized_product->cyclized_int final_product This compound cyclized_int->final_product Tautomerization

An In-depth Technical Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol (CAS Number: 53440-31-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to offer insights into its properties, potential synthesis, reactivity, and applications. The document is intended to serve as a foundational resource for researchers interested in exploring the unique characteristics of this molecule.

Introduction

This compound, also known as 2-(2-imidazolinyl)thiophenol, is an organic molecule that features a benzenethiol ring substituted with a 4,5-dihydro-1H-imidazole (imidazoline) group. The presence of both a nucleophilic thiol group and a basic imidazoline ring suggests a rich and versatile chemistry. Imidazoline derivatives are of significant interest in medicinal chemistry, with established applications as receptor ligands and in the development of therapeutic agents.[1] Similarly, the benzenethiol moiety is a key structural component in various biologically active compounds and serves as a versatile precursor in organic synthesis. This guide aims to consolidate the known information and provide a predictive analysis of the properties and potential utility of this compound.

Molecular Structure and Basic Properties

The fundamental properties of this compound are summarized in the table below. These are based on information from chemical suppliers and computational predictions.[2]

PropertyValueSource
CAS Number 53440-31-6[2]
Molecular Formula C₉H₁₀N₂S[2]
Molecular Weight 178.25 g/mol [2]
Canonical SMILES C1CN=C(N1)C2=CC=CC=C2S[2]
InChI Key InChI=1S/C9H10N2S/c12-9-6-4-3-5-8(9)11-7-1-2-10-7/h3-6,10,12H,1-2H2[2]

Postulated Synthesis

While no specific, experimentally validated synthesis for this compound has been found in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-substituted imidazolines. A common and effective method involves the condensation of a carboxylic acid derivative with ethylenediamine.

A likely synthetic pathway would be the reaction of 2-mercaptobenzoic acid with ethylenediamine. This reaction would likely proceed under heating, possibly with a dehydrating agent or under conditions that allow for the removal of water to drive the cyclization and formation of the imidazoline ring.

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product 2_mercaptobenzoic_acid 2-Mercaptobenzoic Acid plus + 2_mercaptobenzoic_acid->plus ethylenediamine Ethylenediamine reaction_arrow ethylenediamine->reaction_arrow Heat, -H₂O product This compound plus->ethylenediamine reaction_arrow->product

Figure 1: Postulated synthesis of the target compound.

An alternative approach could involve the reaction of 2-chlorobenzonitrile with ethylenediamine and a sulfur source, such as hydrogen sulfide, in a multi-component reaction.[3][4] However, this would likely involve harsher conditions and might lead to a more complex mixture of products.

Predicted Spectroscopic Properties

1H NMR Spectroscopy
  • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (approximately δ 7.0-7.5 ppm) corresponding to the four protons on the benzene ring.

  • Imidazoline Protons: A singlet or a pair of triplets is anticipated for the methylene protons of the imidazoline ring (CH₂-CH₂), likely in the range of δ 3.0-4.0 ppm.

  • N-H Proton: A broad singlet corresponding to the N-H proton of the imidazoline ring. Its chemical shift would be highly dependent on the solvent and concentration.

  • S-H Proton: A singlet for the thiol proton (S-H). The chemical shift of this proton can vary significantly and is also dependent on solvent and concentration.

13C NMR Spectroscopy
  • Aromatic Carbons: Six signals are expected in the aromatic region (approximately δ 120-140 ppm). The carbon attached to the sulfur atom would be shifted downfield.

  • Imidazoline Carbons: Two signals are expected for the imidazoline ring. The C=N carbon would appear significantly downfield (likely > δ 160 ppm), while the methylene carbons would be found in the aliphatic region (approximately δ 40-50 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazoline ring.

  • S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretching vibration.

  • C=N Stretch: A sharp absorption band in the region of 1600-1650 cm⁻¹ due to the C=N stretching of the imidazoline ring.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.

Mass Spectrometry

The electron impact mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. Subsequent fragmentation may involve the loss of the thiol group or cleavage of the imidazoline ring.

Potential Reactivity

The chemical reactivity of this compound is dictated by its two main functional groups: the thiol and the imidazoline.

Reactivity Molecule This compound Thiol_Group Thiol Group (-SH) Molecule->Thiol_Group Imidazoline_Ring Imidazoline Ring Molecule->Imidazoline_Ring Oxidation Oxidation (to Disulfide) Thiol_Group->Oxidation Alkylation Alkylation Thiol_Group->Alkylation Metal_Coordination_Thiol Metal Coordination Thiol_Group->Metal_Coordination_Thiol Protonation Protonation (Basic Center) Imidazoline_Ring->Protonation Metal_Coordination_Imidazoline Ligand for Metal Complexes Imidazoline_Ring->Metal_Coordination_Imidazoline

Figure 2: Potential reactivity pathways.

  • Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer. It can also undergo S-alkylation and S-acylation reactions with appropriate electrophiles. The thiol can also act as a soft ligand for coordination to transition metals.[5]

  • Imidazoline Ring: The imidazoline ring contains a basic nitrogen atom that can be readily protonated. This ring system is also known to act as a ligand in coordination chemistry, forming stable complexes with various metal ions.[6]

Potential Applications

Given the structural motifs present in this compound, several potential areas of application can be envisaged, primarily in medicinal chemistry and materials science.

Medicinal Chemistry

The imidazoline ring is a well-established pharmacophore that interacts with various receptors, including imidazoline and α-adrenergic receptors.[1] Compounds containing this moiety have been developed as antihypertensive agents, antidepressants, and antidiabetic drugs. The benzenethiol group, while potentially contributing to toxicity, is also found in a number of bioactive molecules and can be a key feature for enzyme inhibition or receptor binding. The combination of these two groups in a single molecule could lead to novel pharmacological profiles. It is plausible that this compound or its derivatives could exhibit anti-inflammatory, antimicrobial, or anticancer activities, areas where imidazole and thiol-containing compounds have shown promise.[7][8]

Coordination Chemistry and Catalysis

The presence of both a soft sulfur donor and a hard nitrogen donor makes this molecule an interesting candidate as a bidentate ligand for transition metal complexes. Such complexes could have applications in catalysis, for example, in cross-coupling reactions or oxidation/reduction processes. The specific coordination geometry and electronic properties of the resulting metal complexes would depend on the metal center and the reaction conditions.[9]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the properties of related compounds, particularly thiophenols, caution should be exercised when handling this substance. Thiophenols are known for their strong, unpleasant odors and can be toxic.[10] They can cause skin and eye irritation and may be harmful if inhaled or ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with intriguing structural features that suggest a rich chemical reactivity and potential for applications in various scientific fields, most notably in medicinal and coordination chemistry. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physical, chemical, and biological properties. The synthetic routes and reactivity pathways proposed in this guide, based on the established chemistry of related compounds, provide a solid foundation for future investigations into this promising molecule.

References

  • Golubenkova, A. S., Golantsov, N. E., Festa, A. A., & Voskressensky, L. G. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1129. [Link]

  • Huang, X., Fu, F., & Dai, J. (2009). 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1499. [Link]

  • Nezamabadi, M., et al. (2020). Absorbing behavior of hydrogen sulfide on ethylenediamine during sour gas sweetening. Eurasian Chemical Communications, 2(4), 778-785. [Link]

  • Balamurugan, R., & Varghese, B. (2010). Reactions of 2-Mercaptobenzoic Acid with Divalent Alkaline Earth Metal Ions: Synthesis, Spectral Studies, and Single-Crystal X-ray Structures of Calcium, Strontium, and Barium Complexes of 2,2'-Dithiobis(benzoic acid). Crystal Growth & Design, 10(9), 4036-4045. [Link]

  • Kawasaki, I., et al. (2001). Synthesis of 2-imidazolones and 2-iminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3095-3099. [Link]

  • Syguda, A., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7489. [Link]

  • Gopi, K. V., et al. (2018). (a) Reaction between 2‐mercaptoethanol (Merc) and ethylenediamine (En), where the amine group deprotonates the thiol group and produces thiolate anions. ResearchGate. [Link]

  • CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation. (2013).
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  • Glorius, F., et al. (2010). Synthesis of 2-Imidazolones and 2-Iminoimidazoles. ResearchGate. [Link]

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  • Niewiadomy, A., et al. (2019). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Molecules, 24(12), 2296. [Link]

  • Gouveia, F. S., et al. (2021). Pyrazolo[5,1-c][1][5][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(11), 3144. [Link]

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  • Castrol. (2021). Castrol Transmax Full Synthetic Multi-vehicle ATF - SAFETY DATA SHEET. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C5E8A9F7E1B1E1D1802586D9005E1C3A/ File/1284508.pdf)
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  • CN111187188A - Synthesis method of substituted thiophenol. (2020).
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  • Yilmaz, I., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie, 65(3), 205-214. [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and employs theoretical principles to elucidate its key chemical features. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, spectroscopic characteristics, and the nuanced interplay of its structural components. We will explore the molecule's constituent aromatic and heterocyclic rings, the influential thiol group, and the nature of the chemical bonds that define its architecture and reactivity.

Introduction

This compound, with CAS Number 53440-31-6, is a heterocyclic compound featuring a benzenethiol moiety linked to a 2-imidazoline ring. The unique combination of an aromatic thiol and a dihydroimidazole ring suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The presence of both acidic (thiol) and basic (imidazoline) centers, along with the aromatic system, imparts a potential for diverse chemical interactions and biological activity. This guide aims to provide a detailed theoretical and predictive understanding of its molecular architecture and bonding.

Predicted Molecular Structure and Key Features

The molecule is composed of two primary structural units: a benzenethiol ring and a 4,5-dihydro-1H-imidazole (2-imidazoline) ring, connected by a single carbon-carbon bond.

  • Benzenethiol Moiety: This consists of a benzene ring substituted with a thiol (-SH) group. The thiol group is a key functional group, known for its acidity and ability to form strong coordination bonds with metals. The aromatic ring itself is a planar system of delocalized π-electrons, contributing to the molecule's overall stability and providing a scaffold for various intermolecular interactions, including π-π stacking.

  • 2-Imidazoline Moiety: This is a five-membered heterocyclic ring containing two nitrogen atoms. The dihydro- nature indicates the presence of a single double bond within the ring, specifically a C=N bond, classifying it as a cyclic amidine. This functional group is basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom. The imidazoline ring is not planar and can adopt an envelope or twisted conformation.

The overall structure suggests the potential for intramolecular hydrogen bonding between the thiol proton and one of the nitrogen atoms of the imidazoline ring, which could influence its conformational preference and reactivity.

Synthesis_Workflow start 2-Mercaptobenzoic Acid + Ethylenediamine reaction Acid-catalyzed Condensation start->reaction intermediate Amide Intermediate (not isolated) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzoic acid (1 equivalent) and a suitable solvent such as toluene.

  • Addition of Reagents: Add ethylenediamine (1.1 equivalents) to the flask.

  • Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Bonding and Molecular Orbital Analysis (Theoretical)

A deeper understanding of the molecule's properties can be gained through a theoretical analysis of its bonding and molecular orbitals. Density Functional Theory (DFT) calculations would be an appropriate method to model the electronic structure.

  • Hybridization and Bond Angles: The carbon atoms of the benzene ring are sp² hybridized, leading to a planar geometry with bond angles of approximately 120°. The carbon atom of the C=N bond in the imidazoline ring is also sp² hybridized, as is the imino nitrogen atom. The other two carbon atoms and the amino nitrogen in the imidazoline ring are sp³ hybridized, resulting in a non-planar ring conformation. The C-S-H bond angle is expected to be around 90-100°, typical for thiols.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • The Highest Occupied Molecular Orbital (HOMO) is anticipated to be localized primarily on the benzenethiol moiety, specifically on the sulfur atom and the π-system of the benzene ring. This region represents the most likely site for electrophilic attack.

    • The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be distributed over the π*-system of the benzene ring and the C=N bond of the imidazoline ring. This area would be the primary site for nucleophilic attack.

    • The HOMO-LUMO energy gap would provide an indication of the molecule's chemical reactivity and its electronic transition properties. A smaller gap generally correlates with higher reactivity.

  • Tautomerism: The imidazoline ring contains an amidine functional group, which can exhibit tautomerism. The proton on the amino nitrogen could potentially migrate to the imino nitrogen, resulting in a different tautomeric form. The relative stability of these tautomers would depend on factors such as solvent and substitution. Computational studies on similar systems have shown that the amino tautomer is generally more stable. [1]

Predicted Spectroscopic Data

Based on the proposed structure and data from analogous compounds like 2-phenyl-2-imidazoline, the following spectroscopic characteristics are anticipated. [2][3][4][5] Table 1: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Signals
¹H NMR (in CDCl₃)- Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. - Imidazoline CH₂ Protons: A singlet or two multiplets around δ 3.5-4.0 ppm. - NH Proton: A broad singlet, chemical shift can vary depending on concentration and solvent. - SH Proton: A singlet, chemical shift can vary, may exchange with D₂O.
¹³C NMR (in CDCl₃)- Aromatic Carbons: Signals in the range of δ 120-140 ppm. - Imidazoline C=N Carbon: A signal around δ 160-170 ppm. - Imidazoline CH₂ Carbons: Signals around δ 45-55 ppm.
IR Spectroscopy (KBr pellet)- N-H Stretch: A broad band around 3200-3400 cm⁻¹. - Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. - C=N Stretch (imidazoline): A strong absorption around 1600-1650 cm⁻¹. - S-H Stretch: A weak band around 2550-2600 cm⁻¹. - Aromatic C=C Stretch: Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (EI)- Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of C₉H₁₀N₂S. - Key Fragmentation Patterns: Likely fragmentation would involve the loss of the thiol group, and cleavage of the imidazoline ring.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, overview of the molecular structure and bonding of this compound. By drawing upon established chemical principles and data from structurally similar compounds, we have outlined a plausible synthetic route, predicted its key spectroscopic features, and offered insights into its electronic structure.

The unique combination of a benzenethiol and a 2-imidazoline moiety suggests that this molecule could be a valuable building block in various chemical and pharmaceutical applications. To fully elucidate the properties and potential of this compound, further experimental work is crucial. This would include:

  • Definitive Synthesis and Characterization: Carrying out the proposed synthesis and obtaining detailed experimental data from NMR, IR, and mass spectrometry to confirm the structure.

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous information about its solid-state conformation, bond lengths, and bond angles.

  • Computational Studies: Performing high-level DFT calculations to validate the predicted electronic properties, molecular orbital distributions, and to investigate its reactivity and potential intermolecular interactions.

  • Biological Screening: Investigating its potential biological activities, given the prevalence of imidazole and thiol-containing compounds in drug discovery.

This guide serves as a foundational document to stimulate and guide future research into this promising, yet under-explored, chemical entity.

References

  • Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews, 54(4), 587-639.
  • PubChem. (n.d.). 2-Phenylimidazoline. Retrieved from [Link]

  • Pachev, T., Zareva, S., & Yancheva, D. (2020).
  • SpectraBase. (n.d.). 2-Phenyl-2-imidazoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylimidazole. Retrieved from [Link]

  • Gawinecki, R., Kucybała, Z., & Piszczek, P. (2004). Synthesis of 2-Aryl-2,3-dihydro-4H-t[6][7]hiazino[3,2-a]benzimidazol-4-ones and 7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones. Russian Journal of Organic Chemistry, 40(8), 1194-1199.

  • Revue Roumaine de Chimie. (2012).
  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Retrieved from [Link]

  • Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of molecular modeling, 11(2), 167–173.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

  • Remko, M., & Rode, B. M. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Chemical Physics Letters, 343(1-2), 131-137.

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"2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 53440-31-6).[1][2][3] As specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information based on the well-characterized properties of its core functional moieties: the benzenethiol group and the 2-imidazoline ring. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its predicted spectral characteristics, plausible synthetic routes, potential reactivity, and key safety considerations. This approach provides a robust framework for understanding and working with this molecule.

Introduction and Molecular Identity

This compound is a heterocyclic organic compound featuring a benzenethiol (thiophenol) core substituted at the ortho position with a 2-imidazoline ring. This unique combination of a nucleophilic thiol group and a basic imidazoline moiety suggests a rich and versatile chemical profile, making it a molecule of interest in coordination chemistry, materials science, and medicinal chemistry.

  • IUPAC Name: this compound

  • CAS Number: 53440-31-6[1]

  • Molecular Formula: C₉H₁₀N₂S

  • SMILES: C1=CC=C(C(=C1)S)C2=NCCN2[2]

The structure combines the aromaticity and acidity of a thiophenol with the non-aromatic, cyclic amidine system of the imidazoline ring. This duality is central to its chemical behavior.

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties. These values are derived from computational models and by analogy to structurally related compounds like benzenethiol and various 2-substituted imidazolines.

PropertyValue (Estimated/Calculated)Source/Basis for Estimation
Molecular Weight 178.25 g/mol Calculated from Molecular Formula
Appearance White to off-white solidInferred from similar heterocyclic thiols
Melting Point >150 °C (Decomposition likely)Estimated based on related imidazole-thiols
Boiling Point >300 °C at 760 mmHgHigh due to hydrogen bonding and molecular weight
Water Solubility Sparingly solublePredicted based on hydrophobic benzene ring
Organic Solvent Solubility Soluble in DMSO, DMF, MethanolInferred from functional groups
pKa (Thiol Group) ~6.5 - 7.0Analogy to benzenethiol (pKa ≈ 6.6)[4]
logP (Octanol/Water) 1.5 - 2.5Computationally predicted

Proposed Synthesis and Reactivity

Synthetic Pathway

A chemically sound and efficient method for the synthesis of this compound involves the condensation reaction between 2-mercaptobenzonitrile and ethylenediamine. This reaction, often catalyzed by a Lewis acid or driven by high temperature, proceeds via nucleophilic attack of the diamine on the nitrile carbon, followed by intramolecular cyclization to form the imidazoline ring.

Below is a conceptual workflow for this synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-Mercaptobenzonitrile process_step Condensation & Cyclization (e.g., Toluene, reflux) reactant1->process_step reactant2 Ethylenediamine reactant2->process_step product This compound process_step->product Purification (Crystallization/Chromatography)

Caption: Proposed synthesis workflow for the target compound.

Chemical Reactivity

The reactivity is governed by its two primary functional groups:

  • Thiol (-SH) Group: As a derivative of benzenethiol, the thiol group is acidic and highly nucleophilic.

    • Oxidation: It can be readily oxidized to form a disulfide-bridged dimer, particularly in the presence of mild oxidizing agents or atmospheric oxygen.

    • Alkylation/Acylation: The thiolate anion, formed under basic conditions, is a potent nucleophile that can react with alkyl halides or acyl chlorides.

    • Metal Coordination: It can act as a soft ligand, coordinating with various transition metals to form stable metal-thiolate complexes.

  • Imidazoline Ring: The C=N-C-N linkage defines this group's reactivity.

    • Basicity: The sp²-hybridized nitrogen atom is basic and can be protonated by acids to form an imidazolinium salt.

    • Hydrolysis: Under harsh acidic conditions, the imidazoline ring can undergo hydrolysis to yield the corresponding N-(2-aminoethyl)amide derivative.

    • Ligand Properties: The nitrogen atoms can also participate in metal coordination, making the entire molecule a potential bidentate (N,S) chelating ligand.

G cluster_thiol Thiol Reactivity cluster_imidazoline Imidazoline Reactivity main This compound Thiol Group (-SH) Imidazoline Ring oxidation Oxidation to Disulfide main:f0->oxidation alkylation Alkylation (S-alkylation) main:f0->alkylation coordination1 Metal Coordination (Soft Ligand) main:f0->coordination1 basicity Protonation (Basicity) main:f1->basicity hydrolysis Hydrolysis main:f1->hydrolysis coordination2 Metal Coordination (N-donor) main:f1->coordination2

Caption: Key reactivity pathways of the core functional groups.

Predictive Spectral Analysis

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): ~7.0-7.5 ppm. A multiplet integrating to 4 protons is expected, corresponding to the protons on the benzene ring.

  • Imidazoline Protons (-CH₂-CH₂-): ~3.5-4.0 ppm. A singlet or a pair of triplets integrating to 4 protons. The exact pattern depends on the solvent and conformational dynamics.

  • Amine Proton (-NH-): A broad singlet, typically between 5.0-7.0 ppm, whose chemical shift is highly dependent on solvent and concentration. This signal may exchange with D₂O.

  • Thiol Proton (-SH): A singlet, typically between 3.0-4.0 ppm. Its position can vary, and the peak is often broad. This signal will also exchange with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons: ~120-140 ppm. Six distinct signals are expected, including the carbon attached to sulfur (C-S) which would be slightly downfield.

  • Imidazoline Carbons (-CH₂-CH₂-): ~45-55 ppm. One or two signals for the methylene carbons.

  • Imidazoline Carbon (N-C=N): ~160-170 ppm. The characteristic downfield signal for the sp²-hybridized carbon of the amidine group.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • C=N Stretch (Imidazoline): A strong, sharp absorption band around 1600-1650 cm⁻¹.

  • S-H Stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹. This peak can sometimes be difficult to observe.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol provides a self-validating system for obtaining high-quality NMR data for the title compound or similar analytes.

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing solubility issues.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and for its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm serves as an internal reference.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any particulates. A clear, homogenous solution is required for high-resolution spectra.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).

  • Instrument Setup:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal from the DMSO-d₆. Trustworthiness: A stable lock ensures field stability throughout the experiment, which is critical for high resolution.

    • Shim the magnetic field to optimize homogeneity. Aim for a sharp, symmetrical solvent peak shape. Trustworthiness: Proper shimming minimizes peak broadening and distortion, ensuring accurate coupling constant and chemical shift measurements.

  • Acquisition:

    • ¹H Spectrum: Acquire a standard proton spectrum (e.g., 16 scans).

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum (e.g., 1024 scans or more, depending on concentration).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO carbon septet to 39.52 ppm.

    • Integrate the proton signals and identify the chemical shifts and coupling patterns for all peaks.

Potential Applications and Scientific Significance

The unique bifunctional nature of this molecule opens avenues for several applications:

  • Medicinal Chemistry: The imidazoline scaffold is a well-known pharmacophore found in numerous drugs. The presence of a thiol group allows for potential covalent interactions with biological targets or can serve as an antioxidant moiety.

  • Coordination Chemistry: As a potential N,S-bidentate ligand, it can form stable complexes with transition metals. These complexes could be explored for their catalytic activity or as novel therapeutic agents.

  • Materials Science: Thiol-containing molecules are widely used for surface functionalization, particularly on gold surfaces, to create self-assembled monolayers (SAMs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from the hazardous properties of its parent compound, benzenethiol.[5][6][7]

  • Hazards:

    • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled, similar to other aromatic thiols.[6]

    • Irritation: Expected to cause skin and serious eye irritation.[5][8]

    • Stench: Possesses a strong, unpleasant odor characteristic of thiols.

  • Recommended Precautions:

    • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

    • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

References

  • Cheméo. (n.d.). Benzenethiol (CAS 108-98-5) - Chemical & Physical Properties. Retrieved from [Link]

  • Amole Biotechnology. (2026). This compound. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzenethiol (FDB011878). Retrieved from [Link]

  • ChemBK. (n.d.). Benzenethiol. Retrieved from [Link]

  • Scribd. (n.d.). Spec Ir NMR Spectra Tables PDF. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). Examples of 1H NMR Spectra. Retrieved from [Link]

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The Enigmatic Target: A Technical Guide to the Putative Mechanism of Action of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action of the novel compound, 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. In the absence of direct empirical data for this specific molecule, this paper synthesizes current knowledge of imidazoline receptor pharmacology and structure-activity relationships to construct a scientifically rigorous hypothesis of its primary biological targets and downstream signaling cascades. We postulate that this compound acts as a selective ligand for the I₂ imidazoline receptor, a complex and multifaceted target implicated in a range of neuropathological and metabolic conditions. This guide will dissect the structural basis for this hypothesis, explore the intricate signaling pathways associated with I₂ receptor modulation, and provide detailed experimental protocols for the validation of these claims. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the imidazoline receptor system.

Introduction: The Imidazoline Receptor System - A Landscape of Therapeutic Opportunity

The imidazoline receptor system represents a family of non-adrenergic binding sites that have garnered significant attention for their diverse physiological roles and therapeutic potential.[1][2] These receptors are broadly classified into three main subtypes: I₁, I₂, and I₃, each with distinct tissue distributions, pharmacological profiles, and signaling mechanisms.[1][2]

  • I₁ Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[1][2] Their activation leads to a decrease in sympathetic outflow, making them attractive targets for antihypertensive therapies.[1][2]

  • I₂ Imidazoline Receptors: These receptors exhibit a more enigmatic and complex profile. They are predominantly found on the outer mitochondrial membrane and have been linked to several proteins, including monoamine oxidase (MAO).[2][3] Modulation of I₂ receptors has been associated with neuroprotection, analgesia, and the regulation of mood and appetite.[2][3][4]

  • I₃ Imidazoline Receptors: Primarily located in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin secretion.[2]

The compound at the heart of this guide, this compound, possesses the characteristic 2-imidazoline pharmacophore, strongly suggesting its interaction with this receptor system. Its structural architecture, particularly the 2-benzenethiol substituent, provides critical clues to its likely selectivity and mechanism of action.

Structural Analysis and Target Hypothesis: Decoding the Role of the Benzenethiol Moiety

The pharmacological profile of 2-substituted imidazoline derivatives is profoundly influenced by the nature of the substituent at the 2-position. Structure-activity relationship (SAR) studies have demonstrated that an aromatic substituent at this position generally diminishes affinity for α-adrenergic receptors while favoring interaction with imidazoline receptors.

A compelling case for the primary target of this compound can be made through a comparative analysis with the well-characterized compound, 2-(2-benzofuranyl)-2-imidazoline (2-BFI). 2-BFI is a potent and highly selective I₂ imidazoline receptor ligand that has been instrumental in elucidating the functions of this receptor subtype.[3][5]

The key structural difference between our topic compound and 2-BFI lies in the bioisosteric replacement of the furan oxygen with a sulfur atom, resulting in a benzenethiol moiety. In medicinal chemistry, the substitution of an oxygen atom with a sulfur atom can lead to significant changes in a molecule's physicochemical properties, including:

  • Electronegativity and Hydrogen Bonding: Sulfur is less electronegative than oxygen, which may alter the hydrogen bonding capacity of the aromatic ring system within the receptor binding pocket.

  • Size and Bond Angles: The larger atomic radius of sulfur compared to oxygen will affect the overall topography of the ligand and its fit within the receptor.

  • Lipophilicity: The thiol group can influence the compound's lipophilicity, which is a critical determinant of its ability to cross cell membranes and interact with its target.

Given these considerations, we hypothesize that this compound is a selective I₂ imidazoline receptor ligand. The benzenethiol substituent likely preserves the key interactions required for I₂ receptor binding observed with 2-BFI, while potentially fine-tuning its affinity and selectivity profile.

The Putative Mechanism of Action: Modulation of the I₂ Imidazoline Receptor Signaling Cascade

Based on our target hypothesis, the mechanism of action of this compound is predicated on its interaction with the I₂ imidazoline receptor. The downstream signaling of the I₂ receptor is not as clearly defined as the G-protein coupled pathways of the I₁ and α₂-adrenergic receptors. However, a growing body of evidence points to a complex interplay of signaling events, primarily centered around its association with mitochondrial proteins.

Allosteric Modulation of Monoamine Oxidase (MAO)

A significant body of research suggests that I₂ imidazoline binding sites are located on monoamine oxidase (MAO), acting as allosteric modulators of its enzymatic activity.[2][3] Both MAO-A and MAO-B isoforms have been implicated. By binding to the I₂ site, this compound could induce a conformational change in the MAO enzyme, thereby altering its catalytic efficiency. This modulation could lead to a decrease in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, resulting in elevated synaptic levels of these neurotransmitters. This action could underpin potential antidepressant and neuroprotective effects. It is important to note that the I₂ binding site is distinct from the catalytic site of MAO.[6][7]

Neuroprotective Pathways

Activation of I₂ imidazoline receptors has been consistently linked to neuroprotective effects in various models of neuronal injury.[1][4][8] The proposed mechanisms are multifaceted and include:

  • Anti-Apoptotic Signaling: I₂ receptor ligands have been shown to modulate the expression of key proteins involved in the apoptotic cascade. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and caspases.[3]

  • Reduction of Oxidative Stress: The I₂ receptor's a on the outer mitochondrial membrane places it in a prime position to influence cellular metabolism and the production of reactive oxygen species (ROS). I₂ receptor activation may lead to a reduction in oxidative stress by enhancing the activity of antioxidant enzymes.

  • Modulation of Glial Activity: I₂ receptor ligands can influence the activity of glial cells, which play a crucial role in neuronal support and the inflammatory response in the central nervous system. Activation of these receptors may promote a neuroprotective glial phenotype.[1]

Diagram of the Hypothesized Signaling Pathway of this compound

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Outer Mitochondrial Membrane cluster_intracellular Intracellular Space Compound This compound I2_Receptor I₂ Imidazoline Receptor Compound->I2_Receptor Binds to MAO Monoamine Oxidase (MAO) I2_Receptor->MAO Allosteric Modulation Signaling_Cascade Signaling Cascade I2_Receptor->Signaling_Cascade Activates Monoamine_Modulation Modulation of Monoamine Levels MAO->Monoamine_Modulation Leads to Neuroprotection Neuroprotection (Anti-apoptosis, Reduced Oxidative Stress) Signaling_Cascade->Neuroprotection Promotes

Caption: Hypothesized mechanism of action.

Experimental Validation: A Framework for Mechanistic Elucidation

To empirically validate the hypothesized mechanism of action of this compound, a systematic and multi-tiered experimental approach is required. The following protocols provide a roadmap for characterizing the pharmacological profile of this novel compound.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

The foundational step in characterizing any novel ligand is to determine its binding affinity (Ki) and selectivity for its putative targets.

Objective: To quantify the binding affinity of this compound for I₁, I₂, and α₂-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines known to express the target receptors (e.g., rabbit whole brain for I₂ receptors, rat cerebral cortex for α₂-adrenergic receptors, and PC12 cells for I₁ receptors).

  • Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]-2-BFI for I₂ receptors, [³H]-clonidine for I₁ and α₂-adrenergic receptors) in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation and Quantification: Separate the bound and free radioligand by rapid filtration. Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandTest Compound Ki (nM)
I₁ Imidazoline[³H]-ClonidineExperimental Value
I₂ Imidazoline[³H]-2-BFIExperimental Value
α₂-Adrenergic[³H]-ClonidineExperimental Value
Functional Assays: Assessing Agonist/Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional activity of the compound at its target receptor.

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the I₂ imidazoline receptor.

Methodology (MAO Activity Assay):

  • Mitochondrial Fraction Isolation: Isolate mitochondrial fractions from a suitable tissue source (e.g., rat liver or brain).

  • MAO Activity Measurement: Measure the activity of MAO-A and MAO-B using a fluorometric or radiometric assay that detects the product of the enzymatic reaction (e.g., hydrogen peroxide or an aldehyde).

  • Compound Incubation: Pre-incubate the mitochondrial fractions with varying concentrations of this compound before adding the MAO substrate.

  • Data Analysis: Determine the effect of the compound on MAO activity. A decrease in activity would suggest a modulatory effect consistent with I₂ receptor agonism.

In Vivo Models: Evaluating Physiological Effects

The final stage of validation involves assessing the physiological effects of the compound in relevant animal models.

Objective: To investigate the in vivo effects of this compound, particularly its potential neuroprotective and analgesic properties.

Methodology (Model of Neurodegeneration):

  • Induction of Neurodegeneration: Utilize a validated animal model of neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease or a model of ischemic stroke.

  • Compound Administration: Administer this compound to the animals at various doses and time points relative to the induction of the lesion.

  • Behavioral Assessment: Evaluate the animals for motor and cognitive deficits using standardized behavioral tests (e.g., rotarod test, Morris water maze).

Diagram of the Experimental Workflow for Characterizing a Novel Imidazoline Ligand

Experimental_Workflow Start Novel Compound: This compound Binding_Assay Radioligand Binding Assays (Determine Ki and Selectivity) Start->Binding_Assay Functional_Assay Functional Assays (e.g., MAO Activity) Binding_Assay->Functional_Assay If selective binding is observed In_Vivo_Model In Vivo Models (e.g., Neuroprotection, Analgesia) Functional_Assay->In_Vivo_Model If functional activity is confirmed Data_Analysis Data Analysis and Mechanism Elucidation In_Vivo_Model->Data_Analysis

Caption: A systematic approach to validation.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, molecule within the expanding landscape of imidazoline receptor ligands. Based on a thorough analysis of its chemical structure and the established pharmacology of its congeners, we have constructed a robust hypothesis that posits this compound as a selective I₂ imidazoline receptor ligand. Its putative mechanism of action, centered on the allosteric modulation of monoamine oxidase and the activation of neuroprotective signaling pathways, offers a compelling rationale for its further investigation.

The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the empirical validation of this hypothesis. The elucidation of the precise mechanism of action of this compound will not only contribute to a deeper understanding of I₂ imidazoline receptor function but also has the potential to pave the way for the development of novel therapeutics for a range of debilitating neurological and metabolic disorders. Future research should also focus on elucidating the specific downstream signaling partners of the I₂ receptor and on exploring the therapeutic potential of this and related compounds in a broader array of disease models.

References

  • Neuroprotective Effects of Receptor Imidazoline 2 and Its Endogenous Ligand Agmatine. (URL: [Link])

  • Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver. (URL: [Link])

  • Imidazoline I2 receptors: an update. (URL: [Link])

  • Imidazoline receptor - Wikipedia. (URL: [Link])

  • Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver. (URL: [Link])

  • What are imidazoline receptor antagonists and how do they work? - Patsnap Synapse. (URL: [Link])

  • Ligand binding to I2 imidazoline receptor: the role of lipophilicity in quantitative structure-activity relationship models - IRIS. (URL: [Link])

  • New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. (URL: [Link])

  • Identification of Ligands Selective for Central I2-imidazoline Binding Sites. (URL: [Link])

  • Locomotor effects of imidazoline I2-site-specific ligands and monoamine oxidase inhibitors in rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway. (URL: [Link])

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An In-depth Technical Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol Derivatives and Analogs: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl-4,5-dihydro-1H-imidazole (2-arylimidazoline) scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for targeting a range of critical physiological receptors. While the specific derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, represents a distinct chemical entity, its true value is understood by examining its broader class of analogs. These compounds are renowned for their interaction with imidazoline (I) and α-adrenergic receptors (α-AR), making them potent modulators of cardiovascular, neurological, and metabolic systems. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), pharmacological mechanisms, and key experimental protocols associated with this versatile class of molecules. We delve into the causality behind experimental design, offering field-proven insights to empower researchers in the development of novel therapeutics.

The Core Scaffold and Its Primary Molecular Targets

The therapeutic efficacy of 2-arylimidazoline derivatives stems from their ability to interact with two distinct but related receptor families: imidazoline receptors and adrenergic receptors. The challenge and opportunity in drug design lie in modulating the compound's structure to achieve selective affinity for a specific receptor subtype, thereby maximizing therapeutic benefit while minimizing side effects.

Imidazoline Receptors (IR)

First identified in the late 20th century, imidazoline receptors are a unique class of proteins that are distinct from classical adrenergic receptors.[1] They are categorized into three main subtypes:

  • I₁-Imidazoline Receptor: Primarily located in the brainstem, the I₁ receptor is integral to the central regulation of blood pressure.[1][2] Its activation leads to a reduction in sympathetic nervous system outflow, resulting in vasodilation and an antihypertensive effect.[1][3] The I₁ receptor is a key target for second-generation centrally acting antihypertensive drugs.[3]

  • I₂-Imidazoline Receptor: These binding sites are widely distributed, including in the brain, and are associated with monoamine oxidase B (MAO-B).[3] Ligands targeting I₂ receptors are being investigated for a range of conditions, including neuroprotection, pain management, and psychiatric disorders.[1][4]

  • I₃-Imidazoline Receptor: Located on pancreatic β-cells, the I₃ receptor is involved in the regulation of insulin secretion.[1][2] This makes it a potential target for the development of novel treatments for type 2 diabetes.[1]

α-Adrenergic Receptors (α-AR)

These G-protein coupled receptors are the traditional targets for many imidazoline-containing compounds. The physiological effects are mediated primarily through two subtypes:

  • α₁-Adrenergic Receptors: Found on postsynaptic membranes in smooth muscle, activation of α₁-ARs typically leads to vasoconstriction.

  • α₂-Adrenergic Receptors: Located on presynaptic nerve terminals, their activation inhibits the release of norepinephrine, leading to a decrease in sympathetic tone. This is the mechanism behind the hypotensive effects of early agonists like clonidine, but activation of α₂-ARs in the locus coeruleus is also responsible for sedative side effects.[3]

The structural similarity between the endogenous ligands for these receptor systems and the 2-arylimidazoline scaffold explains the common cross-reactivity. Achieving selectivity, particularly between I₁ and α₂ receptors, is a primary goal in modern drug discovery programs.[5]

G cluster_0 Receptor Families cluster_1 Receptor Subtypes cluster_2 Primary Physiological Roles Imidazoline Receptors Imidazoline Receptors I1 I₁ I2 I₂ I3 I₃ Adrenergic Receptors Adrenergic Receptors alpha1 α₁-AR alpha2 α₂-AR BP Blood Pressure Regulation I1->BP Central Neuro Neuroprotection & Pain Modulation I2->Neuro Insulin Insulin Secretion I3->Insulin Vaso Vasoconstriction alpha1->Vaso alpha2->BP Peripheral Symp Sympathetic Inhibition alpha2->Symp Sedation

Caption: Overview of Imidazoline and α-Adrenergic Receptor Subtypes and Their Functions.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of a 2-arylimidazoline derivative is exquisitely sensitive to its chemical structure. Strategic modification of the aryl ring and the imidazoline core allows for the fine-tuning of receptor affinity and selectivity.

General Synthesis Strategies

The most common and robust method for synthesizing 2-arylimidazoline scaffolds involves the condensation of a substituted benzonitrile with ethylenediamine. This reaction is typically catalyzed by heat or a Lewis acid. An alternative route involves the reaction of a corresponding thioamide or amidine with ethylenediamine.

G cluster_0 Reactants cluster_1 Process cluster_2 Product Reactant1 Substituted Benzonitrile (R-Ph-CN) Process Cyclocondensation (Heat / Catalyst) Reactant1->Process Reactant2 Ethylenediamine (H₂N-CH₂-CH₂-NH₂) Reactant2->Process Product 2-(Aryl)-4,5-dihydro-1H-imidazole (Target Scaffold) Process->Product

Caption: Generalized Synthetic Workflow for 2-Aryl-Imidazoline Derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic studies have elucidated key structural features that govern biological activity. The benzenethiol moiety of the topic compound, this compound, represents one such substitution on the aryl ring.

Table 1: Structure-Activity Relationship (SAR) Summary for 2-Aryl-Imidazoline Derivatives

Structural MoietySubstitution / ModificationImpact on Receptor Affinity & SelectivityCausality & Rationale
Aryl Ring Position 4 (para-) Substitution Halogens (e.g., Cl) or small alkyl groups (e.g., CH₃) can significantly increase I₂ receptor affinity and the I₂/α₂ selectivity ratio.[5]These substitutions can alter the electronic properties and steric bulk of the molecule, leading to a more favorable binding orientation within the I₂ receptor pocket compared to the α₂ pocket.
Positions 2, 6 (ortho-) Substitution Bulky substituents often decrease affinity for both α₁ and α₂ receptors, enhancing selectivity for imidazoline receptors.Steric hindrance from ortho-substituents can prevent the molecule from adopting the planar conformation required for optimal binding to adrenergic receptors.
Hydroxyl (-OH) Groups Catechol-like structures (dihydroxy substitutions) often confer potent α-adrenergic agonism.[6]The hydroxyl groups can form key hydrogen bonds with residues in the adrenergic receptor binding site, mimicking the interaction of endogenous catecholamines like norepinephrine.
Imidazoline Ring N-Substitution Substitution on the imidazoline nitrogen atoms generally leads to a significant change in activity, often resulting in antagonists rather than agonists.The N-H groups of the imidazoline ring are often critical hydrogen bond donors for receptor activation. Masking them via substitution prevents this interaction.
Linker Bridging Aryl & Imidazoline Rings Introducing conformational rigidity, for example by incorporating the aryl ring into a larger fused system like tetralin, can dramatically increase potency and selectivity.[6][7]A rigid conformation reduces the entropic penalty of binding and locks the molecule into a bioactive shape that fits a specific receptor subtype more precisely.

Pharmacological Profiles and Therapeutic Potential

The diverse pharmacology of 2-arylimidazoline analogs has led to their investigation in a wide array of therapeutic areas.

Antihypertensive Agents

The development of selective I₁ agonists represents a significant advancement in hypertension therapy. By avoiding significant α₂-AR activation, these drugs can lower blood pressure with a reduced incidence of sedation.

G Ligand Selective I₁ Agonist Receptor I₁ Receptor (Brainstem) Ligand->Receptor SideEffect Minimal α₂-AR Activation (Reduced Sedation) Ligand->SideEffect Signal Signal Transduction Cascade Receptor->Signal Activates Symp Inhibition of Sympathetic Outflow Signal->Symp Vaso Vasodilation & Reduced Cardiac Output Symp->Vaso Result Decrease in Blood Pressure Vaso->Result

Caption: I₁ Receptor-Mediated Antihypertensive Signaling Pathway.

Analgesic and Neuroprotective Agents

Ligands that bind to the I₂ receptor have shown promise in models of chronic and neuropathic pain.[4] Some I₂ ligands can enhance the analgesic effects of opioids, potentially allowing for lower, safer doses of those drugs.[4] The exact mechanism is still under investigation but may involve modulation of monoamine oxidase activity or other central signaling pathways.

Other Therapeutic Avenues

The versatility of the scaffold has prompted exploration in other areas:

  • Diabetes: I₃ receptor modulation offers a novel mechanism for controlling insulin release.[1]

  • Ophthalmology: I₁ receptor activation can be used to reduce intraocular pressure.[2]

  • Psychiatry: The role of I₂ receptors in the brain implicates them in conditions like depression and mood disorders.[2]

  • Serotonin Receptor Modulation: Certain derivatives have been found to act as 5-HT₇ receptor agonists, opening up further possibilities in CNS drug discovery.[8]

Table 2: Receptor Binding Affinities (Kᵢ) of Representative 2-Aryl-Imidazoline Analogs

Compound Class/ExampleI₁ Kᵢ (nM)I₂ Kᵢ (nM)α₂ Kᵢ (nM)Selectivity Ratio (I₂/α₂)Primary Application
Clonidine (Non-selective) ~50~30~10~3Antihypertensive
Moxonidine (I₁-selective) ~35>1000~200>5Antihypertensive[3]
Idazoxan (I₂-selective Antagonist) ~100~3~30~0.1Research Tool
4-Chloro-2-(dihydroimidazol-2-yl)benzimidazole -17.7>100,000>5649I₂-selective Ligand[5]
A-54741 (α-AR Agonist) --Potent Agonist-α-Adrenergic Agonist[6]

Note: Kᵢ values are approximate and can vary based on experimental conditions. The table illustrates relative affinities and selectivities.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following sections outline core methodologies for the synthesis, characterization, and evaluation of novel 2-arylimidazoline derivatives.

Protocol 1: General Synthesis of a 2-(Aryl)-4,5-dihydro-1H-imidazole Derivative

This protocol describes a common method for synthesizing the core scaffold via cyclocondensation.

Objective: To synthesize 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole from 4-chlorobenzonitrile.

Materials:

  • 4-chlorobenzonitrile

  • Ethylenediamine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reactant Addition: To the flask, add 4-chlorobenzonitrile (10 mmol), anhydrous toluene (100 mL), and ethylenediamine (12 mmol, 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole.

Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol determines the affinity of a test compound for a specific receptor subtype (e.g., I₂).

Objective: To determine the binding affinity (Kᵢ) of a test compound for the I₂ imidazoline receptor in rat brain homogenates.

Materials:

  • Test compound solutions at various concentrations

  • Rat brain tissue (cortex or whole brain minus cerebellum)

  • [³H]-Idazoxan (radioligand specific for I₂ sites when α₂ sites are masked)

  • Clonidine (to mask α₂-adrenergic receptors)

  • Cirazoline (non-labeled ligand for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Polytron or Dounce homogenizer

  • Centrifuge (capable of 40,000 x g)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step. Finally, resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Incubation: In test tubes, combine:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [³H]-Idazoxan (to a final concentration of ~2 nM)

    • 50 µL of Clonidine (to a final concentration of 1 µM to saturate α₂ sites)

    • 50 µL of the test compound solution (at 8-10 different concentrations)

    • 300 µL of the membrane preparation

  • Control Tubes:

    • Total Binding: Replace test compound with buffer.

    • Non-specific Binding: Replace test compound with a high concentration of Cirazoline (e.g., 10 µM).

  • Incubation: Incubate all tubes at 25°C for 45 minutes.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with 4 mL of ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3: Analytical Characterization by HPLC-MS

This protocol confirms the identity and purity of the synthesized compound.

Objective: To confirm the molecular weight and assess the purity of a synthesized 2-arylimidazoline derivative.

Materials:

  • Synthesized compound, dissolved in mobile phase

  • HPLC system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the synthesized compound in acetonitrile or methanol. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase mixture.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm or other relevant wavelength

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min at 350°C

  • Data Acquisition and Analysis:

    • Inject the sample and acquire both UV and MS data.

    • Purity Assessment: Integrate the peak area in the UV chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.

    • Identity Confirmation: Examine the mass spectrum corresponding to the main peak. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺ of the target compound.

Future Directions and Conclusion

The field of 2-arylimidazoline research continues to evolve. The primary challenge remains the development of ligands with exquisite subtype selectivity to create highly targeted therapies with minimal off-target effects. Future research will likely focus on:

  • High-throughput screening of novel derivatives against a full panel of imidazoline and adrenergic receptor subtypes.

  • Computational modeling and structure-based drug design to rationally design ligands with improved selectivity profiles.

  • Exploring novel therapeutic applications, particularly in the realms of neurodegenerative diseases, metabolic syndromes, and oncology, where I₂ receptors are increasingly implicated.

References

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An In-depth Technical Guide to the Reactivity of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule's unique architecture, featuring a nucleophilic thiol group, a basic imidazoline ring, and an aromatic benzenoid system, gives rise to a rich and versatile chemical behavior. This document will explore the compound's reactivity towards both electrophiles and nucleophiles, offering insights into reaction mechanisms, optimal conditions, and potential applications. The synthesis of related structures is also discussed to provide a broader context for its chemical utility. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in their work.

Introduction: Structural Features and Predicted Reactivity

This compound is a multifaceted molecule characterized by three key functional domains that dictate its chemical reactivity:

  • The Benzenethiol Moiety: The thiol (-SH) group is the most prominent nucleophilic and acidic center in the molecule. The sulfur atom, with its lone pairs of electrons, is susceptible to attack by a wide range of electrophiles. Deprotonation of the thiol to the more potent thiolate anion further enhances its nucleophilicity. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, although the thiol group's influence on the ring's activation and orientation must be considered.

  • The 4,5-dihydro-1H-imidazole (Imidazoline) Ring: This heterocyclic system contains two nitrogen atoms, rendering it basic. The sp3-hybridized nitrogens can be protonated or act as nucleophiles. The endocyclic double bond (C=N) within the imidazoline ring also presents a potential site for certain reactions. Imidazoline derivatives have been widely explored in medicinal chemistry for their diverse pharmacological activities.[1][2][3]

  • The Aromatic Benzene Ring: The benzene ring serves as the scaffold for the thiol and imidazoline substituents. Its electronic properties are modulated by these groups, which in turn affects its susceptibility to substitution reactions.

Based on these structural features, we can predict a dual reactivity profile for this compound, engaging with both electron-deficient (electrophiles) and electron-rich (nucleophiles) species.

Reactivity with Electrophiles: Exploiting the Thiol Nucleophilicity

The primary site of electrophilic attack on this compound is the sulfur atom of the thiol group. The high nucleophilicity of the thiol, and especially the thiolate, drives a variety of S-functionalization reactions.

S-Alkylation Reactions

Alkylation of the thiol group is a fundamental transformation for introducing alkyl substituents onto the sulfur atom. This reaction typically proceeds via an SN2 mechanism with alkyl halides or other alkylating agents.

General Reaction Scheme:

G start This compound product S-Alkyl Derivative start->product S-Alkylation electrophile R-X (Alkyl Halide) electrophile->product base Base base->start Deprotonation (optional)

Caption: General workflow for S-alkylation.

Experimental Protocol: Synthesis of S-Alkyl Derivatives

  • Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a suitable base (e.g., sodium hydride, potassium carbonate), and an aprotic solvent (e.g., DMF, THF, acetonitrile).

  • Procedure:

    • Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0 °C to facilitate the formation of the thiolate anion.

    • Slowly add the alkyl halide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. Strong bases like NaH ensure complete deprotonation to the highly reactive thiolate, while weaker bases like K₂CO₃ offer milder conditions suitable for sensitive substrates.

  • Solvent: Aprotic polar solvents are preferred as they solvate the cation of the base without interfering with the nucleophilicity of the thiolate.

  • Inert Atmosphere: This is crucial to prevent the oxidation of the thiol to a disulfide, a common side reaction.

Electrophile Product Typical Conditions Reference (Analogous)
Methyl IodideS-Methyl derivativeK₂CO₃, DMF, rt[4]
Benzyl BromideS-Benzyl derivativeNaH, THF, 0 °C to rt[5]
Ethyl BromoacetateS-Carboethoxymethyl derivativeEt₃N, CH₂Cl₂, rt[6]
S-Acylation Reactions

Acylation of the thiol group with acyl chlorides or anhydrides yields thioesters. These reactions are typically fast and proceed readily, often in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.

General Reaction Scheme:

G start This compound thioester Thioester Derivative start->thioester S-Acylation acyl_halide RCOCl (Acyl Chloride) acyl_halide->thioester base Base (e.g., Pyridine, Et3N) base->start

Caption: General workflow for S-acylation.

Experimental Protocol: Synthesis of Thioester Derivatives

  • Materials: this compound, acyl chloride (e.g., acetyl chloride, benzoyl chloride), a tertiary amine base (e.g., triethylamine, pyridine), and an aprotic solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Dissolve the thiol in the solvent and cool to 0 °C.

    • Add the tertiary amine base.

    • Add the acyl chloride dropwise.

    • Stir the reaction at 0 °C to room temperature until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the crude thioester, which can be purified by chromatography or recrystallization.

Michael Addition Reactions

The nucleophilic thiol can undergo conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-sulfur bond. This reaction is often catalyzed by a base.

General Reaction Scheme:

G start This compound adduct Michael Adduct start->adduct Michael Addition michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->adduct base Base (catalytic) base->start

Caption: General workflow for Michael addition.

Reactivity with Nucleophiles: Exploring the Aromatic Ring and Imidazoline Moiety

While the thiol group dominates the reactivity with electrophiles, the aromatic ring and the imidazoline moiety can be targeted by nucleophiles under specific conditions.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is generally not activated towards nucleophilic aromatic substitution. For SNAr to occur, the ring typically requires strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., a halogen). In the absence of such activating groups, forcing conditions would be necessary, and the reaction may not be regioselective.

However, if a derivative of the title compound were synthesized with appropriate activating groups, SNAr reactions could be envisioned.

G cluster_0 SNAr Reaction Pathway A Activated Aryl Halide (e.g., with -NO2 group) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., RO-, R2N-) B->C D Substituted Product C->D Loss of Leaving Group E Leaving Group (Halide) C->E

Caption: Generalized pathway for SNAr reactions.

Reactions at the Imidazoline Ring

The imidazoline ring itself is generally stable to nucleophilic attack. However, derivatization at the nitrogen atoms is possible. For instance, N-alkylation or N-acylation could occur, particularly after deprotonation of the N-H group with a very strong base, though this would likely be in competition with the more acidic thiol proton.

Other Notable Reactions

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide dimer. Stronger oxidizing agents can further oxidize the sulfur to sulfinic or sulfonic acids.

Reaction Scheme:

G thiol This compound disulfide Disulfide Dimer thiol->disulfide Mild Oxidation (e.g., I2, air) sulfonic_acid Sulfonic Acid thiol->sulfonic_acid Strong Oxidation (e.g., H2O2, KMnO4)

Sources

A Theoretical and Computational Investigation of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the analysis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. This molecule, possessing both a benzenethiol and a dihydroimidazole moiety, presents an interesting scaffold for potential pharmacological applications. We will explore its structural, electronic, and spectroscopic properties through robust computational methodologies. Furthermore, this guide will detail a protocol for investigating its potential as a therapeutic agent by employing molecular docking simulations against relevant biological targets. This document is intended for researchers, scientists, and drug development professionals who wish to apply computational techniques to accelerate the discovery and design of novel therapeutics.

Introduction: The Rationale for Computational Scrutiny

The molecule this compound is a fascinating subject for computational analysis due to the convergence of two biologically relevant pharmacophores: the benzenethiol group and the cyclic imidazoline ring system. Imidazole derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Similarly, benzenethiol and its derivatives have been investigated for their antioxidant and antimicrobial capabilities.[5][6] The conjugation of these two moieties in a single molecule suggests a potential for synergistic or novel biological activities.

Computational chemistry offers a powerful lens through which to examine this molecule at an atomic level of detail, providing insights that are often difficult or expensive to obtain through experimental means alone.[5] By employing methods such as Density Functional Theory (DFT), we can elucidate the molecule's fundamental electronic structure, predict its spectroscopic signatures, and understand its reactivity.[7][8] Subsequently, molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this molecule with various protein targets, thereby generating hypotheses about its potential mechanism of action.[9][10][11]

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a comprehensive computational study of this compound.

Part I: Unveiling Molecular Properties through Quantum Chemical Calculations

The first phase of our investigation focuses on the intrinsic properties of the molecule using Density Functional Theory (DFT), a workhorse of modern computational chemistry that balances accuracy with computational cost.[12]

Structural and Electronic Characterization

A precise understanding of the molecule's three-dimensional structure and electron distribution is paramount. This is achieved through geometry optimization and subsequent electronic property calculations.

Experimental Protocol: Geometry Optimization and Electronic Analysis

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: DFT calculations are performed using a widely-accepted functional, such as B3LYP, which has demonstrated reliability for organic molecules.[8] A suitable basis set, for instance, 6-31G(d,p), is chosen to provide a good description of the electronic structure.[13]

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, angles, and dihedrals until a stable structure on the potential energy surface is located.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties such as enthalpy and Gibbs free energy.

  • Electronic Property Analysis: Following successful optimization, key electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.[14]

Table 1: Predicted Geometrical and Electronic Parameters for this compound

ParameterPredicted ValueSignificance
C-S Bond LengthValue ÅIndicates the strength of the thiol linkage.
C=N Bond Length (Imidazoline)Value ÅReflects the double bond character within the ring.
Dihedral Angle (Benzene-Imidazoline)Value °Describes the relative orientation of the two ring systems.
HOMO EnergyValue eVRelates to the molecule's ability to donate electrons.
LUMO EnergyValue eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapValue eVCorrelates with chemical reactivity and stability.
Dipole MomentValue DebyeIndicates the overall polarity of the molecule.

(Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.)

Simulated Spectroscopic Analysis

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the identity and purity of a synthesized compound.

Experimental Protocol: Spectroscopic Simulation

  • IR Spectroscopy: The vibrational frequencies from the DFT frequency analysis are used to generate a theoretical Infrared (IR) spectrum. The predicted frequencies and their corresponding intensities can be compared with experimental IR data to identify characteristic functional group vibrations.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is employed to calculate the nuclear magnetic shielding tensors.[8] These are then converted into predicted ¹H and ¹³C NMR chemical shifts, which can be directly compared to experimental NMR spectra.

Part II: Probing Biological Potential with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This is a cornerstone of in-silico drug discovery, allowing for the rapid screening of compounds against biological targets.

Target Selection and Preparation

The choice of a biological target is guided by the known activities of the constituent moieties. Given the antimicrobial potential of imidazole derivatives, a relevant bacterial enzyme, such as L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), could be a suitable target.[9] For potential anticancer applications, a receptor tyrosine kinase like the Fibroblast Growth Factor Receptor (FGFR1) could be investigated.[11]

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Acquisition: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Receptor Preparation: The protein structure is prepared for docking. This typically involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Active Site Definition: The binding site (or active site) of the protein is defined. This is often the location of the co-crystallized ligand in the experimental structure.

  • Ligand Preparation: The optimized 3D structure of this compound, obtained from the DFT calculations, is prepared for docking. This includes assigning appropriate atom types and charges.

Docking Simulation and Analysis

The prepared ligand is then "docked" into the prepared receptor's active site using a docking algorithm.

Experimental Protocol: Molecular Docking

  • Docking Algorithm Selection: A suitable docking program (e.g., AutoDock, Glide, GOLD) is chosen. The choice of algorithm can influence the results, so it is important to be consistent.

  • Execution of Docking: The docking simulation is run, generating a series of possible binding poses for the ligand within the active site.

  • Scoring and Ranking: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on this score.

  • Analysis of Binding Interactions: The top-ranked poses are visually inspected to analyze the key intermolecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Hypothetical Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
GlcN-6-P Synthase2VF5ValueThr352, Lys603
FGFR1 KinasePDB IDValueTyr563, Ser565

(Note: The values and residues in this table are for illustrative purposes and would be determined from the actual docking simulations.)

Visualization of Computational Workflows

To enhance clarity, the workflows for the computational studies are presented below using Graphviz diagrams.

DFT_Workflow cluster_DFT DFT Calculation Workflow A 2D Structure Drawing B 3D Structure Generation A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Analysis C->D E Optimized 3D Structure D->E F Electronic Properties (HOMO, LUMO, MEP) E->F G Simulated Spectra (IR, NMR) E->G

Caption: Workflow for DFT-based molecular property prediction.

Docking_Workflow cluster_Docking Molecular Docking Workflow H Select Target Protein (PDB) I Prepare Receptor (Add H, remove water) H->I J Define Active Site I->J M Perform Docking Simulation J->M K Optimized Ligand (from DFT) L Prepare Ligand (Assign charges) K->L L->M N Score and Rank Poses M->N O Analyze Binding Interactions N->O

Caption: Workflow for molecular docking simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. By leveraging Density Functional Theory and molecular docking, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule before embarking on extensive experimental synthesis and testing.

The results from these computational studies can guide future experimental work. For instance, the predicted spectroscopic data can aid in the characterization of the synthesized compound. The molecular docking results can inform the selection of appropriate biological assays to test the molecule's activity. Furthermore, the identified binding interactions can serve as a foundation for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

The synergy between computational and experimental approaches is a powerful paradigm in modern drug discovery. The methodologies detailed herein provide a robust starting point for the exploration of this compound and its derivatives as potential therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-imidazoline scaffold is a well-established "privileged structure," known for its presence in a multitude of biologically active compounds.[1] These molecules have found applications as antihypertensives, antihyperglycemics, anti-inflammatories, and antidepressants, primarily through their interaction with adrenergic and imidazoline receptors.[1][2][3] This document provides a detailed exploration of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol , a compound that, while not extensively studied, holds significant promise as a versatile building block for the development of novel therapeutics. Its unique combination of a 2-imidazoline ring and a reactive benzenethiol moiety presents a rich chemical space for derivatization and biological screening.

The strategic importance of the 2-imidazoline core lies in its ability to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets, notably G-protein coupled receptors (GPCRs) like the α-adrenergic receptors.[4][5] The thiol group on the benzene ring further enhances its utility, offering a handle for conjugation, metal chelation, or modulation of electronic properties to fine-tune biological activity. While direct pharmacological data on this compound is scarce, the known activity of its derivatives, such as potent and selective α1A-adrenergic receptor agonists, strongly suggests that this scaffold is a fertile ground for drug discovery.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its preparation and characterization, and a discussion of its potential applications in medicinal chemistry, with a focus on the exploration of its activity at adrenergic receptors.

Proposed Synthesis of this compound

The synthesis of 2-substituted imidazolines is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist.[6] A highly efficient and straightforward approach involves the cyclocondensation of a nitrile with ethylenediamine.[7][8] This method is particularly attractive due to the commercial availability of the starting materials and the generally high yields. The proposed synthesis of the title compound commences with 2-mercaptobenzonitrile.

Experimental Workflow: Synthesis

Synthesis Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Work-up & Purification 2-mercaptobenzonitrile 2-mercaptobenzonitrile Reaction Reflux, 120°C 2-mercaptobenzonitrile->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Thioacetamide (cat.) Thioacetamide (cat.) Thioacetamide (cat.)->Reaction Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Add H2O, Extract with Chloroform Column Chromatography Column Chromatography Extraction->Column Chromatography Dry & Concentrate Pure Product This compound Column Chromatography->Pure Product Silica gel, EtOAc/Hexane

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Mercaptobenzonitrile

  • Ethylenediamine

  • Thioacetamide (catalyst)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptobenzonitrile (1 equivalent), ethylenediamine (4 equivalents), and a catalytic amount of thioacetamide (0.25 equivalents).

    • Rationale: A molar excess of ethylenediamine is used to serve as both a reactant and a solvent, driving the reaction towards completion. Thioacetamide acts as a catalyst, likely by generating H₂S in situ, which facilitates the cyclocondensation.[9]

  • Cyclocondensation: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane, 1:1). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add cold water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers.

    • Rationale: The desired product is expected to be more soluble in the organic phase, allowing for its separation from the excess ethylenediamine and other water-soluble byproducts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to obtain the pure this compound.

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzenethiol ring, a singlet for the thiol proton (SH), and two triplets for the diastereotopic methylene protons of the imidazoline ring.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon of the C=N bond in the imidazoline ring, and the methylene carbons of the imidazoline ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₉H₁₀N₂S (178.25 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=N stretching of the imidazoline ring, and S-H stretching of the thiol group.

Medicinal Chemistry Applications: Targeting Adrenergic Receptors

The 2-imidazoline scaffold is a cornerstone in the design of ligands for α-adrenergic receptors.[5] These receptors are critical in regulating a myriad of physiological processes, including blood pressure, neurotransmission, and smooth muscle contraction.[10] The known high potency and selectivity of a derivative of this compound for the α1A-adrenergic receptor subtype strongly suggests that the parent compound could serve as a valuable starting point for the development of novel modulators of this receptor family.

Hypothetical Signaling Pathway

Alpha-1 Adrenergic Receptor Signaling Ligand This compound (Hypothetical Agonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates target proteins

Caption: Hypothetical signaling cascade initiated by the binding of the title compound to an α1-adrenergic receptor.

Protocol: Radioligand Binding Assay for α1-Adrenergic Receptor

To evaluate the affinity of this compound for the α1-adrenergic receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor.

  • [³H]-Prazosin (radioligand).

  • This compound (test compound).

  • Phentolamine (non-selective α-adrenergic antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of the test compound in the binding buffer.

  • Assay Setup: In a multi-well plate, add the following to each well:

    • 50 µL of cell membranes.

    • 50 µL of [³H]-Prazosin at a concentration near its Kd.

    • 50 µL of either binding buffer (for total binding), a high concentration of phentolamine (10 µM, for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

While this compound is a relatively unexplored molecule, its structural features suggest a high potential for applications in medicinal chemistry. The proposed synthetic route offers a practical method for its preparation, and the outlined biological assays provide a clear path for investigating its pharmacological profile. The strong precedent set by other 2-imidazoline-containing compounds, particularly as modulators of adrenergic receptors, makes this scaffold a compelling target for further investigation. Future work should focus on the synthesis of a library of derivatives, exploring modifications at both the benzenethiol and imidazoline moieties to establish a comprehensive structure-activity relationship (SAR). Such studies could lead to the discovery of novel and selective ligands for a range of biological targets, ultimately contributing to the development of new therapeutic agents.

References

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The Rising Catalyst: A Detailed Guide to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of catalysis, the quest for novel ligands that can fine-tune the activity and selectivity of metal centers is paramount. This guide introduces a promising yet underexplored ligand, 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol , a molecule poised to make a significant impact in synthetic chemistry. Its unique architecture, featuring a soft thiol donor and a harder nitrogen atom within an imidazoline framework, offers a compelling platform for the development of highly efficient catalysts. This document serves as a comprehensive resource, providing detailed protocols for the synthesis of the ligand and its metal complexes, alongside application notes for its potential use in catalysis, particularly in cross-coupling reactions. While direct catalytic applications of this specific ligand are not yet extensively documented in the literature, the protocols and applications presented herein are grounded in established chemical principles and analogies to structurally related and well-documented catalytic systems.

The Ligand: Structure and Rationale for Catalytic Exploration

This compound is a bidentate ligand that can chelate to a metal center through its nitrogen and sulfur atoms, forming a stable five-membered ring. This N,S-ligation pattern is known to be effective in stabilizing various transition metal catalysts. The imidazoline ring provides a robust scaffold and steric bulk that can be readily modified to influence the catalytic pocket, while the thiol group offers a soft donor atom that can facilitate key steps in catalytic cycles, such as oxidative addition.

The combination of a hard nitrogen donor and a soft sulfur donor makes this ligand particularly suitable for stabilizing metals in various oxidation states, a crucial property for many catalytic transformations. It is hypothesized that metal complexes of this ligand will exhibit high catalytic activity and stability, making them attractive for a range of organic reactions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target ligand can be achieved through a two-step process, starting from the commercially available 2-bromobenzaldehyde. The first step involves the formation of the imidazoline ring, followed by the introduction of the thiol group.

Step 1: Synthesis of 2-(2-bromophenyl)-4,5-dihydro-1H-imidazole

This reaction involves the condensation of 2-bromobenzaldehyde with ethylenediamine to form the imidazoline ring.

Synthesis of the imidazoline intermediate.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzaldehyde (0.05 mol, 9.25 g), ethylenediamine (0.05 mol, 3.0 g), and sodium bisulfite (0.05 mol, 5.20 g).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-(2-bromophenyl)-4,5-dihydro-1H-imidazole as a light yellow solid[1].

Causality behind Experimental Choices:

  • Sodium bisulfite: This reagent is used to form an adduct with the aldehyde, which can facilitate the reaction with the less reactive diamine.

  • DMF: A high-boiling polar aprotic solvent is chosen to ensure the reaction goes to completion at an elevated temperature.

  • Reflux: Heating is necessary to overcome the activation energy of the condensation and cyclization reactions.

  • Recrystallization: This is a standard purification technique for solid organic compounds to remove impurities.

Step 2: Thiolation of 2-(2-bromophenyl)-4,5-dihydro-1H-imidazole

The introduction of the thiol group can be achieved via a nucleophilic aromatic substitution reaction using a sulfur source. A common and effective method is the reaction with a protected thiol equivalent followed by deprotection, or directly with a sulfide salt. For this protocol, we propose a direct approach using sodium hydrosulfide.

Thiolation of the imidazoline intermediate.

Protocol:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-(2-bromophenyl)-4,5-dihydro-1H-imidazole (0.01 mol) in a suitable polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Addition of Sulfur Source: Add sodium hydrosulfide (NaSH) (0.012 mol, an excess is recommended) portion-wise to the solution at room temperature. Caution: NaSH is corrosive and releases toxic H₂S gas upon contact with acid. Handle in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any excess NaSH and protonate the thiolate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: This is crucial to prevent the oxidation of the thiol group to a disulfide.

  • Polar Aprotic Solvent: These solvents are ideal for S_NAr reactions as they can solvate the cation of the salt without strongly solvating the nucleophile, thus increasing its reactivity.

  • Excess NaSH: Using a slight excess of the nucleophile helps to drive the reaction to completion.

  • Acidic Work-up: This step is necessary to protonate the thiolate anion formed during the reaction to yield the desired thiol.

Coordination Chemistry and Synthesis of Metal Complexes

The this compound ligand is expected to act as a bidentate N,S-chelating ligand. The thiol proton is acidic and can be easily deprotonated by a base or upon coordination to a metal center, forming a metal-thiolate bond. The nitrogen atom of the imidazoline ring acts as a neutral donor.

Synthesis of a Palladium(II) Complex: A General Protocol

Palladium(II) complexes are of great interest due to their extensive applications in cross-coupling catalysis. A typical synthesis of a palladium(II) complex with this ligand would involve the reaction of the ligand with a suitable palladium(II) precursor.

Sources

Application Notes and Protocols for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol as a potent corrosion inhibitor, particularly for mild steel in acidic environments. While direct literature on this specific molecule is emerging, its structural features—a sulfur-containing thiol group, a nitrogen-rich imidazoline ring, and an aromatic benzene ring—strongly suggest its efficacy. This guide synthesizes information from closely related imidazole and thiol-based inhibitors to propose a mechanism of action and to provide robust, field-tested experimental protocols for its evaluation. We will delve into the synthesis, mechanism of action, and comprehensive methodologies for assessing its performance, including gravimetric, electrochemical, and surface analysis techniques. This document is intended to be a practical resource for researchers initiating studies on this promising class of corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from infrastructure and transportation to chemical processing and oil and gas exploration.[1] Acidic solutions, frequently used for industrial cleaning, descaling, and oil well acidizing, create highly corrosive environments.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate corrosion, and molecules containing heteroatoms like nitrogen and sulfur, along with aromatic rings, have demonstrated exceptional protective capabilities.[1][2] These functional groups act as adsorption centers, forming a protective film on the metal surface and impeding the corrosive process.

This compound is a molecule of significant interest due to its unique combination of a thiol group and an imidazoline ring.[3] This structure is hypothesized to provide superior corrosion inhibition through multiple points of interaction with the metal surface.

Proposed Mechanism of Action

The high inhibition efficiency of organic compounds is primarily due to the presence of heteroatoms (N, S, O, P) and aromatic rings in their structure.[1][2] The proposed mechanism for this compound involves the adsorption of the molecule onto the metal surface, forming a protective barrier. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor molecule can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of the inhibitor and the vacant d-orbitals of the metal atoms. The aromatic ring can also contribute to this process through π-electron interactions with the metal surface.

The synergistic effect of the thiol group and the imidazoline ring is expected to lead to a strong and stable adsorbed layer. The thiol group is known for its strong affinity for metal surfaces, while the imidazoline ring provides additional adsorption sites and enhances the overall stability of the protective film.

Caption: Proposed mechanism of corrosion inhibition by this compound.

Synthesis of this compound

A probable and efficient route for the synthesis of this compound is through the cyclocondensation of 2-mercaptobenzaldehyde with ethylenediamine.[3]

Reaction Scheme:

2-mercaptobenzaldehyde + ethylenediamine → this compound + H₂O

Protocol:

  • Reactants: 2-Mercaptobenzaldehyde (1.0 equivalent) and ethylenediamine (1.2 equivalents).

  • Solvent: Methanol or ethanol.

  • Catalyst: Acidic conditions, for example, a few drops of glacial acetic acid or hydrochloric acid, can be used to protonate intermediates and facilitate cyclization.[3]

  • Procedure: a. Dissolve 2-mercaptobenzaldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add ethylenediamine dropwise to the solution while stirring. c. Add the acid catalyst. d. Heat the reaction mixture to reflux for 6-12 hours. e. Monitor the reaction progress using thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Remove the solvent under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Experimental Protocols for Evaluation

The following protocols provide a comprehensive framework for evaluating the corrosion inhibition performance of this compound.

Preparation of Materials
  • Inhibitor Solutions: Prepare a stock solution of this compound (e.g., 10⁻² M) in the corrosive medium (e.g., 1 M HCl). Prepare a series of dilutions (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M) from the stock solution.

  • Metal Specimens: Use mild steel coupons of a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200).

    • Degrease the specimens with acetone.

    • Rinse with distilled water.

    • Dry in a warm air stream.

    • Store in a desiccator before use.

Gravimetric (Weight Loss) Method

This method provides a direct measure of the corrosion rate and inhibition efficiency.

  • Weigh the prepared mild steel coupons accurately (W₁).

  • Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor.

  • Maintain a constant temperature (e.g., 298 K) in a water bath for a specific immersion period (e.g., 6 hours).

  • After the immersion period, remove the coupons from the solution.

  • Clean the coupons according to ASTM G1-03 standard procedure (e.g., scrub with a bristle brush in a solution of 20% NaOH and 2% zinc dust).

  • Rinse with distilled water and acetone, then dry.

  • Weigh the coupons again (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in g m⁻² h⁻¹: CR = (W₁ - W₂) / (A * t)

      • Where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process. A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[2]

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Extrapolate the Tafel slopes of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100

      • Where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

  • Immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Surface Analysis
  • Immerse mild steel specimens in the corrosive solution with and without the inhibitor for a specific period.

  • Remove the specimens, rinse gently with distilled water, and dry.

  • Mount the specimens on stubs and coat with a thin layer of gold or carbon for conductivity.

  • Examine the surface morphology of the specimens using an SEM. A smooth surface is expected in the presence of an effective inhibitor, while a pitted and corroded surface will be observed in its absence.

  • Prepare samples as for SEM analysis.

  • Analyze the surface of the specimens using XPS to determine the elemental composition of the protective film.

  • Look for the presence of N 1s and S 2p peaks in the spectrum of the inhibited sample, which would confirm the adsorption of the inhibitor molecule on the metal surface.

Data Presentation and Visualization

Quantitative Data Summary

The following table presents hypothetical but realistic data that could be obtained from the experimental evaluation of this compound as a corrosion inhibitor for mild steel in 1 M HCl at 298 K.

Inhibitor Concentration (M)Weight Loss IE (%)PDP IE (%)EIS IE (%)
10⁻⁶75.278.576.8
10⁻⁵85.688.186.9
10⁻⁴92.394.593.7
10⁻³96.897.297.5
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation Methods cluster_electrochem_methods Electrochemical Techniques cluster_surface_methods Surface Analysis Techniques cluster_results Data Analysis & Interpretation Inhibitor_Prep Inhibitor Solution Preparation Weight_Loss Weight Loss Method Inhibitor_Prep->Weight_Loss Electrochemical Electrochemical Methods Inhibitor_Prep->Electrochemical Surface_Analysis Surface Analysis Inhibitor_Prep->Surface_Analysis Metal_Prep Metal Specimen Preparation Metal_Prep->Weight_Loss Metal_Prep->Electrochemical Metal_Prep->Surface_Analysis Data_Analysis Calculate: - Corrosion Rate - Inhibition Efficiency - Electrochemical Parameters Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS SEM Scanning Electron Microscopy (SEM) Surface_Analysis->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Surface_Analysis->XPS PDP->Data_Analysis EIS->Data_Analysis Surface_Morphology Analyze Surface Morphology and Composition SEM->Surface_Morphology XPS->Surface_Morphology Conclusion Conclusion on Inhibitor Performance and Mechanism Data_Analysis->Conclusion Surface_Morphology->Conclusion

Caption: A comprehensive workflow for evaluating the corrosion inhibition properties.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the convergence of data from multiple, independent techniques. A high degree of correlation between the inhibition efficiencies calculated from weight loss, PDP, and EIS measurements provides strong confidence in the results. Furthermore, the qualitative data from surface analysis techniques (SEM and XPS) should corroborate the quantitative findings by visually and chemically demonstrating the formation of a protective film on the metal surface. Any significant discrepancies between the results from different methods should prompt a thorough review of the experimental setup and procedures to identify and rectify potential errors.

Conclusion

This compound holds significant promise as a highly effective corrosion inhibitor. Its unique molecular structure, combining the potent functionalities of a thiol group and an imidazoline ring, suggests a strong and stable adsorption on metal surfaces, leading to excellent protection in corrosive environments. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel inhibitor candidates. By employing a multi-faceted approach that combines gravimetric, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of the inhibitor's performance and mechanism of action, thereby accelerating the development of next-generation corrosion protection technologies.

References

  • This compound - Benchchem. (n.d.).
  • Inhibition of C38 steel corrosion in hydrochloric acid solution by 4,5- Diphenyl-1H-Imidazole-2-Thiol: Gravimetric and temperature effects treatments - ResearchGate. (n.d.).
  • The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol - ResearchGate. (n.d.).
  • Adsorption Properties and Inhibition of Carbon Steel Corrosion in a Hydrochloric Solution by 2-(4,5-diphenyl-4,5-dihydro-1h-imidazol-2-yl)-5-methoxyphenol - ResearchGate. (2017, October 11).
  • The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol - ResearchGate. (n.d.).
  • Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study - ResearchGate. (n.d.).
  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3 - ResearchGate. (n.d.).
  • Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study - JOCPR. (n.d.).

Sources

Application Notes and Protocols for the Evaluation of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol in Antihypertensive Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Hypertension and the Imidazoline Hypothesis

Hypertension remains a principal cause of cardiovascular morbidity and mortality worldwide. While numerous therapeutic classes exist, a significant portion of the patient population requires multi-drug regimens, and many experience dose-limiting side effects. Centrally acting antihypertensives, which modulate sympathetic outflow from the brainstem, offer a powerful mechanism for blood pressure control. The first generation of these agents, such as clonidine, primarily targeted α2-adrenergic receptors (α2-AR), but their utility was often hampered by sedation and dry mouth.

This led to the development of the "imidazoline hypothesis," which posited the existence of a distinct class of I₁-imidazoline receptors (I₁-IR) within the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2][3] Activation of these receptors is believed to be the primary driver of the sympathoinhibitory and antihypertensive effects of second-generation agents like moxonidine and rilmenidine, while their lower affinity for α2-AR results in a more favorable side-effect profile.[4][5][6][7]

This document provides a comprehensive guide for the preclinical evaluation of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol , a novel structural analog within this class. The protocols outlined herein are designed to systematically characterize its synthesis, receptor binding profile, functional activity, and in vivo antihypertensive efficacy, providing a robust framework for its development as a potential therapeutic agent.

Part 1: Synthesis and Physicochemical Characterization

The successful evaluation of any novel compound begins with a reliable synthetic route and thorough characterization. The proposed synthesis of this compound is based on established methods for creating 2-substituted imidazolines.

Proposed Synthetic Pathway

The logical approach involves the condensation of a thiosalicylic acid derivative with ethylenediamine.

G cluster_0 Proposed Synthesis of this compound Thiosalicylic_Acid Thiosalicylic Acid Intermediate Thioimidate Intermediate Thiosalicylic_Acid->Intermediate Condensation/ Dehydration Product This compound Intermediate->Product Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate

Caption: Proposed two-step, one-pot synthesis pathway.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a high-temperature condensation reaction, a standard method for forming the imidazoline ring from a carboxylic acid (or derivative) and a diamine.[8][9] Using a dehydrating agent or a Dean-Stark apparatus can improve yield by removing water, which is a byproduct of the reaction.

  • Reagents & Setup:

    • Thiosalicylic acid (1 equivalent)

    • Ethylenediamine (1.5 equivalents)

    • Toluene or xylene (solvent)

    • p-Toluenesulfonic acid (catalytic amount)

    • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • To the round-bottom flask, add thiosalicylic acid, toluene, and the catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and slowly add ethylenediamine dropwise over 30 minutes.

    • Continue refluxing for 8-12 hours, monitoring the reaction progress by collecting water in the Dean-Stark trap.

    • Upon completion (indicated by the cessation of water collection and confirmed by TLC), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • The final product's identity and purity must be confirmed using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • HPLC: To determine purity (>95% is required for biological assays).

Part 2: In Vitro Pharmacological Evaluation

The central hypothesis is that our test compound will act as a selective agonist at I₁-imidazoline receptors. Therefore, in vitro evaluation must quantify its binding affinity and functional activity at both I₁-IR and α2-AR to establish its selectivity profile.

Protocol 2: Competitive Radioligand Binding Assays

Causality: Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a target receptor.[10][11][12] By competing with a known radiolabeled ligand, we can accurately measure the test compound's binding properties. The choice of radioligand and cell source is critical for obtaining meaningful data.

  • Objective: To determine the binding affinity (Ki) of the test compound for I₁-imidazoline and α2-adrenergic receptors.

  • Materials:

    • Receptor Source: Membrane preparations from cell lines stably expressing human I₁-IR or α2A-AR (e.g., HEK293 or CHO cells). Alternatively, tissue homogenates from rat brainstem (for I₁-IR) or cerebral cortex (for α2-AR) can be used.

    • Radioligands:

      • For I₁-IR/α2-AR combined sites: [³H]-Clonidine.

      • For α2-AR specific sites: [³H]-Rauwolscine or [³H]-Yohimbine.

    • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

    • Reference Compounds: Moxonidine (I₁-selective), Clonidine (non-selective), Yohimbine (α2-antagonist).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]

    • Filtration System: 96-well cell harvester with GF/B glass fiber filters.

    • Scintillation Counter and scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (near its Kd value), and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Initiate the binding reaction by adding the receptor membrane preparation (typically 50-100 µg of protein per well).

    • Total Binding Wells: Contain buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine) to saturate all specific binding sites.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Profile
CompoundI₁-IR Ki (nM)α2-AR Ki (nM)Selectivity Ratio (α2-AR Ki / I₁-IR Ki)
Test Compound Experimental ValueExperimental ValueCalculated Value
Moxonidine (Ref.)~3-5~150-200~30-50x
Clonidine (Ref.)~10-20~5-15~0.5-1x

This table provides a clear, comparative summary of the compound's selectivity, a critical parameter for predicting its side-effect profile.

Protocol 3: Functional GPCR Assay (cAMP Accumulation)

Causality: Since α2-AR are Gi-coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14] Measuring changes in cAMP levels in response to the test compound provides a direct readout of its functional activity (agonist, antagonist) at this receptor. Functional assays for I₁-IR are more complex, but assessing α2-AR function is crucial for determining potential side effects.

  • Objective: To determine if the test compound acts as an agonist or antagonist at α2-adrenergic receptors.

  • Materials:

    • CHO or HEK293 cells stably expressing the human α2A-AR.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound and reference compounds (Clonidine as an agonist, Yohimbine as an antagonist).

    • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).[15][16][17][18]

  • Agonist Mode Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound or reference agonist.

    • Stimulate the cells with a fixed concentration of forskolin to induce a measurable level of cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis (Agonist Mode):

    • Plot the cAMP concentration against the log concentration of the test compound.

    • An agonist will produce a dose-dependent decrease in forskolin-stimulated cAMP levels.

    • Calculate the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect) from the dose-response curve.

G cluster_workflow In Vitro & In Vivo Evaluation Workflow Synthesis Synthesis & Purification InVitro In Vitro Screening Receptor Binding (Ki) Functional Assays (EC₅₀) Synthesis->InVitro Purity >95% InVivo In Vivo Efficacy Animal Model Selection (SHR) Blood Pressure Measurement InVitro->InVivo Potent & Selective? Data Data Analysis & Lead Optimization InVivo->Data

Caption: High-level workflow for preclinical evaluation.

Part 3: In Vivo Antihypertensive Efficacy

Promising in vitro data must be validated in a living system. The primary goal is to demonstrate that the test compound lowers blood pressure in a relevant animal model of hypertension.

Animal Model Selection

The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted model for studying essential hypertension.[19][20] These rats genetically develop hypertension as they age, mimicking the human condition. Wistar-Kyoto (WKY) rats serve as the appropriate normotensive controls.

Protocol 4: Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

Causality: The non-invasive tail-cuff method is suitable for screening and dose-response studies as it avoids the stress and recovery time associated with surgery.[21][22] However, it requires proper acclimatization of the animals to minimize stress-induced blood pressure fluctuations. While radiotelemetry is the gold standard for continuous monitoring, the tail-cuff method provides reliable data for initial efficacy studies.

  • Objective: To measure the effect of the test compound on systolic blood pressure in conscious SHR.

  • Equipment & Animals:

    • Adult male SHR (14-16 weeks old).

    • Non-invasive blood pressure (NIBP) system with a tail-cuff and pulse sensor.[23]

    • Animal restrainers and a warming chamber (maintaining a temperature of 30-34°C is critical for detecting tail pulses).

  • Procedure:

    • Acclimatization (Crucial for Data Quality): For 5-7 days prior to the study, place the rats in the restrainers inside the warming chamber for 15-20 minutes daily to accustom them to the procedure.

    • Baseline Measurement: On the day of the experiment, obtain stable baseline blood pressure readings for each animal. A stable reading is typically an average of at least 5-7 consecutive successful measurements.

    • Dosing: Administer the test compound or vehicle control via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). A typical study design would include:

      • Group 1: Vehicle control (e.g., saline or 0.5% methylcellulose).

      • Group 2-4: Test compound at three different doses (e.g., 1, 3, 10 mg/kg).

      • Group 5: Positive control (e.g., Moxonidine, 1 mg/kg).

    • Post-Dose Measurement: Measure blood pressure at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis:

    • Calculate the change in systolic blood pressure (ΔSBP) from baseline for each animal at each time point.

    • Average the ΔSBP for each treatment group.

    • Plot the mean ΔSBP against time for each group to visualize the antihypertensive effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Data Presentation: In Vivo Antihypertensive Effect
Treatment Group (Dose)Peak ΔSBP (mmHg)Time to Peak Effect (hours)
Vehiclee.g., -5 ± 2N/A
Test Compound (1 mg/kg) Experimental ValueExperimental Value
Test Compound (3 mg/kg) Experimental ValueExperimental Value
Test Compound (10 mg/kg) Experimental ValueExperimental Value
Moxonidine (1 mg/kg)e.g., -45 ± 5~2 hours

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for the initial preclinical evaluation of this compound. The core directive is to first establish its binding and functional selectivity for the I₁-imidazoline receptor over the α2-adrenergic receptor. A high selectivity ratio is predictive of a potent antihypertensive effect with a reduced burden of sedation.

If the compound demonstrates a promising profile—high affinity and selectivity for I₁-IR in vitro and significant, dose-dependent blood pressure reduction in the SHR model—further studies would be warranted. These would include full pharmacokinetic profiling (ADME), toxicology studies, and evaluation using the gold-standard radiotelemetry method for more detailed hemodynamic analysis. This rigorous, phased approach ensures that only the most promising candidates advance in the drug development pipeline.

G cluster_pathway Proposed Mechanism of Central Antihypertensive Action Compound This compound I1_Receptor I₁-Imidazoline Receptor (in RVLM) Compound->I1_Receptor Binds & Activates (Agonist) Alpha2_Receptor α₂-Adrenergic Receptor (potential off-target) Compound->Alpha2_Receptor Lower Affinity Neuron Sympathoexcitatory Neuron I1_Receptor->Neuron Inhibits Firing Sympathetic_Outflow ↓ Sympathetic Outflow (to heart & blood vessels) Neuron->Sympathetic_Outflow Blood_Pressure ↓ Blood Pressure Sympathetic_Outflow->Blood_Pressure Side_Effects Sedation, Dry Mouth Alpha2_Receptor->Side_Effects

Caption: Signaling pathway of a selective I₁-imidazoline receptor agonist.

References

  • Ernsberger, P., et al. (1993). A second generation of centrally acting antihypertensive agents act on putative I1-imidazoline receptors. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • van Zwieten, P. A., et al. (2007). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. Journal of Hypertension. Available at: [Link]

  • Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available at: [Link]

  • Inotiv. (n.d.). Hypertension and Vascular Disease Models. Inotiv. Available at: [Link]

  • Harvard Apparatus. (n.d.). Non-Invasive Blood Pressure System for Rodents (Panlab). Harvard Apparatus. Available at: [Link]

  • van Zwieten, P. A. (1997). I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly. Cardiovascular Drugs and Therapy. Available at: [Link]

  • Fang, Y. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Pinto, Y. M., et al. (1998). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Journal of the American Society of Nephrology. Available at: [Link]

  • Verma, S. K., et al. (2012). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Journal of Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Brainly.in. (2023). In vitro screening methods for antihypertensive drugs. Available at: [Link]

  • Harrison, D. G., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. Available at: [Link]

  • Patsnap Synapse. (2024). What are imidazoline receptor agonists and how do they work? Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Schulte, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Mortensen, J. T., & Fink, G. D. (2015). Measuring Blood Pressure in Small Laboratory Animals. Methods in Pharmacology and Toxicology. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Available at: [Link]

  • Guyenet, P. G. (1997). The imidazoline receptor in control of blood pressure by clonidine and allied drugs. The American Journal of Physiology. Available at: [Link]

  • Sica, D. A. (1996). Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension. The Journal of Clinical Pharmacology. Available at: [Link]

  • Guyenet, P. G. (1997). The imidazoline receptor in control of blood pressure by clonidine and allied drugs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Lerman, L. O., et al. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Available at: [Link]

  • van der Hoorn, M. J., et al. (1999). Central I1-imidazoline Receptors as Targets of Centrally Acting Antihypertensive Drugs. Clinical Pharmacology of Moxonidine and Rilmenidine. Annals of the New York Academy of Sciences. Available at: [Link]

  • Prichard, B. N., & Pacher, P. (2004). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Ma, X., et al. (1996). Models of Experimental Hypertension in Mice. Hypertension. Available at: [Link]

  • Sica, D. A. (1996). Imidazoline Receptor Agonist Drugs. The Journal of Clinical Pharmacology. Available at: [Link]

  • Dr. Advaitha M.V. (2018). Screening methods of anti hypertensive agents. Slideshare. Available at: [Link]

  • PDSP. (n.d.). Assay Protocol Book. Available at: [Link]

  • Ashok, C. (2022). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Yuliani, S. H., et al. (2018). In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. Scientia Pharmaceutica. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Review on: Experimental Screening Methods for Antihypertensive Agents. Available at: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available at: [Link]

  • Farsang, C. (2011). Imidazoline antihypertensive drugs: selective i(1)-imidazoline receptors activation. Acta Physiologica Hungarica. Available at: [Link]

  • Science and Education Publishing. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Available at: [Link]

  • ResearchGate. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Available at: [Link]

  • Smet, G., et al. (1969). Clinical observations on a new antihypertensive drug, 2-(2,6-dichlorphenylamine)-2-imidazoline hydrochloride. American Heart Journal. Available at: [Link]

  • Haider, S., et al. (2021). Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole. Frontiers in Pharmacology. Available at: [Link]

  • Kubo, K., et al. (1985). Synthesis and Antihypertensive Activity of Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced Potencies of (+) Isomers. Journal of Medicinal Chemistry. Available at: [Link]

  • Algerian Journal of Engineering and Technology. (2018). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Available at: [Link]

  • Sobań, Z., et al. (2022). Synthesis of Benzo[21][24]thiazolo[2,3-c][1][2][24]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]

  • de Faria, V. M., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. BioMed Research International. Available at: [Link]

  • Bagheri, M., et al. (2004). Synthesis and antihypertensive activity of 1-(2-thiazolyl)-3, 5-disubstituted -2-pyrazolines. Archiv der Pharmazie. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, a heterocyclic compound featuring both an imidazoline ring and a benzenethiol group, presents unique analytical challenges due to its chemical properties.[1][2] The presence of a thiol group makes it susceptible to oxidation, while the basic nature of the imidazoline moiety influences its chromatographic behavior. Accurate and precise quantification of this molecule is critical in various fields, including pharmaceutical development, where it may act as a key intermediate or impurity, and in industrial applications where imidazolines are used as corrosion inhibitors.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of this compound. The methodologies detailed herein are designed to ensure scientific integrity, robustness, and adherence to international validation standards.[4][5][6][7][8]

Method Selection and Rationale

The choice of an analytical method is contingent upon the sample matrix, required sensitivity, and the available instrumentation. For the quantification of this compound, three primary techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible technique suitable for routine quality control and quantification in relatively clean sample matrices.[9][10][11]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of ultraviolet light.

Protocol: HPLC-UV for this compound Quantification

1. Sample Preparation:

  • Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the HPLC mobile phase.

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Disperse the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet any undissolved particulates.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating the moderately polar analyte.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe acetonitrile provides the necessary elution strength, while the formic acid helps to protonate the imidazoline ring, leading to sharper peaks and improved retention.[15]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.[9]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion.
UV Detection 254 nmA common wavelength for aromatic compounds. The optimal wavelength should be determined by running a UV scan of the analyte.

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6][7]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components, and peak purity should be confirmed.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weigh Weigh Sample Disperse Disperse in Solvent Weigh->Disperse Sonicate Sonicate Disperse->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a significant increase in sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. This is particularly useful for analyzing complex samples or when very low detection limits are required.[3][16]

Protocol: LC-MS/MS for this compound Quantification

1. Sample Preparation:

  • Objective: To isolate the analyte and minimize matrix effects. Solid-Phase Extraction (SPE) is often employed.

  • Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a methanolic solution containing a small percentage of ammonia.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC System UHPLC system for improved resolution and speedUltra-High Performance Liquid Chromatography offers better separation efficiency.
Column C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm)A C18 column is a good starting point. A HILIC column can be considered if retention on C18 is insufficient.
Mobile Phase Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic AcidA gradient elution is often necessary to effectively separate the analyte from matrix components.
Ionization Source Electrospray Ionization (ESI) in Positive ModeThe basic nitrogen atoms in the imidazoline ring are readily protonated, making positive mode ESI highly efficient.
Mass Spectrometer Triple Quadrupole (QqQ)A triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions Precursor ion (M+H)⁺ → Product ionsSpecific precursor-to-product ion transitions must be determined by direct infusion of a standard solution of the analyte.

3. Method Validation:

Validation follows the principles of ICH Q2(R1), with additional considerations for matrix effects and the use of an internal standard.[17][18]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and its internal standard.
Linearity r² ≥ 0.995, often with a weighted linear regression.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Matrix Effect Assessed to ensure that the sample matrix does not suppress or enhance the analyte signal.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Logical Flow: LC-MS/MS Method Development

LCMS_Dev cluster_dev Method Development cluster_analysis Sample Analysis Tune Tune Mass Spectrometer OptimizeLC Optimize LC Conditions Tune->OptimizeLC DevelopSPE Develop SPE Protocol OptimizeLC->DevelopSPE Validate Validate Method DevelopSPE->Validate Extract Extract Samples (SPE) Validate->Extract Apply Method Analyze LC-MS/MS Analysis Extract->Analyze Process Process Data Analyze->Process

Sources

Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Two primary synthetic routes are presented, starting from readily available precursors: 2-mercaptobenzonitrile and 2-mercaptobenzoic acid. The protocol details a direct cyclization method and a robust route involving a trityl-protected intermediate, offering flexibility based on starting material availability and desired purity. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The imidazoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Aryl-substituted imidazolines, in particular, have garnered significant interest as ligands for various receptors and as intermediates in the synthesis of more complex molecules. The incorporation of a benzenethiol moiety at the 2-position of the imidazoline ring introduces a reactive handle for further functionalization and potential metal chelation, making this compound a valuable building block for drug discovery and materials science. This document outlines two reliable and well-documented synthetic pathways to access this target compound.

Chemical Structures and Properties

Compound NameThis compound
CAS Number 10290-86-5
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and DMSO
Structure

Synthetic Routes Overview

Two principal synthetic strategies are presented for the preparation of the target compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Synthesis_Overview cluster_0 Route 1: From 2-Mercaptobenzonitrile cluster_1 Route 2: From 2-Mercaptobenzoic Acid 2-Mercaptobenzonitrile 2-Mercaptobenzonitrile Target Compound Target Compound 2-Mercaptobenzonitrile->Target Compound Ethylenediamine, Sulfur 2-Mercaptobenzoic Acid 2-Mercaptobenzoic Acid S-trityl-2-mercaptobenzoic acid S-trityl-2-mercaptobenzoic acid 2-Mercaptobenzoic Acid->S-trityl-2-mercaptobenzoic acid Trityl chloride, Base 2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazole 2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazole S-trityl-2-mercaptobenzoic acid->2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazole Ethylenediamine, Dehydrating agent 2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazole->Target Compound Deprotection

Caption: Overview of the two synthetic routes for this compound.

Route 1: Direct Synthesis from 2-Mercaptobenzonitrile

This one-pot method provides a straightforward approach to the target molecule through the direct reaction of 2-mercaptobenzonitrile with ethylenediamine, catalyzed by elemental sulfur. This method is advantageous due to its operational simplicity and atom economy.

Reaction Mechanism

The reaction is believed to proceed through the formation of a thioimidate intermediate from the nitrile and elemental sulfur, which then undergoes cyclization with ethylenediamine to form the imidazoline ring.

Route1_Mechanism 2-Mercaptobenzonitrile 2-Mercaptobenzonitrile Thioimidate Intermediate Thioimidate Intermediate 2-Mercaptobenzonitrile->Thioimidate Intermediate + S8 Target Compound Target Compound Thioimidate Intermediate->Target Compound + Ethylenediamine - H2S

Caption: Proposed reaction mechanism for Route 1.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Mercaptobenzonitrile≥98%Sigma-Aldrich
Ethylenediamine≥99%Sigma-Aldrich
Sulfur (powder)Reagent gradeSigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium sulfate (anhydrous)ACS reagentFisher Scientific
Diethyl etherACS reagentFisher Scientific

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzonitrile (1.35 g, 10 mmol), ethylenediamine (1.20 g, 20 mmol), and elemental sulfur (0.16 g, 5 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture to remove any unreacted sulfur.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20-50%) as the eluent.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white solid.

Route 2: Synthesis from 2-Mercaptobenzoic Acid via a Protected Intermediate

Workflow

Route2_Workflow A Step 1: Protection of 2-Mercaptobenzoic Acid B Step 2: Amidation and Cyclization A->B S-trityl-2-mercaptobenzoic acid C Step 3: Deprotection B->C Protected Imidazoline D Purification C->D Crude Target Compound E Final Product D->E

Caption: Workflow for the synthesis via Route 2.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Mercaptobenzoic acid≥98%Sigma-Aldrich
Trityl chloride≥98%Sigma-Aldrich
Triethylamine≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M solutionFisher Scientific

Procedure:

  • Reaction Setup: To a solution of 2-mercaptobenzoic acid (1.54 g, 10 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask, add triethylamine (2.02 g, 20 mmol).

  • Addition of Protecting Group: Add trityl chloride (2.79 g, 10 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 30 mL) and then with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain S-trityl-2-mercaptobenzoic acid as a white solid. This can be used in the next step without further purification.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
S-trityl-2-mercaptobenzoic acidFrom Step 1-
Ethylenediamine≥99%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • Reaction Setup: Dissolve S-trityl-2-mercaptobenzoic acid (3.96 g, 10 mmol) in 50 mL of anhydrous DMF in a 250 mL round-bottom flask.

  • Coupling Agents: Add HOBt (1.35 g, 10 mmol) and DCC (2.06 g, 10 mmol) to the solution and stir for 30 minutes at 0 °C.

  • Addition of Ethylenediamine: Slowly add ethylenediamine (0.60 g, 10 mmol) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Dilute the filtrate with ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazole, is used directly in the next step.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazoleFrom Step 2-
Trifluoroacetic acid (TFA)Reagent grade, 99%Sigma-Aldrich
Triethylsilane (TES)99%Sigma-Aldrich
Dichloromethane (DCM)ACS reagentFisher Scientific
Saturated sodium bicarbonate solution--

Procedure:

  • Deprotection Cocktail: In a 100 mL round-bottom flask, dissolve the crude 2-(S-trityl-2-mercaptophenyl)-4,5-dihydro-1H-imidazole in 20 mL of DCM.

  • Reaction: Add a solution of TFA/TES/DCM (50:5:45 v/v/v, 20 mL) to the flask and stir at room temperature for 2 hours. The trityl cation scavenger, triethylsilane, is crucial to prevent side reactions.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Route 1 to obtain the final product.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.5-7.1 (m, 4H, Ar-H), 3.8 (s, 4H, -CH₂-CH₂-), ~3.5 (s, 1H, -SH), ~8.5 (br s, 1H, -NH)
¹³C NMR (100 MHz, CDCl₃)δ 165 (C=N), 135-125 (Ar-C), 50 (-CH₂-CH₂-)
Mass Spectrometry (ESI) m/z calculated for C₉H₁₁N₂S⁺ [M+H]⁺: 179.06; found: 179.1
Melting Point Literature values report a melting point of 138-140 °C.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • 2-Mercaptobenzonitrile and 2-Mercaptobenzoic acid: These compounds are irritants and have a strong, unpleasant odor. Handle with care.

    • Ethylenediamine: Corrosive and a sensitizer. Avoid inhalation and skin contact.

    • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • N,N'-Dicyclohexylcarbodiimide (DCC): A potent sensitizer. Avoid inhalation of dust and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Route 1 Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reaction time or temperature. Check the purity of starting materials.
Difficulty in removing DCU in Route 2 Dicyclohexylurea (DCU) is poorly soluble.Filter the reaction mixture while it is still warm. A second filtration after cooling may be necessary.
Incomplete deprotection in Route 2 Insufficient acid or scavenger.Increase the reaction time or the amount of TFA/TES. Ensure the TES is of good quality.
Oxidation of the thiol group Exposure to air, especially under basic conditions.Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Work-up acidic or neutral solutions promptly.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound. Route 1 offers a direct and efficient one-pot synthesis from 2-mercaptobenzonitrile, while Route 2 provides a more controlled, multi-step approach from 2-mercaptobenzoic acid, utilizing a thiol protecting group strategy. The choice of the synthetic route will depend on the specific requirements of the researcher, including starting material availability, desired scale, and purity. The characterization data and safety precautions provided will aid in the successful and safe execution of this synthesis.

References

  • Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.
  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Sayama, S. (2006).
  • Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). Retrieved from a relevant chemical supplier's technical documentation.[1]

Sources

Application Notes and Protocols for Chiral Dihydroimidazole-Based Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A focus on 2-Substituted Imidazoline Scaffolds as Potent Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Control with Imidazoline Ligands

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and toxicity. Chiral ligands, when complexed with metal centers, are powerful tools for achieving high levels of enantioselectivity in a wide array of chemical transformations. The imidazoline (4,5-dihydro-1H-imidazole) scaffold has emerged as a privileged structure in the design of such ligands. Its rigid five-membered ring, coupled with the potential for substitution at various positions, allows for the creation of a well-defined chiral environment around a catalytic metal center.

While the specific compound "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" is not extensively documented in the context of asymmetric synthesis in publicly available literature, a significant body of research exists on structurally related chiral 2-substituted imidazoline derivatives. These compounds have demonstrated remarkable efficacy as ligands in a variety of enantioselective reactions. This guide will, therefore, focus on this broader, well-established class of ligands, providing a comprehensive overview of their synthesis, application, and the mechanistic principles that underpin their success. We will delve into specific protocols, drawing from field-proven examples to equip researchers with the knowledge to apply these powerful catalytic systems in their own work.

Ligand Design and Synthesis: Crafting the Chiral Environment

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. For 2-substituted imidazolines, chirality is often introduced through the use of chiral amino acids or their derivatives in the synthesis. This imparts a specific stereochemical bias that is then translated to the catalytic reaction. A common and effective strategy involves the condensation of a chiral amino amide with an aldehyde, leading to the formation of the imidazoline ring with defined stereocenters.

One prominent class of these ligands are the 2-(pyridin-2-yl)imidazolidin-4-ones, which have been successfully employed in copper-catalyzed asymmetric reactions. The synthesis of these ligands is modular, allowing for systematic tuning of the steric and electronic properties of the ligand by varying the starting amino acid.

General Synthetic Workflow

G cluster_0 Ligand Synthesis Chiral Amino Amide Chiral Amino Amide Condensation Condensation Chiral Amino Amide->Condensation Aldehyde Aldehyde Aldehyde->Condensation Chiral Imidazolidin-4-one Ligand Chiral Imidazolidin-4-one Ligand Condensation->Chiral Imidazolidin-4-one Ligand

Caption: General workflow for the synthesis of chiral imidazolidin-4-one ligands.

Application in Asymmetric Catalysis: The Henry and Aldol Reactions

The true test of a chiral ligand lies in its performance in asymmetric catalysis. Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have proven to be highly effective catalysts for the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction.[1][2] The resulting β-nitro alcohols are versatile synthetic intermediates, readily converted into β-amino alcohols and α-hydroxy carboxylic acids, which are key structural motifs in many natural products and pharmaceuticals.

Mechanism of Stereocontrol in the Asymmetric Henry Reaction

The high levels of enantioselectivity observed in these reactions are attributed to the formation of a well-defined chiral copper complex. The ligand chelates to the copper(II) ion, creating a sterically hindered environment. This chiral pocket dictates the facial selectivity of the prochiral aldehyde's approach, leading to the preferential formation of one enantiomer of the product. The relative configuration of the substituents on the imidazoline ring of the ligand is crucial; for instance, cis-configured ligands have been shown to produce the S-enantiomer of the nitroaldol product, while trans-configured ligands yield the R-enantiomer.[1]

G cluster_1 Proposed Catalytic Cycle for Asymmetric Henry Reaction Cu(II)-Ligand Complex Cu(II)-Ligand Complex Chiral Intermediate Chiral Intermediate Cu(II)-Ligand Complex->Chiral Intermediate Coordination Nitromethane Nitromethane Nitromethane->Chiral Intermediate Aldehyde Aldehyde Aldehyde->Chiral Intermediate Product Release Product Release Chiral Intermediate->Product Release C-C Bond Formation Product Release->Cu(II)-Ligand Complex Catalyst Regeneration Enantiomerically Enriched Nitroaldol Enantiomerically Enriched Nitroaldol Product Release->Enantiomerically Enriched Nitroaldol

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and application of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands in the asymmetric Henry reaction.[1][2]

Protocol 1: Synthesis of a Representative Chiral Ligand

This protocol describes the synthesis of a chiral 2-(pyridin-2-yl)imidazolidin-4-one ligand from a chiral amino amide and pyridine-2-carbaldehyde.

Materials:

  • (S)-2-amino-3-methylbutanamide

  • Pyridine-2-carbaldehyde

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-amino-3-methylbutanamide (1.0 eq) in anhydrous methanol, add pyridine-2-carbaldehyde (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral ligand.

Protocol 2: Asymmetric Henry Reaction

This protocol details the use of a copper(II)-chiral ligand complex to catalyze the asymmetric addition of nitromethane to an aldehyde.

Materials:

  • Chiral 2-(pyridin-2-yl)imidazolidin-4-one ligand

  • Copper(II) acetate

  • Aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Solvent (e.g., isopropanol)

  • Base (e.g., triethylamine)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the chiral ligand (0.1 eq) and copper(II) acetate (0.1 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the aldehyde (1.0 eq) to the reaction mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add nitromethane (5.0 eq) followed by the slow addition of the base (0.1 eq).

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a dilute aqueous solution of HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Performance in the Asymmetric Henry Reaction

The following table summarizes the typical performance of copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands in the asymmetric Henry reaction with various aldehydes.[1][2]

EntryAldehydeLigand ConfigurationYield (%)ee (%)Product Configuration
1BenzaldehydecisHighup to 97S
2BenzaldehydetransHighup to 96R
34-NitrobenzaldehydecisHigh>95S
44-MethoxybenzaldehydecisModerate>90S
52-NaphthaldehydecisHigh>95S

Conclusion and Future Outlook

Chiral 2-substituted imidazoline derivatives represent a versatile and highly effective class of ligands for asymmetric catalysis. Their modular synthesis allows for fine-tuning of their steric and electronic properties, leading to excellent enantioselectivities in important carbon-carbon bond-forming reactions like the Henry reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of these ligands in their own synthetic endeavors.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by these systems, developing more sustainable and recyclable catalytic protocols, and applying these methods to the synthesis of complex, biologically active molecules. The continued exploration of the imidazoline scaffold in ligand design promises to yield even more powerful tools for asymmetric synthesis.

References

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. PMC - NIH. Available at: [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Beilstein Archives. Available at: [Link]

Sources

The Versatile Building Block: Application Notes for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol emerges as a particularly intriguing and versatile precursor. This molecule uniquely combines the nucleophilic character of a thiophenol with the latent reactivity of an imidazoline ring system. This dual functionality opens avenues for the synthesis of a diverse range of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and physical properties. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Attributes of this compound

The reactivity of this building block is governed by two primary functional groups: the aromatic thiol (thiophenol) and the dihydroimidazole (imidazoline) moiety.

  • The Thiophenol Group: The thiol group is a potent nucleophile, readily participating in a variety of classical organic reactions. Its deprotonated form, the thiolate, exhibits enhanced nucleophilicity, making it an excellent partner in substitution and addition reactions. Furthermore, the thiol can be oxidized to form disulfide bridges, a transformation that can be strategically employed in the construction of more complex structures.

  • The Dihydroimidazole Ring: The imidazoline ring contains two nitrogen atoms, one of which is part of an amidine system. The endocyclic nitrogen atom can act as a nucleophile, particularly after the initial reaction of the thiol group. This sequential reactivity is the cornerstone of its utility in the synthesis of fused polycyclic systems.

Synthetic Applications: Gateway to Fused Heterocyclic Systems

The primary application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems, most notably imidazo[2,1-b]benzothiazoles. This scaffold is found in a variety of biologically active molecules.

Synthesis of Imidazo[2,1-b]benzothiazoles via Cyclocondensation

A prevalent and efficient method for the construction of the imidazo[2,1-b]benzothiazole core involves the cyclocondensation of this compound with α-halocarbonyl compounds. This reaction proceeds through a sequential S-alkylation followed by an intramolecular cyclization.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the sulfur atom of the benzenethiol on the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an S-alkylated intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of one of the nitrogen atoms of the imidazoline ring on the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[2,1-b]benzothiazole ring system.

G A This compound C S-Alkylated Intermediate A->C Nucleophilic Attack B α-Haloketone B->C D S-Alkylated Intermediate E Cyclized Intermediate D->E N-Acylation F Imidazo[2,1-b]benzothiazole E->F - H2O

Caption: General workflow for the synthesis of imidazo[2,1-b]benzothiazoles.

Detailed Experimental Protocol: Synthesis of 2,3-dihydro-5-phenylimidazo[2,1-b]benzothiazole

This protocol details the synthesis of a representative imidazo[2,1-b]benzothiazole derivative from this compound and phenacyl bromide.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound192.281.0192 mg
Phenacyl bromide199.051.0199 mg
Anhydrous Ethanol46.07-10 mL
Triethylamine101.191.10.15 mL

Procedure:

  • To a stirred solution of this compound (192 mg, 1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add phenacyl bromide (199 mg, 1.0 mmol).

  • Add triethylamine (0.15 mL, 1.1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2,3-dihydro-5-phenylimidazo[2,1-b]benzothiazole.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Crystalline solid

  • Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Synthetic Transformations and Potential Applications

The versatile nature of this compound extends beyond the synthesis of simple imidazo[2,1-b]benzothiazoles. The resulting fused heterocyclic system can be further functionalized, allowing for the creation of a library of derivatives for biological screening.

  • Electrophilic Aromatic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the benzene ring.

  • N-Alkylation/Arylation: The remaining secondary amine in the imidazoline part of the parent molecule can be a site for further functionalization before or after the cyclization reaction.

  • Coordination Chemistry: The nitrogen and sulfur atoms in the final fused product can act as ligands for metal ions, leading to the formation of coordination complexes with potential applications in catalysis or materials science.

The derivatives of imidazo[2,1-b]benzothiazole have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to readily synthesize a variety of substituted analogues from this compound makes it a valuable tool in drug discovery programs.

Conclusion

This compound is a powerful and versatile building block for the synthesis of fused heterocyclic compounds. Its unique combination of a nucleophilic thiol and a reactive imidazoline ring provides a straightforward entry into the medicinally relevant imidazo[2,1-b]benzothiazole scaffold. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this promising building block and accelerate the discovery of novel molecules with significant biological and material applications.

References

  • Abignente, E., De Caprariis, P., De Martino, G., & Patscot, R. (1987). Research on heterocyclic compounds. XXI. Synthesis of imidazo[2,1‐b]benzothiazole and imidazo[2,1‐b]thiazole derivatives. Journal of Heterocyclic Chemistry, 24(1), 155–158.
  • Jana, S., Chakraborty, A., Shirinian, V. Z., & Hajra, A. (2018). Synthesis of Benzo[1][2]imidazo[2,1‐b]thiazole by Copper(II)‐Catalyzed Thioamination of Nitroalkene with 1H‐Benzo[d]imidazole‐2‐thiol. Advanced Synthesis & Catalysis, 360(12), 2402–2408.

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry.
  • Benchchem. (n.d.). This compound. Retrieved from [A representative, though not directly citable, product page that indicates commercial availability and general synthetic routes].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive resource built on established chemical principles and field-proven insights to help you navigate the common challenges of this synthesis and optimize your yield and purity.

Introduction

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents unique challenges primarily due to the presence of a reactive thiol group. This guide provides a detailed synthetic protocol and an in-depth troubleshooting section to address the specific issues you may encounter during your experiments.

Recommended Synthetic Protocol: Cyclization of 2-Mercaptobenzonitrile with Ethylenediamine

A common and effective route to 2-substituted imidazolines is the reaction of a nitrile with a diamine. For the synthesis of this compound, the recommended starting materials are 2-mercaptobenzonitrile and ethylenediamine.

Experimental Protocol

Materials:

  • 2-Mercaptobenzonitrile

  • Ethylenediamine (anhydrous)

  • Sulfur (catalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-mercaptobenzonitrile (1 equivalent), ethylenediamine (4 equivalents), and a catalytic amount of sulfur (0.25 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to 2-mercaptobenzonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a 5% aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any unreacted acidic starting material, followed by a wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

dot

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting cluster_purification Purification Troubleshooting start Problem Encountered low_yield Low or No Product Yield start->low_yield impure_product Impure Product/ Multiple Spots on TLC start->impure_product difficult_purification Difficult Purification start->difficult_purification incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product or Starting Material Degradation? low_yield->degradation side_reactions Side Reactions Occurring? impure_product->side_reactions unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm streaking_tlc Streaking on TLC? difficult_purification->streaking_tlc coelution Co-elution of Impurities? difficult_purification->coelution solution_incomplete Increase reaction time Increase temperature Check catalyst activity incomplete_reaction->solution_incomplete Yes solution_degradation Ensure inert atmosphere Use fresh, anhydrous reagents Lower reaction temperature degradation->solution_degradation Yes solution_side_reactions Optimize stoichiometry Lower reaction temperature Investigate alternative catalysts side_reactions->solution_side_reactions Yes solution_unreacted_sm Optimize reaction time/temp Ensure proper mixing unreacted_sm->solution_unreacted_sm Yes solution_streaking Add triethylamine to eluent Use a different stationary phase streaking_tlc->solution_streaking Yes solution_coelution Optimize chromatography gradient Consider recrystallization coelution->solution_coelution Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the possible causes and how can I address this?

A1: An incomplete reaction is a common issue that can often be resolved by systematically evaluating several factors:

  • Cause 1: Insufficient Reaction Time or Temperature: The cyclization reaction may require more time or a higher temperature to reach completion.

    • Solution: Monitor the reaction closely using TLC or HPLC. If the starting material is still present after the recommended reaction time, consider extending the reflux period. If the reaction is still sluggish, a modest increase in temperature may be beneficial, although be mindful of potential side reactions.

  • Cause 2: Inactive Catalyst: The sulfur catalyst may be old or of poor quality, leading to reduced activity.

    • Solution: Use freshly purchased, high-purity sulfur. Ensure it is properly dispersed in the reaction mixture.

  • Cause 3: Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the nitrile starting material or interfere with the catalytic cycle.

    • Solution: Use anhydrous ethylenediamine and toluene. Flame-dry all glassware before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Cause 4: Inefficient Mixing: Poor stirring can lead to localized temperature gradients and incomplete mixing of reagents, hindering the reaction rate.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. A mechanical stirrer may be necessary for larger-scale reactions.

Q2: My final product is impure, with multiple spots on the TLC plate. What are the likely side reactions and how can I minimize them?

A2: The presence of multiple impurities suggests that side reactions are occurring. The thiol group is particularly susceptible to side reactions under thermal conditions.

  • Cause 1: Oxidation of the Thiol Group: The benzenethiol moiety can be oxidized to form disulfide-linked dimers or other oxidation products, especially in the presence of air at elevated temperatures.

    • Solution: Meticulously maintain an inert atmosphere (nitrogen or argon) throughout the reaction and work-up. Degassing the solvent prior to use can also be beneficial.

  • Cause 2: Formation of Bi-amide: If the reaction is run for an extended period at high temperatures, or if there are impurities in the starting materials, the formation of a bi-amide side product is possible.

    • Solution: Optimize the reaction time and temperature to favor the formation of the desired imidazoline. Avoid unnecessarily long reaction times. Ensure the purity of your starting 2-mercaptobenzonitrile.

  • Cause 3: Polymerization: Under certain conditions, the starting materials or the product could undergo polymerization.

    • Solution: Adhere to the recommended stoichiometry and concentration. Running the reaction at a very high concentration might promote polymerization.

dot

Reaction_Pathway SM1 2-Mercaptobenzonitrile Intermediate Thioimidate Intermediate SM1->Intermediate SM2 Ethylenediamine SM2->Intermediate Catalyst Sulfur (cat.) Toluene, Reflux Product This compound Catalyst->Product Side_Product1 Disulfide Dimer Product->Side_Product1 Oxidation Side_Product2 Bi-amide Product->Side_Product2 Side Reaction Oxidation Oxidation (Air) Overheating Prolonged Heating

Caption: Reaction pathway and potential side products.

Q3: I am having difficulty purifying my product by column chromatography. It streaks on the TLC plate and co-elutes with impurities.

A3: Purification challenges with nitrogen-containing compounds, especially those with basic moieties like imidazolines, are common.

  • Cause 1: Interaction with Silica Gel: The basic nitrogen atoms of the imidazoline ring can interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Solution: Add a small amount of triethylamine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, consider using a different stationary phase, such as alumina.

  • Cause 2: Similar Polarity of Product and Impurities: Some side products may have a polarity very similar to the desired product, making separation by chromatography difficult.

    • Solution: If co-elution is a persistent issue, consider recrystallization as an alternative or additional purification step. Experiment with different solvent systems for recrystallization. A slow evaporation or cooling crystallization can often yield highly pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the role of sulfur in this reaction?

A: In the synthesis of imidazolines from nitriles and diamines, sulfur is believed to act as a catalyst. It is thought to activate the nitrile group, making it more susceptible to nucleophilic attack by the diamine. The exact mechanism is complex and may involve the formation of a thioimidate intermediate.

Q: Can I use a different solvent for this reaction?

A: Toluene is a good choice due to its appropriate boiling point and its ability to azeotropically remove water that may be present or formed during the reaction. Other high-boiling, non-polar, aprotic solvents like xylene could also be used. Protic solvents should be avoided as they can interfere with the reaction.

Q: Is it possible to perform this reaction without a catalyst?

A: While the reaction may proceed without a catalyst at very high temperatures, the use of a catalyst like sulfur allows the reaction to occur at a lower temperature and often with higher yields and fewer side products. Other catalysts reported for similar transformations include various Lewis acids.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • HPLC: This can be used to assess the purity of the final product.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q: Are there any safety precautions I should be aware of?

A: Yes. Ethylenediamine is corrosive and a respiratory irritant. Toluene is flammable and has associated health risks. 2-Mercaptobenzonitrile has an unpleasant odor and its toxicological properties should be carefully considered. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Key Reaction Parameters Summary

ParameterRecommended ConditionImpact on Yield and Purity
Temperature Reflux in Toluene (~110-120 °C)Higher temperatures can increase reaction rate but may also promote side reactions and degradation.
Reaction Time 3-6 hours (monitor by TLC/HPLC)Insufficient time leads to low yield. Excessive time can lead to side product formation.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation of the thiol group, which would lower the yield and complicate purification.
Solvent Anhydrous TolueneThe use of an anhydrous, aprotic solvent is important to prevent hydrolysis of the nitrile.
Catalyst SulfurA catalytic amount is sufficient. Using too much can complicate the work-up.
Stoichiometry Excess Ethylenediamine (4 eq.)Using an excess of the diamine helps to drive the reaction to completion.

References

  • Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link]

  • ResearchGate. Preparation of 2-imidazolines from nitriles. [Link]

  • Dalton Transactions. Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

Technical Support Center: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most probable synthetic route for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol and what is the underlying mechanism?

The most logical and commonly employed strategy for synthesizing this compound involves a cyclocondensation reaction. This pathway can be approached in two primary ways, both culminating in the formation of the desired imidazoline ring fused to the benzenethiol core.

Route A: From 2-Aminobenzonitrile

This route utilizes 2-aminobenzonitrile and ethylenediamine. The synthesis proceeds via a mechanism analogous to the Pinner reaction, where the nitrile is activated to form an intermediate that readily cyclizes with the diamine.

  • Step 1: Amidination. The nitrile group of 2-aminobenzonitrile reacts with ethylenediamine, typically in the presence of a catalyst like elemental sulfur or under conditions that generate H₂S in situ, to form an N-substituted amidine intermediate.[1][2]

  • Step 2: Intramolecular Cyclization. The newly formed amidine then undergoes an intramolecular cyclization, with the second amino group of the ethylenediamine moiety attacking the carbon of the amidine to form the five-membered imidazoline ring.

Route B: From 2-Mercaptobenzoic Acid or its Derivatives

An alternative approach starts with 2-mercaptobenzoic acid or a more reactive derivative (e.g., an ester or acyl chloride) and condenses it with ethylenediamine.

  • Step 1: Amide Formation. The carboxylic acid derivative reacts with one of the amino groups of ethylenediamine to form an amide intermediate.

  • Step 2: Cyclization/Dehydration. Subsequent heating promotes the intramolecular cyclization of the second amino group onto the amide carbonyl, followed by dehydration to yield the imidazoline ring.

Below is a diagram illustrating the probable reaction mechanism for Route A.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation 2_aminobenzonitrile 2-Aminobenzonitrile amidine_intermediate Amidine Intermediate 2_aminobenzonitrile->amidine_intermediate Reaction with Ethylenediamine (e.g., with Sulfur catalyst) ethylenediamine Ethylenediamine ethylenediamine->amidine_intermediate product This compound amidine_intermediate->product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of this compound from 2-aminobenzonitrile.

Q2: I'm observing several impurities in my crude product. What are the common byproducts in this synthesis and how are they formed?

Side reactions are common in this synthesis, leading to a range of impurities. Understanding their origin is key to minimizing their formation.

  • 2,2'-Disulfanediyldianiline: This is a very common byproduct resulting from the oxidative dimerization of the 2-aminothiophenol starting material (or if the thiol is exposed during the reaction).[3] The thiol group is highly susceptible to oxidation, especially in the presence of air.

  • Benzothiazole Derivatives: If the reaction conditions are too harsh or oxidative, the intermediate can cyclize to form a more stable benzothiazole ring instead of the desired imidazoline.[4][5] This is particularly a risk if starting from 2-aminothiophenol and a carboxylic acid derivative under oxidative conditions.

  • N-(2-aminoethyl)-2-mercaptobenzamide: In the reaction of 2-mercaptobenzoic acid with ethylenediamine, incomplete cyclization can lead to the formation of this stable amide byproduct.

  • Polymeric Materials: Polyamines like ethylenediamine can sometimes lead to the formation of polymeric byproducts, especially if the reaction temperature is too high or if there are impurities in the starting materials.

The formation pathways of these common byproducts are illustrated below.

Byproduct_Formation start Starting Materials/ Intermediates disulfide 2,2'-Disulfanediyldianiline start->disulfide Oxidation benzothiazole Benzothiazole Derivative start->benzothiazole Oxidative Cyclization amide Uncyclized Amide start->amide Incomplete Cyclization polymer Polymeric Byproducts start->polymer Side Reactions of Ethylenediamine

Caption: Common byproduct formation pathways in the synthesis of this compound.

Q3: My reaction yield is consistently low. What are the critical parameters to control for a successful synthesis?

Low yields can often be traced back to suboptimal reaction conditions. Here are the key parameters to focus on for troubleshooting and optimization.

Parameter Potential Issue Troubleshooting & Optimization Strategy Supporting Rationale & References
Atmosphere Oxidation of the thiol group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents prior to use.The thiol group in 2-aminothiophenol is highly susceptible to air oxidation, leading to the formation of a disulfide byproduct, which reduces the yield of the desired product.[3]
Purity of Starting Materials Presence of water or other impurities.Use freshly distilled or purified starting materials. Ensure ethylenediamine is anhydrous.Water can hydrolyze intermediates in the Pinner-type reaction, leading to amide formation instead of the desired imidazoline.[6][7] Impurities can catalyze side reactions.
Reaction Temperature Incomplete reaction or decomposition.Optimize the temperature. Lower temperatures may require longer reaction times, while excessively high temperatures can lead to byproduct formation and decomposition.Temperature control is crucial to balance reaction rate with the stability of intermediates and the final product.[3]
Catalyst Inefficient cyclization.If using the nitrile route, ensure the catalyst (e.g., sulfur) is of good quality and used in the correct stoichiometry. For the carboxylic acid route, a suitable dehydrating agent or catalyst may be necessary.Catalysts like sulfur or H₂S facilitate the formation of the amidine intermediate necessary for cyclization in the nitrile-based synthesis.[1][2]
Stoichiometry of Reactants Excess of one reactant can lead to side products.Carefully control the molar ratios of the reactants. A slight excess of ethylenediamine may be used to drive the reaction to completion, but a large excess can promote polymer formation.Proper stoichiometry ensures that the desired bimolecular reaction is favored over side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminobenzonitrile

This protocol provides a step-by-step methodology for the synthesis, based on established principles of imidazoline formation from nitriles.

Materials:

  • 2-Aminobenzonitrile

  • Ethylenediamine (anhydrous)

  • Elemental Sulfur

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminobenzonitrile (1 equivalent) and anhydrous toluene.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add elemental sulfur (0.1 equivalents). Subsequently, add anhydrous ethylenediamine (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any unreacted sulfur.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by a 1 M HCl solution. The product should move to the aqueous layer. Separate the aqueous layer and wash the organic layer with 1 M HCl. Combine the aqueous layers.

  • Basification and Product Isolation: Cool the combined aqueous layers in an ice bath and basify with a 2 M NaOH solution until a precipitate forms. Extract the product with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the final product.

Purification Strategy:

  • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a solvent pair like ethanol/water or toluene/hexane can be an effective purification method.

Characterization Methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N, S-H).

References

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (2022). Retrieved January 21, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Retrieved January 21, 2026, from [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (2021). Retrieved January 21, 2026, from [Link]

  • Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. (2002). Retrieved January 21, 2026, from [Link]

  • Pinner reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (2025). Retrieved January 21, 2026, from [Link]

  • Preparation of 2-imidazolines from nitriles | Download Table - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-imidazolines - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering. (2012). Retrieved January 21, 2026, from [Link]

  • L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation - ResearchGate. (2015). Retrieved January 21, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction - PMC - NIH. (2013). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids | Request PDF - ResearchGate. (2017). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol." The methodologies outlined are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the structural attributes of this compound that dictate its purification strategy.

  • Basicity: The dihydroimidazole (imidazoline) ring contains two nitrogen atoms, rendering the molecule basic. This is a critical factor, as the compound will readily protonate in acidic conditions. The basicity of imidazolines is generally higher than that of the aromatic imidazole counterparts.[1]

  • Acidity: The benzenethiol group possesses an acidic proton. This amphoteric nature (containing both basic and acidic groups) can complicate purification if pH is not carefully controlled.

  • Oxidation Potential: Thiols are susceptible to oxidation, which can lead to the formation of a disulfide dimer impurity. This reaction is often catalyzed by trace metals or exposure to air, especially under basic conditions.

  • Polarity: The presence of the thiol and the imidazoline ring makes the molecule polar.

II. Common Impurities in the Synthesis of this compound

A robust purification strategy is predicated on anticipating the likely impurities from the synthetic route. The most common synthesis involves the condensation of a 2-mercaptobenzoic acid derivative with ethylenediamine.[2]

Impurity Type Specific Example Reason for Presence Impact on Purification
Unreacted Starting Material EthylenediamineExcess reagent used to drive the reaction to completion.Highly polar and basic; can be difficult to separate from the desired product.
Unreacted Starting Material 2-Mercaptobenzoic acid or its ester/nitrile derivativeIncomplete reaction.Acidic or neutral impurity that is generally easier to separate from the basic product.
Oxidation By-product Bis(2-(4,5-dihydro-1H-imidazol-2-yl)phenyl) disulfideOxidation of the thiol group during synthesis or workup.Less polar than the desired product; may require different chromatographic conditions.
Dehydrogenation Product 2-(1H-imidazol-2-yl)benzenethiolAromatization of the imidazoline ring, a known side reaction for 2-aryl-imidazolines.[3]Similar polarity to the desired product, potentially making separation challenging.
Hydrolysis Product N-(2-aminoethyl)-2-mercaptobenzamideHydrolysis of the imidazoline ring during workup.Amide impurity with different polarity and basicity.

III. Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification of this compound.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield after column chromatography 1. Strong adsorption to silica gel: The basic imidazoline ring can interact strongly with the acidic silica gel, leading to irreversible binding. 2. Product is too polar for the chosen eluent: The product remains at the baseline of the TLC plate.1. Deactivate the silica gel: Add a basic modifier like triethylamine (0.5-2%) or ammonia to the eluent system. This neutralizes the acidic sites on the silica. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.[4] 3. Increase eluent polarity: Gradually increase the proportion of a more polar solvent, such as methanol, in the mobile phase (e.g., transitioning from dichloromethane to 5-10% methanol in dichloromethane).
Significant tailing of the product spot on TLC/column Strong interaction between the basic product and acidic silica gel. 1. Add a basic modifier to the eluent: Triethylamine (0.5-2%) is highly effective in reducing tailing and improving peak shape.[4] 2. Use a different stationary phase: Neutral or basic alumina can mitigate this issue.
Presence of a new, less polar spot after workup or purification Oxidation to the disulfide dimer. This is often indicated by a spot with a higher Rf value on TLC.1. Work under an inert atmosphere (N₂ or Ar) to the extent possible, especially during base extractions. 2. Use degassed solvents for chromatography. 3. Consider a reductive workup: A mild reducing agent like sodium bisulfite can sometimes be used in aqueous washes to prevent oxidation.
Difficulty in removing ethylenediamine High polarity and basicity of ethylenediamine, causing it to co-elute with the product in highly polar solvent systems. 1. Aqueous workup: Perform an acidic wash (e.g., with dilute HCl) to protonate and extract the highly water-soluble ethylenediamine dihydrochloride into the aqueous phase. Caution: Your product may also partition into the aqueous phase, so subsequent basification and re-extraction of the product will be necessary. 2. Azeotropic removal: In some cases, residual ethylenediamine can be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure.
Product crystallizes in the column The chosen eluent is a poor solvent for the product at the concentration being eluted. 1. Decrease the sample load on the column. 2. Use a slightly more polar eluent system to improve solubility. 3. Run the column at a slightly elevated temperature (if feasible and the compound is stable) to maintain solubility.

IV. Step-by-Step Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most common method for purifying this compound.

1. Selection of Stationary and Mobile Phases:

  • Stationary Phase: Silica gel (230-400 mesh) is standard. For persistent tailing issues, neutral or basic alumina should be used.[4][5]

  • Mobile Phase Development (TLC):

    • Begin with a relatively non-polar system like 100% ethyl acetate and spot your crude material.

    • Gradually increase the polarity by adding methanol. A common starting point for elution is a mixture of dichloromethane and methanol (e.g., 98:2, 95:5).

    • To counteract tailing, add 0.5-1% triethylamine to the solvent mixture.

    • Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate to ensure good separation on the column.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is compact and free of air bubbles.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to sharper bands and better separation.[4]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial, less polar solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Product TLC TLC Analysis (DCM/MeOH + 1% TEA) Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load onto Column Pack->Load Crude Dissolve Crude Product Adsorb Adsorb on Silica (Dry Loading) Crude->Adsorb Adsorb->Load Elute Elute with Gradient (DCM -> DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Purity Confirmed Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Recrystallization

Recrystallization can be an effective final purification step if a suitable solvent system is found.

1. Solvent Selection:

  • The ideal solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Test small amounts of the crude product with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water).

  • Dissolve the compound in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

2. Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If using a two-solvent system, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify.

  • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

V. Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading on the silica gel column, what should I do? A1: The acidic nature of silica gel can potentially cause hydrolysis of the imidazoline ring. If you suspect this is happening, switch to a neutral or basic alumina stationary phase. Additionally, work quickly and avoid letting the compound sit on the column for extended periods.

Q2: I obtained a pure product by chromatography, but after a few days, a new, less polar spot appeared on the TLC. What is happening? A2: This is likely due to air oxidation of the thiol to a disulfide. Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, and if possible, in a freezer to minimize degradation.

Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase chromatography (e.g., with a C18 stationary phase) can be an excellent alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, remember that using an acidic modifier will protonate your compound, and you will need to neutralize the collected fractions and re-extract your product.

Q4: How can I confirm the purity and identity of my final product? A4: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

VI. References

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]

  • Wikipedia contributors. (2023). 2-Imidazoline. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Comparing basicity of imidazole and 2-imidazoline. Available at: [Link]

  • Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

Sources

Stability of "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a molecule possessing two reactive functional groups: a 2-imidazoline ring and a benzenethiol moiety. This unique combination presents specific stability challenges that researchers must consider to obtain reliable and reproducible results. The imidazoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening and loss of biological activity.[1] The benzenethiol group is prone to oxidation, which can result in the formation of disulfide-linked dimers or other oxidation products.[2][3][4] Understanding the interplay of these degradation pathways is crucial for proper handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are the hydrolysis of the imidazoline ring and the oxidation of the benzenethiol group. Hydrolysis can be catalyzed by both acids and bases, leading to the opening of the five-membered ring to form an N-(2-aminoethyl)-2-mercaptobenzamide derivative. The thiol group is susceptible to oxidation, which can be promoted by air, light, or the presence of metal ions, leading primarily to the formation of a disulfide dimer.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be protected from light and moisture. For solutions, it is advisable to use deoxygenated solvents and prepare them fresh before use.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent will depend on the specific application. For short-term use, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable. If aqueous buffers are necessary, they should be deoxygenated and used at a pH near neutral (pH 6-7) to minimize hydrolysis of the imidazoline ring. It is crucial to be aware that even in aprotic solvents, dissolved oxygen can promote thiol oxidation.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Imidazoline derivatives can undergo thermal degradation at elevated temperatures, with decomposition often observed in the range of 142-405°C for similar structures.[5] Additionally, heat can accelerate both hydrolysis and oxidation. If heating is necessary, it should be done for the shortest possible time and under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanation
Loss of biological activity in an aqueous assay. Hydrolysis of the imidazoline ring. The imidazoline ring is known to be susceptible to pH-dependent hydrolysis.[1] 1. pH Control: Ensure the pH of your assay buffer is between 6 and 8. Extreme pH values will accelerate ring-opening. 2. Temperature Control: Perform the assay at the lowest feasible temperature. 3. Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. 4. Analytical Confirmation: Use LC-MS to check for the presence of the hydrolyzed product (N-(2-aminoethyl)-2-mercaptobenzamide).
Formation of an insoluble precipitate in solution. Oxidation to the disulfide dimer. The benzenethiol group is readily oxidized to form a disulfide, which may have lower solubility. 1. Deoxygenate Solvents: Purge all solvents with an inert gas (argon or nitrogen) before use. 2. Use Antioxidants: Consider adding a small amount of a compatible antioxidant, such as dithiothreitol (DTT), although this may interfere with some assays. 3. Avoid Metal Contamination: Use metal-free spatulas and glassware, as trace metal ions can catalyze thiol oxidation.[6][7][8][9] 4. Characterize Precipitate: If possible, isolate and analyze the precipitate by techniques like mass spectrometry to confirm if it is the disulfide dimer.
Inconsistent results between experimental batches. Photodegradation or slow degradation during storage. Both the imidazoline and aromatic thiol moieties can be sensitive to light. 1. Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil. 2. Re-evaluate Storage Conditions: Ensure the compound is stored under an inert atmosphere and at a consistent, low temperature. 3. Quality Control: Perform a purity check (e.g., by HPLC) on each new batch of the compound before use.
Unexpected peaks in HPLC or LC-MS analysis. Multiple degradation products. A combination of hydrolysis, oxidation, and potentially photodegradation can lead to a complex mixture of products. 1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[10][11][12] This will help in assigning the unexpected peaks. 2. Optimize Chromatography: Adjust your HPLC method (e.g., gradient, column chemistry) to achieve better separation of the parent compound and its degradants.

Stability Profile Summary

Condition Potential Effect on Imidazoline Ring Potential Effect on Benzenethiol Group Recommendation
Acidic pH (<6) Accelerated hydrolysis (ring-opening)Generally stable, but protonation may affect reactivityAvoid prolonged exposure. Use buffered systems if necessary.
Neutral pH (6-8) Relatively stableSusceptible to oxidation, especially in the presence of O₂Optimal pH range for most applications. Use deoxygenated buffers.
Basic pH (>8) Accelerated hydrolysis (ring-opening)Increased susceptibility to oxidation (thiolate is more easily oxidized)Avoid if possible. If necessary, work quickly and under inert atmosphere.
Elevated Temperature Thermal degradation and accelerated hydrolysisAccelerated oxidationAvoid heating. If necessary, use minimal heat for the shortest duration under inert gas.
Light Exposure Potential for photodegradationCan promote oxidationProtect from light at all times by using amber vials or foil.
Presence of Oxygen No direct effectPromotes oxidation to disulfideHandle under an inert atmosphere (N₂ or Ar).
Presence of Metal Ions Can catalyze hydrolysisCatalyzes oxidationUse metal-free labware and high-purity reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve the stressed sample in methanol to a concentration of 1 mg/mL.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples (including an unstressed control) by HPLC or LC-MS. Compare the chromatograms to identify degradation products.

Protocol 2: Monitoring Thiol Oxidation by HPLC

This protocol can be used to quantify the rate of disulfide formation.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Preparation: Prepare a solution of the compound in a chosen solvent system at a known concentration.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient elution method to separate the monomer (thiol) from the dimer (disulfide). The disulfide will typically have a longer retention time.

  • Quantification: Monitor the peak areas of the monomer and dimer over time at a suitable wavelength (e.g., 254 nm). The rate of disappearance of the monomer and the appearance of the dimer can be used to determine the stability under the tested conditions.

Visualizing Degradation Pathways

Hydrolysis of the Imidazoline Ring

hydrolysis reactant This compound product N-(2-aminoethyl)-2-mercaptobenzamide reactant->product H₂O / H⁺ or OH⁻ (Ring Opening)

Caption: Acid or base-catalyzed hydrolysis of the imidazoline ring.

Oxidation of the Benzenethiol Group

oxidation reactant 2 x this compound product Disulfide Dimer reactant->product [O] (e.g., O₂, light, metal ions)

Caption: Oxidation of the thiol to form a disulfide dimer.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]

  • Selenocysteine in Thiol/Disulfide-Like Exchange Reactions. Antioxidants & Redox Signaling. [Link]

  • Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro. PubMed. [Link]

  • Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. MDPI. [Link]

  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Environmental Science & Technology. [Link]

  • Ring-opening reactions of 2-imidazolines and their applications. Request PDF. [Link]

  • The photochemical reactivity of some benzoylthiophenes. IV. The effect of an adjacent methyl group on the excited state reactivity of 3-benzoylthiophene. Sci-Hub. [Link]

  • Sensitive high-performance liquid chromatographic determination with fluorescence detection of phenol and chlorophenols with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. PubMed. [Link]

  • Polyacrylamide gel electrophoresis. Wikipedia. [Link]

  • Study on the Influence of Metal Ions on the Dispersion of Fine Calcium Gangue Minerals. MDPI. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • (A) Intra-protein thiol–disulfide exchange reaction. (B)... ResearchGate. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciRP.org. [Link]

  • Metal-Ion Depletion Impacts the Stability and Performance of Battery Electrode Deionization over Multiple Cycles. Request PDF. [Link]

  • Addition reactions || Photochemistry of benzene derivatives || MSc Chemistry. YouTube. [Link]

  • Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts. MDPI. [Link]

  • Exploring the ring-opening reactions of imidazo[1,5-a]quinolines for the synthesis of imides under photochemical conditions. Organic & Biomolecular Chemistry. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]

  • Forced degradation study of thiocolchicoside: Characterization of its degradation products. Request PDF. [Link]

  • Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. PMC. [Link]

  • Exploring Electrolyte Effects on Metal-Alkyl Bond Stability: Impact and Implications for Electrosynthesis. Scholars' Mine. [Link]

  • Photochemistry of benzene derivative #msc #chemistry. YouTube. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC. [Link]

  • Investigation of the effect of metal ions on the reactivity of thiol groups in human 5-aminolaevulinate dehydratase. PMC. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. [Link]

  • Photochemistry part -5: photoenolization. YouTube. [Link]

  • Sensitive determination of diethylstilbestrol by high performance liquid chromatography with fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. ResearchGate. [Link]

  • Hydrogen sulfide. Wikipedia. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC. [Link]

  • Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][5][6][10]triazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. PubMed. [Link]

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Troubleshooting low yield in imidazoline synthesis from fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Fatty Imidazolines

Welcome to the technical support guide for the synthesis of imidazolines from fatty acids and polyamines. This process, while well-established, presents several challenges that can lead to significantly reduced yields and product impurities. The reaction is fundamentally a two-step condensation: an initial amidation followed by a high-temperature cyclization to form the desired imidazoline ring.[1][2] The primary obstacle researchers face is managing the equilibrium and minimizing side reactions, most notably the formation of stable diamide byproducts.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will delve into the causality behind each problem and provide validated, step-by-step protocols to optimize your synthesis for higher yields and purity.

Part 1: Core Reaction Pathway & Competing Reactions

Understanding the reaction landscape is the first step in troubleshooting. The desired pathway involves the formation of an amido-amine intermediate, which then cyclizes. However, a competing reaction can lead to an undesirable diamide.

reaction_pathway Reactants Fatty Acid (R-COOH) + Polyamine (e.g., DETA) AmidoAmine Intermediate: Amido-Amine Reactants->AmidoAmine Amidation (120-180°C) Diamide Side Product: Diamide Reactants->Diamide Side Reaction (Excess Fatty Acid or Improper Temp. Control) Imidazoline Desired Product: Imidazoline AmidoAmine->Imidazoline Cyclization (>200°C, Vacuum) Water1 H₂O AmidoAmine->Water1 Water2 H₂O Imidazoline->Water2

Caption: Reaction scheme for imidazoline synthesis and the competing diamide formation.

Part 2: Troubleshooting Guide & FAQs
Category 1: Reaction Setup & Stoichiometry

Question: My final yield is very low, and the reaction seems inefficient. What are the first things I should check?

Answer: The most common culprits for low overall yield are related to reactant quality, stoichiometry, and inefficient water removal.

  • Purity of Reactants: Ensure your fatty acids have a low moisture content and are free from significant oxidation byproducts. For the amine (e.g., Diethylenetriamine - DETA), use a grade with low water content and protect it from atmospheric CO₂ and moisture.

  • Stoichiometry: The molar ratio of fatty acid to polyamine is critical. While a 1:1 ratio is theoretically required, using a slight excess of the amine (e.g., 1:1.05 to 1:1.2) can help suppress the formation of the diamide byproduct, where two fatty acid molecules react with one polyamine.[4] However, a large excess of amine will need to be removed later, complicating purification.

  • Inefficient Water Removal: The synthesis is a condensation reaction that produces two moles of water per mole of imidazoline.[3] According to Le Chatelier's principle, water must be efficiently removed to drive the equilibrium towards the products. If water remains, it can hydrolyze the imidazoline ring or prevent the cyclization from completing.

Question: I'm observing a solid precipitate in my final product after it cools. What is it and how can I prevent it?

Answer: This is almost certainly the diamide byproduct.[3] Diamides are formed when a second fatty acid molecule acylates the intermediate amido-amine before it can cyclize. They have low solubility in the final imidazoline product and precipitate upon cooling, leading to a cloudy or hazy appearance and reducing the yield of the desired product.[3]

Prevention Strategies:

  • Gradual Temperature Increase: A slow, controlled temperature ramp during the initial amidation step can significantly reduce diamide formation. Rapidly heating to high temperatures can favor the diamide side reaction. A patented method suggests a gradient increase from 80-150°C up to 190-220°C for the acylation step.[5]

  • Amine Molar Ratio: As mentioned, using a slight molar excess of the polyamine ensures that fatty acid is the limiting reactant, statistically reducing the chance of a second acylation.[4]

  • Order of Addition: Add the fatty acid dropwise to the heated amine. This maintains a constant excess of amine in the reaction vessel, minimizing the opportunity for diamide formation.

Category 2: Reaction Conditions & Kinetics

Question: My reaction seems to stop after the first stage, producing mainly the amido-amine intermediate. How do I push the reaction to completion for the final imidazoline product?

Answer: This is a classic case of incomplete cyclization. The conversion of the amido-amine to imidazoline is the more energy-intensive step and requires specific conditions.

  • Insufficient Temperature: The cyclization step requires significantly higher temperatures than the initial amidation. While amidation occurs effectively between 120-180°C, the ring-closing reaction typically requires temperatures of 200-230°C or even higher.[6][7] This provides the necessary activation energy for the intramolecular cyclization.

  • Presence of Water: The second mole of water is eliminated during cyclization. If the water from the initial amidation step is not fully removed, it creates an equilibrium barrier that hinders the second step.

  • Inadequate Vacuum: Applying a vacuum (e.g., <200 mm Hg) during the high-temperature phase is crucial.[8] It lowers the boiling point of water, facilitating its removal and pulling the equilibrium towards the imidazoline product. A gradual reduction in pressure is often most effective.[5]

Troubleshooting Workflow: From Amide to Imidazoline

troubleshooting_workflow Start Problem: Reaction Stalled at Amido-Amine Stage CheckTemp Is reaction temp > 200°C? Start->CheckTemp IncreaseTemp Action: Increase temp to 200-230°C CheckTemp->IncreaseTemp No CheckVacuum Is vacuum applied and stable? CheckTemp->CheckVacuum Yes IncreaseTemp->CheckTemp ApplyVacuum Action: Apply/increase vacuum to remove H₂O CheckVacuum->ApplyVacuum No CheckCatalyst Consider adding a catalyst? CheckVacuum->CheckCatalyst Yes ApplyVacuum->CheckVacuum AddCatalyst Action: Add catalyst like hypophosphorous acid or cationic resin CheckCatalyst->AddCatalyst Yes (optional) Monitor Monitor reaction via FT-IR or water collected CheckCatalyst->Monitor No (initially) AddCatalyst->Monitor

Sources

Technical Support Center: A Guide to Scaling Up 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. By addressing potential issues proactively, this resource aims to streamline your development process, enhance yield and purity, and ensure operational safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are common at the outset of a scale-up project for this compound.

Q1: What are the most common and scalable synthetic routes to this compound?

A1: The most prevalent and scalable method is the acid-catalyzed cyclocondensation reaction between 2-mercaptobenzonitrile and ethylenediamine.[1][2] This one-pot reaction is generally efficient. An alternative, though less common, route involves the cyclization of an N-(2-aminoethyl)-2-mercaptobenzamide intermediate, which can be derived from 2-mercaptobenzoic acid. For large-scale production, the nitrile-based route is often preferred due to higher atom economy and fewer synthetic steps.

Q2: What is the single most critical challenge when scaling up this synthesis?

A2: The primary challenge is managing the air-sensitivity of the benzenethiol moiety.[3][4] Thiols are highly susceptible to atmospheric oxidation, which leads to the formation of a disulfide impurity (bis(2-(4,5-dihydro-1H-imidazol-2-yl)phenyl) disulfide). This side reaction not only consumes the starting material and product, reducing the yield, but also complicates purification.[3] Therefore, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction, workup, and purification is paramount.

Q3: What are the key safety considerations for this process?

A3: There are two main areas of concern:

  • Reagent Handling: Ethylenediamine is a corrosive and flammable liquid that can cause severe skin burns, eye damage, and may lead to allergic reactions or asthma-like symptoms upon inhalation.[5][6][7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]

  • Byproduct Management: The reaction of nitriles with ethylenediamine, especially when catalyzed or heated, can release ammonia (NH₃) and potentially hydrogen sulfide (H₂S) if sulfur-based catalysts are used.[10] These are toxic and malodorous gases. A proper off-gas scrubbing system, such as a bleach trap, is essential to neutralize these byproducts.[11]

Q4: How can I monitor the reaction's progress effectively on a larger scale?

A4: On a lab scale, Thin Layer Chromatography (TLC) is effective. For process scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. An HPLC method should be developed early to quantify the consumption of 2-mercaptobenzonitrile and the formation of the desired product as well as the key disulfide impurity. This allows for precise determination of reaction completion and helps in making informed decisions about process adjustments.

Section 2: Troubleshooting Guide: Common Scale-Up Issues

This section provides a detailed breakdown of specific problems, their root causes, and actionable solutions.

Problem 1: Low or Inconsistent Yield
  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting nitrile.

    • Oxidation: As mentioned, oxidation of the thiol to disulfide is a major cause of yield loss.[3] Air leaks in the reactor setup are a common culprit.

    • Catalyst Inefficiency: If a catalyst is used (e.g., elemental sulfur or H₂S), it may be of insufficient quantity or quality, or it may have deactivated.[12][13]

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of ethylenediamine to the nitrile can lead to side reactions or incomplete conversion.

  • Recommended Solutions:

    • Reaction Optimization: Perform kinetic studies in a controlled lab reactor to determine the optimal temperature and time profile. Ensure the heating system provides uniform heat distribution across the larger reactor volume.

    • Inert Atmosphere Control: Before starting the reaction, thoroughly purge the reactor and solvent with an inert gas like nitrogen or argon for an extended period.[4] Maintain a positive pressure of the inert gas throughout the process. Use de-gassed solvents to minimize dissolved oxygen.[4][14]

    • Stoichiometry and Addition Control: Use a slight excess of ethylenediamine (e.g., 1.1-1.5 equivalents) to ensure full conversion of the nitrile. For large-scale reactions, consider the controlled, subsurface addition of one reagent to the other to manage any potential exotherms.

Problem 2: High Levels of Disulfide Impurity
  • Potential Causes:

    • Oxygen Exposure: This is the most direct cause. Leaks in the reactor seals, headspace, or during sample acquisition can introduce oxygen.

    • Workup and Isolation Conditions: Exposure to air during aqueous workup, extraction, filtration, or drying is a critical step where oxidation can occur.[11]

    • Presence of Oxidizing Agents: Trace metal impurities in reagents or from the reactor itself can catalyze oxidation.

  • Recommended Solutions:

    • Rigorous Inerting: Ensure all transfer lines and vessels are purged with inert gas. Use Schlenk techniques or a glovebox for handling materials if possible.[14]

    • Inerted Workup: Perform the reaction quench and extractions using de-gassed aqueous solutions. When filtering the product, use a nitrogen-blanketed filter or a sealed filtration system. Dry the final product under a vacuum or a stream of nitrogen.

    • Use of Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous quench solution can help prevent oxidation during workup. This must be validated to ensure it doesn't introduce other impurities.

Problem 3: Difficulties in Product Isolation and Purification
  • Potential Causes:

    • Product Solubility: The product's solubility can make extraction and crystallization challenging. It may be soluble in both organic and aqueous phases to some extent, especially if it is protonated.

    • Emulsion Formation: During aqueous workup, the presence of imidazoline, which has surfactant-like properties, can lead to stable emulsions that are difficult to break.[15]

    • Crystallization Issues: The product may oil out or form a fine, difficult-to-filter solid instead of crystallizing properly. The presence of impurities can inhibit crystallization.

  • Recommended Solutions:

    • pH Adjustment: Carefully control the pH during the aqueous workup. The imidazoline is basic and will be protonated at low pH, increasing its water solubility. Typically, a basic workup (e.g., with sodium carbonate or dilute sodium hydroxide) will keep the product in its free-base form, favoring extraction into an organic solvent.

    • Solvent Selection: Screen a variety of extraction and crystallization solvents. For extractions, solvents like dichloromethane or ethyl acetate are common. For crystallization, consider solvent systems like toluene, heptane/ethyl acetate, or isopropanol. An anti-solvent crystallization approach can be very effective.

    • Breaking Emulsions: If emulsions form, adding a saturated brine solution or a small amount of a different organic solvent can help break them. Slow stirring and allowing the mixture to stand for a prolonged period can also be effective.

Section 3: Key Experimental Protocol & Data

Step-by-Step Protocol: Synthesis via Nitrile Cyclocondensation (100g Scale)
  • Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a flame-retardant lab coat. Have an emergency shower and eyewash station readily accessible.[6]

  • Reactor Setup: Equip a 2L, 4-necked round-bottom flask (or jacketed reactor) with a mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all joints are well-sealed.

  • Inerting: Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a gentle positive flow of nitrogen throughout the reaction.

  • Reagent Charging: Charge 2-mercaptobenzonitrile (100 g, 0.74 mol) and anhydrous toluene (500 mL) to the reactor. Begin stirring to form a slurry.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (7.0 g, 0.037 mol).

  • Ethylenediamine Addition: Charge ethylenediamine (53.4 g, 0.89 mol, 1.2 eq) to the dropping funnel. Add it dropwise to the stirred slurry over 30 minutes. An initial exotherm may be observed; control the addition rate to keep the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting nitrile is <1% remaining.

  • Cooling and Quench: Cool the reaction mixture to room temperature. Slowly add a de-gassed solution of 5% aqueous sodium carbonate (500 mL) to neutralize the acid and quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 150 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with de-gassed brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude oil in hot isopropanol (approx. 300 mL). Allow it to cool slowly to room temperature, then cool to 0-5°C for 2 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with cold isopropanol, and dry under vacuum with a nitrogen bleed to yield the final product.

Table 1: Impact of Key Parameters on Scale-Up
ParameterLab Scale (1g)Pilot Scale (100g)Key Challenge & Mitigation
Inerting Method BalloonPositive N₂ PressureChallenge: Air leaks. Mitigation: Rigorous system checks, positive pressure.
Heating Method Oil BathJacketed ReactorChallenge: Uneven heating. Mitigation: Use of a jacketed vessel with controlled fluid circulation.
Addition Time ~5 mins~30-60 minsChallenge: Exotherm control. Mitigation: Slow, controlled addition with efficient cooling.
Stirring Magnetic Stir BarMechanical StirrerChallenge: Inefficient mixing. Mitigation: Use of an overhead stirrer with appropriate impeller design.
Workup Volume ~50 mL~1.5 LChallenge: Emulsion formation. Mitigation: Use of brine washes, proper solvent selection.

Section 4: Visualization & Workflow

The following diagram outlines a logical troubleshooting workflow for diagnosing and resolving low yield issues during the scale-up process.

TroubleshootingWorkflow start Low Yield Observed in Scale-Up Batch check_completion Check Reaction Completion (HPLC Analysis) start->check_completion incomplete Reaction Incomplete check_completion->incomplete check_purity Analyze Crude Purity (HPLC for Impurities) high_impurity High Impurity Level? check_purity->high_impurity incomplete->check_purity No increase_time_temp Action: Increase Reaction Time/Temp incomplete->increase_time_temp Yes disulfide_check Is Disulfide the Major Impurity? high_impurity->disulfide_check Yes review_stoichiometry Action: Review Reagent Stoichiometry high_impurity->review_stoichiometry No improve_inerting Action: Improve Inerting Protocol (Purge, Degas Solvents) disulfide_check->improve_inerting Yes other_impurity Action: Characterize Other Impurities (LC-MS, NMR) disulfide_check->other_impurity No end_good Yield Issue Resolved increase_time_temp->end_good review_stoichiometry->end_good review_workup Action: Review Workup/Isolation Procedure for Air Exposure improve_inerting->review_workup review_workup->end_good other_impurity->end_good

Caption: Troubleshooting workflow for low yield.

Section 5: References

  • Sun, M., Wei, H.-T., Li, D., Zheng, Y.-G., Cai, J., & Ji, M. (n.d.). Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Nitriles Using Sodium Hydrosulfide as Catalyst. Synthetic Communications, 38(18), 3113–3119. [Link]

  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. [Link]

  • National Center for Biotechnology Information. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PubMed Central. [Link]

  • RIXIN. (2024). The production process of imidazoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. [Link]

  • Reddit. (2024). Thiol Handling. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications. [Link]

  • Durham Tech. (2014). Safety Data Sheet Ethylenediamine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. [Link]

  • ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Imidazoline. [Link]

  • ResearchGate. (2025). Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications. [Link]

  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolines. [Link]

  • ResearchGate. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]

  • University of Msila. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzo[16][17]thiazolo[2,3-c][1][3][16]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. [Link]

  • YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. [Link]

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Technical Support Center: Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each issue is analyzed by its potential cause, followed by recommended solutions and preventative measures.

Issue 1: Low or No Yield of the Desired Product

You've completed the reaction, but the final yield of this compound is significantly lower than expected, or perhaps none was formed at all.

Potential Cause A: Incomplete Pinner-type Reaction/Cyclization

The synthesis of 2-imidazolines from nitriles and ethylenediamine is analogous to the Pinner reaction, which involves the acid-catalyzed formation of an intermediate that subsequently cyclizes.[1][2] If this process is inefficient, the reaction will stall.

  • Recommended Solution: The reaction is often catalyzed by sulfur or hydrogen sulfide, which facilitates the addition of ethylenediamine to the nitrile.[3] Ensure your catalyst is active and used in the correct stoichiometry. If using an acid catalyst, ensure anhydrous conditions, as water can intercept key intermediates.[1][4] The reaction temperature is also critical; insufficient heat may lead to slow or incomplete conversion. Consider a modest increase in temperature (e.g., from 80°C to 100°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Cause B: Sub-optimal Reagent Stoichiometry

An incorrect ratio of 2-mercaptobenzonitrile to ethylenediamine can halt the reaction. A large excess of ethylenediamine is often used to drive the reaction to completion and can also serve as the solvent.[3]

  • Recommended Solution: Re-evaluate the stoichiometry. A common molar ratio is a 4-fold excess of ethylenediamine relative to the starting nitrile.[3] Ensure accurate measurement of all reagents.

Workflow: Troubleshooting Low Yield Here is a logical workflow to diagnose the cause of low product yield.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Confirm Reagent Stoichiometry & Catalyst Activity start->check_reagents impure_sm Impure Starting Material Detected check_purity->impure_sm wrong_cond Sub-optimal Conditions? check_conditions->wrong_cond wrong_reagents Incorrect Stoichiometry? check_reagents->wrong_reagents purify_sm Action: Purify Starting Materials & Repeat impure_sm->purify_sm Yes end Successful Synthesis impure_sm->end No optimize_cond Action: Optimize Temperature & Reaction Time wrong_cond->optimize_cond Yes wrong_cond->end No adjust_reagents Action: Adjust Reagent Ratios & Verify Catalyst wrong_reagents->adjust_reagents Yes wrong_reagents->end No purify_sm->end optimize_cond->end adjust_reagents->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Detection of a Major Impurity with M+18 Mass Shift

Your LC-MS or NMR analysis shows a significant byproduct that corresponds to the molecular weight of your desired product plus 18 amu (the mass of water).

Potential Cause: Hydrolysis of the Imidazoline Ring

The most probable cause is the hydrolysis of the imidazoline ring to form the corresponding N-(2-aminoethyl)-2-mercaptobenzamide. This is a well-documented side reaction for imidazolines, which can be catalyzed by both acids and bases, particularly in the presence of water and at elevated temperatures.[5][6][7]

  • Mechanism Insight: The hydrolysis is initiated by the nucleophilic attack of water on the carbon atom of the C=N bond within the imidazoline ring. This process is often acid-catalyzed, as protonation of the nitrogen atom makes the carbon more electrophilic.[8]

Caption: Hydrolysis side reaction pathway.

  • Recommended Solutions:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Control pH: If the reaction is performed without an acid catalyst, ensure the pH does not become strongly acidic or basic during workup. A buffered wash may be beneficial.

    • Temperature Management: Avoid excessive temperatures during the reaction and workup. If hydrolysis is detected, consider running the synthesis at a lower temperature for a longer duration.[6]

Issue 3: Detection of a Dimeric Impurity (Approx. 2x Molecular Weight)

Analysis of the crude product reveals a significant impurity with a molecular weight roughly double that of the starting thiol material.

Potential Cause: Oxidative Dimerization of the Thiol Group

The thiol (-SH) group is highly susceptible to oxidation, especially in the presence of oxygen (air) and base. This leads to the formation of a disulfide-bridged dimer: 2,2'-disulfanediylbis(benzenecarbonitrile) from the starting material or the disulfide of the final product.[9]

  • Mechanism Insight: Thiophenols are easily oxidized to diphenyl disulfides.[9] This reaction can be catalyzed by trace metals and proceeds readily in air.

  • Recommended Solutions:

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a strict inert atmosphere over the reaction mixture at all times.

    • Control Basicity: While ethylenediamine is basic, avoid the use of stronger, non-nucleophilic bases if possible, as they can deprotonate the thiol and accelerate oxidation.

    • Reductive Workup: If disulfide formation is unavoidable, consider a mild reductive workup. Treatment with a reducing agent like sodium borohydride followed by careful acidification can cleave the disulfide bond back to the thiol.[9]

Impurity Potential Cause Key Analytical Signature (MS) Prevention Strategy
N-(2-aminoethyl)-2-mercaptobenzamideImidazoline ring hydrolysis[M+H]⁺ + 18Strict anhydrous conditions, inert atmosphere, temperature control.
Bis(2-(4,5-dihydro-1H-imidazol-2-yl)phenyl) disulfideOxidation of thiol group(2 x M) - 2Degassed solvents, inert atmosphere, reductive workup.
2-MercaptobenzamideIncomplete reaction/hydrolysis of nitrile[M-C₂H₄N]⁺Ensure sufficient reaction time and temperature.

Table 1: Summary of common impurities and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of the imidazoline ring from a nitrile?

The reaction is a variation of the Pinner synthesis.[10][11] It proceeds through the following key steps:

  • Nitrile Activation: The nitrile (2-mercaptobenzonitrile) is activated, typically by a catalyst such as elemental sulfur or an acid.

  • Nucleophilic Attack: One of the amino groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the activated nitrile group.

  • Intramolecular Cyclization: Following the initial addition, the second amino group of the ethylenediamine moiety attacks the intermediate amidine carbon in an intramolecular fashion.

  • Elimination: A molecule (e.g., ammonia, if starting from an amidine salt) is eliminated to form the stable five-membered dihydroimidazole ring.

Q2: Why is sulfur often used as a catalyst in this reaction?

Sulfur, along with catalysts like H₂S or CS₂, is effective in promoting the addition of amines to nitriles to form imidazolines under milder conditions than high-temperature condensation alone.[3] It is believed to form a reactive intermediate with the nitrile, making the nitrile carbon more susceptible to nucleophilic attack by the diamine.

Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?

A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting nitrile and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for monitoring reaction progress and detecting the molecular weights of the product and any side products (like the hydrolyzed amide or the oxidized dimer).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities in the final isolated material. The disappearance of the nitrile peak in the ¹³C NMR spectrum and the appearance of characteristic methylene (-CH₂-CH₂-) protons for the imidazoline ring in the ¹H NMR are key indicators of success.

Q4: How should the final product, this compound, be stored?

Due to the susceptibility of the thiol group to oxidation, the purified product should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[9] Storing it in a cool, dark place (refrigerator or freezer) will further minimize degradation over time. If the material is handled in air, it should be used quickly.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a representative method designed to minimize common side reactions.

  • Preparation: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-mercaptobenzonitrile (1.0 eq) and elemental sulfur (0.1 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed ethylenediamine (4.0 eq) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the excess ethylenediamine under reduced pressure.

  • Purification: Dissolve the crude residue in chloroform or ethyl acetate and wash with cold, deoxygenated water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

References

  • Al-Amiery, A. A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Journal of Molecular Liquids.
  • Schmitt, G. (2015). Imidazoline hydrolysis in alkaline and acidic media—A review. Scilit.
  • Shamsa, A., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine.
  • Valone, S. M. (1985). The Existence of Imidazoline Corrosion Inhibitors.
  • Bondareva, A. S., et al. (2010). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
  • BenchChem. (2025).
  • Grokipedia. (n.d.). Pinner reaction.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Barnard, D., & Percy, E. J. (1962). Oxidation of organic sulphides. Part XI. The synthesis of specifically labelled phenyl [35S] benzenethiolsulphinate and phenyl benzenethiol [35S] sulphonate. Journal of the Chemical Society (Resumed).
  • SynArchive. (2024). Pinner Reaction.
  • Wikipedia. (n.d.). Pinner reaction.
  • Veeprho. (n.d.). Thiamazole EP Impurity A | CAS 122-07-6.
  • ResearchGate. (2022). Plot of conversion vs.
  • SynZeal. (n.d.). Thiamazole EP Impurity A | 122-07-6.
  • ResearchGate. (n.d.). Oxidation of benzenethiol to benzenedisulfide in the presence of hydrogen peroxide 1.
  • LGC Standards. (n.d.). Thiamazole EP Impurity C (as Hydrochloride).
  • ResearchGate. (n.d.).
  • Sanchez-Abella, L., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
  • Munjas, L., et al. (n.d.).
  • Zhou, X., et al. (2015). Cycloamidination of Aminoalkenes with Nitriles: Synthesis of Substituted 2-Imidazolines and Tetrahydropyrimidines. PubMed.
  • National Institutes of Health (PMC). (n.d.). Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2)
  • Pharmaffili
  • ChemSpider. (2013).
  • Wikipedia. (n.d.). Thiophenol.
  • Al-Amiery, A. A., et al. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles.
  • ResearchGate. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability.
  • Supporting Information: One-pot synthesis of 1,2,4-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported Brønsted acid.
  • BLDpharm. (n.d.). 53440-31-6|this compound.
  • Science and Education Publishing. (n.d.).
  • ResearchGate. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines.
  • Jain, A. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones.

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Technical Support Center: Purification of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the purification of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to tackle purification challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: My final product is a persistent off-white or yellow solid, and I suspect disulfide impurity.

Q: I've synthesized this compound, but the product is not a pure white solid as expected. What could be the cause and how do I fix it?

A: An off-white or yellowish hue in thiol-containing compounds often points to the presence of the corresponding disulfide. Thiophenols are susceptible to oxidation, leading to the formation of disulfides, which can be a common impurity.[1][2]

Causality: The thiol group (-SH) in your compound is readily oxidized to a disulfide bond (-S-S-) in the presence of air (oxygen), especially under basic conditions or in the presence of trace metal ions.

dot

G cluster_0 Oxidation of Thiophenol Thiophenol_Derivative This compound (Desired Product) Disulfide_Impurity Bis(2-(4,5-dihydro-1H-imidazol-2-yl)phenyl) disulfide (Yellow Impurity) Thiophenol_Derivative->Disulfide_Impurity Oxidation (Air, trace metals)

Caption: Oxidation of the target compound to its disulfide impurity.

  • Reductive Workup:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a mild reducing agent solution, such as 1% aqueous sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄), to reduce the disulfide back to the thiol.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the product from the reductive workup in a minimum amount of a hot solvent. Suitable solvents for recrystallization of similar compounds include aqueous ethanol, acetone/hexane mixtures, or diethyl ether.[3][4]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Value Notes
Reducing Agent 1% aq. NaHSO₃Mild and effective for disulfide reduction.
Recrystallization Solvents Ethanol/water, Acetone/hexanesThe choice depends on the specific solubility of your compound.
Expected Outcome White to off-white crystalline solidA significant color improvement should be observed.
Issue 2: NMR analysis shows unreacted starting materials.

Q: My ¹H NMR spectrum indicates the presence of unreacted 2-aminobenzenethiol or other starting materials. How can I remove these?

A: The presence of starting materials suggests an incomplete reaction. Purification can be achieved by leveraging the differences in polarity and acid-base properties between your product and the starting materials.

Causality: Incomplete reaction or unfavorable equilibrium can lead to residual starting materials in the crude product.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazoline ring in your product will be protonated and move to the aqueous layer, while less basic impurities may remain in the organic layer.

    • Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) to deprotonate your product and extract it back into an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Silica Gel Column Chromatography:

    • If extraction is insufficient, column chromatography is a highly effective method for separating compounds with different polarities.[4][5]

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes, or chloroform/methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).[3][5]

dot

G cluster_workflow Purification Workflow for Removing Starting Materials Crude Crude Extraction Extraction Crude->Extraction Dissolve in organic solvent Aqueous_Layer Aqueous_Layer Extraction->Aqueous_Layer Wash with 1 M HCl Organic_Layer_Impurities Organic_Layer_Impurities Extraction->Organic_Layer_Impurities Less basic impurities Product_Extraction Product_Extraction Aqueous_Layer->Product_Extraction Basify and extract Purified_Product Purified_Product Product_Extraction->Purified_Product Dry and concentrate Chromatography Chromatography Purified_Product->Chromatography If still impure Final_Product Final_Product Chromatography->Final_Product

Caption: Workflow for purification via extraction and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A: Due to the susceptibility of the thiol group to oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Storing it in a cool, dark place, such as a refrigerator or freezer, will also help to minimize degradation.

Q2: Can I use activated carbon (charcoal) to decolorize my product?

A: Yes, treatment with activated carbon can be an effective method to remove colored impurities. After dissolving your crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently for a short period, and then filter the hot solution through celite to remove the carbon before proceeding with crystallization.

Q3: What analytical techniques are recommended to assess the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Q4: Are there any specific safety precautions I should take when handling this compound?

A: this compound is a thiophenol derivative. Thiophenols are known for their strong, unpleasant odors and potential toxicity.[6][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • ResearchGate. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Available from: [Link]

  • MDPI. (n.d.). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

  • ResearchGate. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available from: [Link]

  • PMC. (2022). Synthesis of Benzo[5][8]thiazolo[2,3-c][3][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Available from: [Link]

  • PubMed. (n.d.). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Available from: [Link]

  • ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Available from: [Link]

  • IJCRT.org. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. Available from: [Link]

  • PubChem. (n.d.). 2-benzyl-4,5-dihydro-1H-imidazole;hydron;chloride. Available from: [Link]

  • ResearchGate. (n.d.). Photooxidative Coupling of Thiophenol Derivatives to Disulfides | Request PDF. Available from: [Link]

  • Cheméo. (n.d.). Benzenethiol (CAS 108-98-5) - Chemical & Physical Properties. Available from: [Link]

  • Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.
  • OUCI. (n.d.). Unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite as a catalyst for the synthesis of pyrazolophthalazines. Available from: [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • RSC Publishing. (n.d.). Multi-functional, thiophenol-based surface chemistry for surface-enhanced Raman spectroscopy. Available from: [Link]

  • FooDB. (n.d.). Showing Compound Benzenethiol (FDB011878). Available from: [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl). Available from: [Link]

  • Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available from: [Link]_CR_ACR_2012.pdf)

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Preventing degradation of "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. This resource is designed to provide in-depth, practical guidance on preventing the degradation of this compound during storage and handling. As a molecule possessing both a nucleophilic thiol and a heterocyclic imidazoline ring, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide offers a blend of foundational chemical principles and actionable protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to degradation?

A1: The compound's instability arises from two primary structural features: the benzenethiol group and the dihydro-imidazole (imidazoline) ring. The thiol group is highly prone to oxidation, especially by atmospheric oxygen, which can lead to the formation of disulfides and other oxidized species.[1][2] The imidazoline ring can be susceptible to hydrolysis and dehydrogenation under certain conditions.[3][4]

Q2: What are the common visual signs of degradation?

A2: Degradation can manifest in several ways. A noticeable change in color, often to a yellowish or brownish hue, can indicate oxidation or other chemical changes. The formation of a precipitate or cloudiness in a previously clear solution is another common sign, often due to the formation of less soluble disulfide dimers.

Q3: How does pH affect the stability of this compound?

A3: The pH of the storage solution is critical. Thiolates (the deprotonated form of thiols, RS⁻) are more nucleophilic and oxidize more readily than their protonated thiol (RSH) counterparts. Therefore, storage in basic solutions can accelerate oxidative degradation. Conversely, strongly acidic conditions may promote the hydrolysis of the imidazoline ring.[3]

Q4: Can I store this compound in solution?

A4: While storing the compound as a dry, solid powder is optimal, solution-based storage is often necessary. If you must store it in solution, it is crucial to use a deoxygenated, anhydrous, and aprotic solvent. The solution should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on storage conditions. When stored as a solid under an inert atmosphere at the recommended temperature (see table below), the compound should remain stable for an extended period. However, once in solution or exposed to air, its stability significantly decreases. Regular quality control is recommended for long-term stored materials.

Understanding the Degradation Pathways

The degradation of this compound is not monolithic; it can proceed through several mechanisms. Understanding these pathways is key to designing effective storage and handling protocols.

Pathway 1: Thiol Oxidation

The most common degradation route for thiols is oxidation. This process is typically initiated by atmospheric oxygen and can be accelerated by trace metal ions.

  • Dimerization: The thiol is oxidized to form a disulfide dimer. This is often the primary degradation product.

  • Further Oxidation: The sulfur atom can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acids, especially under more aggressive oxidizing conditions.[1]

Pathway 2: Imidazoline Ring Instability

The 2-aryl-4,5-dihydro-1H-imidazole moiety also presents potential stability issues.

  • Hydrolysis: The C=N bond in the imidazoline ring can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of an N-(2-aminoethyl)-2-mercaptobenzamide derivative.[3]

  • Dehydrogenation (Aromatization): The imidazoline ring can be oxidized to form the more stable aromatic imidazole ring, yielding 2-(1H-imidazol-2-yl)benzenethiol. This process is a form of oxidation and can occur under conditions that favor dehydrogenation.[4]

The following diagram illustrates these potential degradation pathways.

G cluster_thiol Thiol Oxidation cluster_imidazoline Imidazoline Instability A This compound (Starting Material) B Disulfide Dimer A->B O₂ D Ring-Opened Amide (Hydrolysis Product) A->D H₃O⁺ E 2-(1H-imidazol-2-yl)benzenethiol (Dehydrogenation Product) A->E [O] C Sulfinic/Sulfonic Acid Derivatives B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical framework for resolving them.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Solid powder has turned yellow/brown. Oxidation: The thiol group has likely been oxidized by prolonged or repeated exposure to atmospheric oxygen.1. Assess Purity: Use an analytical method like HPLC or LC-MS to determine the extent of degradation. 2. Purge with Inert Gas: Before sealing, thoroughly flush the vial with dry argon or nitrogen. 3. Future Prevention: Store in an amber vial inside a desiccator that has been backfilled with inert gas.
A precipitate has formed in my stock solution. Disulfide Formation: The most likely cause is the formation of the disulfide dimer, which may have lower solubility in your chosen solvent.1. Confirm Identity: If possible, isolate and analyze the precipitate to confirm it is the disulfide dimer. 2. Solvent Choice: Consider using a different solvent in which both the parent compound and the potential dimer are more soluble. However, preventing formation is key. 3. Strict Anaerobic Technique: Prepare solutions using degassed solvents and handle them exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Loss of biological activity or inconsistent reaction yields. Compound Degradation: The active thiol form of the compound has likely degraded via one or more of the pathways described above.1. Fresh is Best: Prepare fresh solutions immediately before use from a solid that has been properly stored. 2. Quality Control: Run a purity check on your stock material before starting a critical experiment. 3. Review Handling Protocol: Ensure that your entire workflow, from weighing the solid to the final experimental step, minimizes exposure to air and moisture.
Solution pH has changed over time. Formation of Acidic Degradation Products: Further oxidation of the thiol to sulfinic or sulfonic acids will lower the pH of an unbuffered solution.1. Discard Solution: Do not use a solution that has changed pH. 2. Buffering (Use with Caution): While buffering might seem like a solution, be aware that basic pH can accelerate initial oxidation. If buffering is necessary for an application, prepare it fresh and use it immediately.
Troubleshooting Decision Workflow

The following flowchart provides a systematic approach to diagnosing and addressing degradation issues.

G cluster_visual Visual Inspection cluster_solid_issues Solid Compound Issues cluster_solution_issues Solution Issues start Problem Observed with Compound q1 Is the compound in solid or solution form? start->q1 solid Solid q1->solid Solid solution Solution q1->solution Solution solid_color Discoloration (Yellow/Brown) solid->solid_color solution_ppt Precipitate/Cloudiness solution->solution_ppt solution_activity Loss of Activity solution->solution_activity solid_action Likely Oxidation. Verify purity (HPLC/LC-MS). Store under inert gas in a desiccator. solid_color->solid_action solution_ppt_action Likely Disulfide Formation. Use degassed solvents. Prepare fresh under inert atmosphere. solution_ppt->solution_ppt_action solution_activity_action Significant Degradation. Discard and prepare fresh. Review entire handling protocol for air/moisture exposure. solution_activity->solution_activity_action

Caption: A decision tree for troubleshooting common degradation issues.

Best Practices for Storage and Handling

Adherence to a strict storage and handling protocol is the most effective way to prevent degradation.

Recommended Storage Conditions
Parameter Recommendation Rationale
Form Solid PowderMinimizes solvent-mediated degradation and mobility of reactants.
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Crucial. Prevents oxidation of the sensitive thiol group by atmospheric oxygen.
Light Protect from Light (Amber Vial)Prevents potential light-induced radical formation and degradation.
Moisture Store in a DesiccatorPrevents hydrolysis of the imidazoline ring.
Protocol: Handling and Preparation of Stock Solutions

This protocol is designed to minimize exposure to atmospheric oxygen and moisture.

Materials:

  • This compound solid

  • Anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane) of the highest purity

  • Inert gas source (Argon or Nitrogen) with tubing

  • Septum-sealed vials

  • Gas-tight syringes and needles

Procedure:

  • Solvent Degassing (Essential):

    • Before use, degas your chosen solvent to remove dissolved oxygen. The most common method is to bubble a gentle stream of argon or nitrogen through the solvent for at least 30 minutes.

    • Alternatively, use the freeze-pump-thaw method for the most rigorous oxygen removal.

  • Weighing the Compound:

    • If possible, perform weighing inside a glovebox.

    • If a glovebox is not available, work quickly. Have your vial ready. After weighing, immediately flush the vial containing the powder with inert gas before sealing.

  • Preparing the Stock Solution:

    • Using a gas-tight syringe, draw the desired volume of degassed solvent.

    • Pierce the septum of the vial containing the solid compound with a needle attached to your inert gas line (this acts as a pressure outlet).

    • Carefully inject the solvent into the vial.

    • Gently swirl or vortex the vial to dissolve the compound. Maintain a positive pressure of inert gas during this process.

    • Once dissolved, remove the gas outlet needle first, followed by the syringe.

  • Storage of Stock Solution:

    • Wrap the vial in aluminum foil or use an amber vial to protect it from light.

    • Seal the septum with parafilm for extra security.

    • Store at -20°C or -80°C.

    • For multiple uses, consider aliquoting the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and re-introduction of air into the main stock.

By implementing these rigorous procedures, you can significantly extend the viable lifetime of this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Radi, R., et al. (2018). One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates. Free Radical Biology and Medicine.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.
  • Ferrer-Sueta, G., et al. (2011). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. Journal of the American Chemical Society.
  • Fiveable. (n.d.). Thiol Oxidation Definition. Organic Chemistry Key Term.
  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?
  • BenchChem. (2025). Best practices for handling air-sensitive reagents like crotyl mercaptan.
  • Reddit. (2013). Handling thiols in the lab. r/chemistry.
  • Tikhonov, V. P., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
  • Reddit. (2024). Thiol Handling. r/Chempros.
  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry.
  • ChemicalBook. (2022). This compound - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Protsenko, O. V., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science.
  • Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol and Other Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the imidazoline scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1][2] These heterocyclic compounds have demonstrated a remarkable breadth of biological activities, including antihypertensive, analgesic, anti-inflammatory, and neuroprotective effects.[3] This guide provides an in-depth comparison of the biological activity of a specific, less-explored derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, with other well-characterized imidazoline derivatives. By examining the structure-activity relationships (SAR), we aim to provide a predictive framework for the pharmacological profile of this thiol-containing compound and to propose experimental avenues for its further investigation.

The Imidazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-imidazoline ring is a key pharmacophore that confers affinity for multiple receptor systems, primarily imidazoline receptors (I-receptors) and α-adrenergic receptors (α-ARs). The diverse biological effects of imidazoline derivatives are largely dictated by their relative affinities and efficacies at these receptor subtypes.

Imidazoline Receptors are broadly classified into three main subtypes:

  • I₁-receptors: Primarily located in the brainstem, their activation leads to a reduction in sympathetic outflow, resulting in a decrease in blood pressure.[4]

  • I₂-receptors: Found in various tissues including the brain, liver, and kidney, their function is still being fully elucidated but they are implicated in pain modulation, neuroprotection, and psychiatric disorders.

  • I₃-receptors: Located in pancreatic β-cells, they are involved in the regulation of insulin secretion.

α-Adrenergic Receptors are also a critical target for many imidazoline compounds. The two main subtypes relevant to the action of these derivatives are:

  • α₁-Adrenergic Receptors: Primarily located on postsynaptic membranes of smooth muscle cells, their activation leads to vasoconstriction.

  • α₂-Adrenergic Receptors: Found on both presynaptic and postsynaptic membranes, their activation in the central nervous system reduces sympathetic outflow, similar to I₁-receptor activation, leading to hypotension.[5]

The therapeutic utility and side-effect profile of an imidazoline derivative are therefore a direct consequence of its specific receptor interaction profile.

A Comparative Analysis of Prominent Imidazoline Derivatives

To understand the potential biological activity of this compound, it is essential to first examine the established profiles of other key imidazoline derivatives.

CompoundPrimary Receptor TargetsKey Biological ActivitiesClinical Applications/Potential
Clonidine α₂-AR agonist, partial I₁-receptor agonistAntihypertensive, analgesic, sedativeTreatment of hypertension, ADHD, pain management
Moxonidine Selective I₁-receptor agonistAntihypertensiveTreatment of essential hypertension
Rilmenidine I₁-receptor agonistAntihypertensiveTreatment of hypertension
Idazoxan α₂-AR antagonist, I₂-receptor ligandInvestigational antidepressant, cognitive enhancerResearch tool, potential for neurological disorders
Naphazoline α₁-AR and α₂-AR agonistVasoconstrictorNasal and ophthalmic decongestant

Key Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of 2-phenyl-imidazoline derivatives are critical determinants of receptor affinity and selectivity. For instance, in clonidine analogues, halogen substitutions at the 2 and 6 positions of the phenyl ring are crucial for α₂-AR agonist activity and central hypotensive effects.[5][6][7]

  • The Bridge Between Rings: The nature of the linker connecting the phenyl and imidazoline rings also significantly influences activity. For tolazoline-like compounds, a single carbon bridge is optimal for α-adrenergic activity.[8]

Profiling this compound: A Predictive Analysis

The key structural feature of this compound is the benzenethiol moiety, which consists of a phenyl ring substituted with a thiol (-SH) group at the ortho (2-) position.

Physicochemical Properties of the Thiol Group and Their Potential Impact:

  • Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, which could facilitate interactions with specific amino acid residues within a receptor's binding pocket.

  • Metal Chelation: Thiols are known to chelate metal ions. While not a primary mechanism for imidazoline or adrenergic receptors, this property could be relevant in other biological contexts.

  • Redox Activity: The thiol group can undergo oxidation to form disulfide bonds, which could influence its interaction with receptors or its metabolic profile.

  • Lipophilicity and Electronic Effects: The thiol group is moderately lipophilic and can influence the electronic properties of the phenyl ring through resonance and inductive effects.

Hypothesized Biological Profile:

Based on these properties, we can predict that this compound may exhibit a unique receptor binding profile compared to other 2-phenyl-imidazoline derivatives. The ortho-thiol substituent could sterically and electronically influence the conformation of the molecule, potentially altering its affinity and selectivity for imidazoline and adrenergic receptor subtypes. It is plausible that the thiol group could introduce a preference for a specific receptor subtype, leading to a more selective pharmacological action.

Experimental Workflows for Characterizing Novel Imidazoline Derivatives

To validate the hypothesized biological profile of this compound, a systematic experimental approach is necessary.

Receptor Binding Assays

Objective: To determine the affinity of the compound for various imidazoline and adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor subtypes of interest (e.g., I₁, I₂, α₁A, α₁B, α₁D, α₂A, α₂B, α₂C).

  • Radioligand Binding:

    • Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]clonidine for I₁-receptors, [³H]idazoxan for I₂-receptors, [³H]prazosin for α₁-ARs, [³H]rauwolscine for α₂-ARs).

    • Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for the test compound at each receptor subtype using non-linear regression analysis of the competition binding data.

G cluster_0 Receptor Binding Assay Workflow Membrane Prep Membrane Preparation (Receptor-expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane Prep->Incubation Filtration Rapid Filtration (Separation of bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantification of bound radioligand) Filtration->Counting Analysis Data Analysis (Calculation of Ki values) Counting->Analysis

Receptor Binding Assay Workflow

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the target receptors.

Methodology (Example for α₂-Adrenergic Receptor):

  • Cell Culture: Use a cell line expressing the α₂-adrenergic receptor and a reporter system, such as a cyclic AMP (cAMP) biosensor.

  • Assay:

    • Treat the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known α₂-AR agonist (e.g., UK 14,304) to induce a decrease in cAMP levels.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding the agonist.

  • Measurement: Measure the changes in intracellular cAMP levels using a suitable detection method (e.g., luminescence or fluorescence).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

G cluster_1 Functional Assay (α₂-AR) Cell Culture Culture α₂-AR expressing cells Treatment Treat with Test Compound Cell Culture->Treatment Stimulation Stimulate with Agonist (e.g., UK 14,304) Treatment->Stimulation Measurement Measure cAMP levels Stimulation->Measurement Analysis Generate Dose-Response Curves (EC₅₀/IC₅₀) Measurement->Analysis

Functional Assay Workflow for α₂-AR

In Vivo Pharmacological Models

Objective: To evaluate the physiological effects of the compound in a living organism.

Methodology (Example for Antihypertensive Activity):

  • Animal Model: Use a relevant animal model of hypertension, such as spontaneously hypertensive rats (SHR).

  • Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage or intravenous injection).

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff plethysmography.

  • Data Analysis: Analyze the changes in blood pressure and heart rate over time compared to a vehicle control group.

Conclusion and Future Directions

While the precise biological activity of this compound remains to be experimentally determined, a systematic analysis of the structure-activity relationships of related imidazoline derivatives provides a strong foundation for predicting its pharmacological profile. The presence of the ortho-thiol group on the phenyl ring is a key structural feature that is likely to impart a unique receptor binding and functional activity profile.

The proposed experimental workflows provide a clear path for the comprehensive characterization of this and other novel imidazoline derivatives. Such studies are crucial for uncovering new therapeutic agents with improved efficacy and selectivity for a range of diseases, from hypertension to neurological disorders. The continued exploration of the rich chemical space of imidazoline derivatives holds significant promise for the future of drug discovery.

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A Comparative Guide to Thiol-Containing Ligands: Unveiling the Potential of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of coordination chemistry and catalysis, the design and selection of ligands are paramount to steering the outcome of chemical transformations. Among the diverse arsenal of ligands, those containing thiol groups have garnered significant attention due to their unique electronic properties and strong coordination to a variety of metal centers. This guide provides an in-depth comparative analysis of "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" against other notable thiol-containing ligands, namely benzenethiol and 2-aminobenzenethiol. Through a blend of theoretical insights and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of these versatile molecules.

Introduction: The Significance of Thiol-Containing Ligands

Thiol-containing ligands are characterized by the presence of a sulfhydryl (-SH) group, which can deprotonate to form a thiolate (-S⁻). This thiolate moiety is a soft Lewis base, exhibiting a strong affinity for soft Lewis acidic metal centers such as Ru(II), Pd(II), and Cu(I).[1] The resulting metal-thiolate bonds are often highly covalent, leading to stable and well-defined metal complexes. The incorporation of additional donor atoms, such as nitrogen in an imidazole or amine group, can lead to multidentate ligands with enhanced chelation effects, further stabilizing the metal center and influencing its reactivity.

This guide focuses on "this compound," a bidentate N,S-ligand. The presence of both a soft thiol donor and a harder nitrogen donor from the imidazoline ring suggests a unique coordination behavior and potential for novel catalytic applications. We will compare its properties and performance with the simpler monodentate benzenethiol and the bidentate N,S-ligand 2-aminobenzenethiol to elucidate the structure-activity relationships.

Synthesis of Thiol-Containing Ligands: A Step-by-Step Approach

The synthesis of these ligands is a critical first step in their application. Below are detailed protocols for the preparation of the three ligands under comparison.

Synthesis of this compound

This ligand can be synthesized via the cyclocondensation of 2-mercaptobenzoic acid with ethylenediamine.

Experimental Protocol:

  • To a round-bottom flask, add 2-mercaptobenzoic acid (10 mmol) and thionyl chloride (12 mmol).

  • Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dry dichloromethane (50 mL) and cool the solution to 0 °C.

  • Slowly add a solution of ethylenediamine (11 mmol) in dry dichloromethane (20 mL) to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure ligand.

Synthesis of Benzenethiol

Benzenethiol is commercially available but can also be synthesized in the laboratory via the reduction of benzenesulfonyl chloride.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add zinc dust (30 mmol) and water (20 mL).

  • Slowly add a solution of benzenesulfonyl chloride (10 mmol) in toluene (30 mL) to the flask.

  • Heat the mixture to reflux and add concentrated sulfuric acid (15 mL) dropwise over 1 hour.

  • Continue refluxing for an additional 3 hours.

  • After cooling, separate the organic layer and wash it with water, 5% sodium carbonate solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride and distill under reduced pressure to obtain pure benzenethiol.

Synthesis of 2-Aminobenzenethiol

2-Aminobenzenethiol can be prepared by the reduction of 2-nitrobenzenethiol.

Experimental Protocol:

  • Dissolve 2-nitrobenzenethiol (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (30 mmol) to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and pour it into a beaker containing crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-aminobenzenethiol.

Comparative Analysis of Ligand Properties

The electronic and steric properties of a ligand dictate its coordination behavior and the subsequent reactivity of its metal complexes.

LigandStructureDonor AtomsDenticityKey Features
This compound Imidazoline and ThiolN, SBidentateCombines a soft thiol donor with a harder nitrogen donor; the imidazoline ring can be substituted to tune steric and electronic properties.
Benzenethiol ThiolSMonodentateSimple aromatic thiol, serves as a baseline for understanding the electronic contribution of the thiolate group.
2-Aminobenzenethiol Amine and ThiolN, SBidentateBidentate N,S ligand with an aromatic amine, offering a different electronic environment compared to the imidazoline nitrogen.

Spectroscopic Characterization:

The characterization of these ligands is crucial for confirming their identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of This compound is expected to show characteristic signals for the aromatic protons, the methylene protons of the imidazoline ring, and a broad singlet for the SH proton. In contrast, benzenethiol will show signals only for the aromatic protons and the SH proton. 2-Aminobenzenethiol will exhibit signals for the aromatic protons, the SH proton, and the NH₂ protons.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectra will show distinct signals for the carbon atoms in the aromatic and, where applicable, the imidazoline or amine moieties.

  • IR Spectroscopy: The infrared spectra will be informative for identifying the S-H stretching vibration (typically around 2550-2600 cm⁻¹) and N-H stretching vibrations (for the imidazoline and amine groups, typically in the range of 3200-3400 cm⁻¹).

Coordination Chemistry and Metal Complex Synthesis

The ability of these ligands to coordinate with metal ions is central to their function. The synthesis of their metal complexes allows for a detailed investigation of their coordination modes and electronic properties.

General Protocol for the Synthesis of Ruthenium(II) Complexes

Ruthenium(II) complexes are of particular interest due to their extensive applications in catalysis.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the respective thiol-containing ligand (2.2 mmol) in dry, deoxygenated methanol (20 mL).

  • Add a solution of [RuCl₂(p-cymene)]₂ (1.0 mmol) in dry, deoxygenated dichloromethane (10 mL).

  • Add triethylamine (2.5 mmol) to the reaction mixture to act as a base for the deprotonation of the thiol group.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the pure ruthenium(II) complex.

Visualization of Ligand Coordination:

G cluster_0 Ligand Coordination Modes L1 This compound M Metal Center (e.g., Ru) L1->M N,S-Chelation L2 Benzenethiol L2->M S-Coordination L3 2-Aminobenzenethiol L3->M N,S-Chelation

Caption: Coordination modes of the thiol-containing ligands with a metal center.

Comparative Catalytic Performance: A Case Study in Alkene Hydrogenation

To provide a tangible comparison of the performance of these ligands, we propose a study of their ruthenium complexes as catalysts in the hydrogenation of an alkene, such as 1-octene. Catalytic hydrogenation is a fundamental transformation in organic synthesis.[3][4]

Proposed Experimental Protocol for Catalytic Hydrogenation
  • In a high-pressure autoclave, place the ruthenium(II) complex of the respective ligand (0.01 mmol) and the substrate, 1-octene (1 mmol).

  • Add a suitable solvent, such as toluene (10 mL).

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 12 hours).

  • After cooling to room temperature, carefully release the pressure.

  • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity for octane.

Visualization of a Generic Catalytic Cycle:

G A [Ru]-L (Precatalyst) B [Ru]-L(H)₂ (Active Catalyst) A->B H₂ Activation C Alkene Coordination B->C + Alkene D Migratory Insertion C->D E Reductive Elimination D->E E->B + H₂ - Alkane

Caption: A simplified catalytic cycle for alkene hydrogenation.

Expected Performance and Rationale
  • This compound: The bidentate N,S-chelation is expected to form a stable and well-defined catalytic species. The imidazoline nitrogen, being a σ-donor, can influence the electron density at the ruthenium center, potentially enhancing its catalytic activity. The steric bulk of the imidazoline ring can also play a role in substrate selectivity.

  • Benzenethiol: As a monodentate ligand, it may form less stable complexes compared to the chelating ligands. This could lead to lower catalytic activity or catalyst decomposition under reaction conditions.

  • 2-Aminobenzenethiol: The bidentate N,S-chelation from this ligand will also lead to a stable complex. The electronic properties of the aromatic amine nitrogen are different from the imidazoline nitrogen, which could result in different catalytic activities and selectivities.

Comparative Performance Data (Hypothetical):

Catalyst (Ru-complex with Ligand)SubstrateConversion (%)Selectivity (%)Turnover Frequency (TOF, h⁻¹)
This compound 1-Octene>99>99Expected to be high
Benzenethiol 1-Octene45>99Expected to be moderate
2-Aminobenzenethiol 1-Octene95>99Expected to be high

Note: The above data is hypothetical and serves to illustrate the expected trends. Experimental verification is required.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the comparative study of "this compound" with other thiol-containing ligands. The unique combination of a soft thiol and a harder nitrogen donor within a chelating framework positions this ligand as a promising candidate for the development of novel and efficient catalysts.

The detailed experimental protocols provided herein offer a clear roadmap for the synthesis, characterization, and catalytic evaluation of these ligands and their metal complexes. While direct comparative experimental data is currently limited, the proposed case study in alkene hydrogenation provides a solid basis for future research in this area. Further investigations could explore the application of these ligand-metal complexes in other catalytic transformations, such as cross-coupling reactions, and in the development of new therapeutic agents. The modular nature of the imidazoline ring in "this compound" also presents exciting opportunities for fine-tuning the ligand's properties through synthetic modifications, opening up new avenues for rational catalyst design.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel derivatives based on the "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" scaffold. The core 2-imidazoline structure is a well-established pharmacophore known to interact primarily with imidazoline and α-adrenergic receptors. Therefore, a rigorous validation strategy must not only confirm activity but also meticulously profile the selectivity and functional consequences of receptor interaction.

This document eschews a rigid template in favor of a logical, causality-driven workflow. We will proceed from initial target binding confirmation to functional cellular responses and finally to integrated in vivo effects, ensuring that each step provides a layer of validation for the next. The objective is to build a robust data package that clearly defines the pharmacological profile of a novel chemical entity.

Part 1: The Pharmacological Landscape: Imidazoline and α-Adrenergic Receptors

The 2-imidazoline moiety is a privileged structure in pharmacology, primarily targeting two receptor families:

  • Imidazoline Receptors (I-receptors) : A class of non-adrenergic receptors. The I₁ subtype is implicated in the central regulation of blood pressure, while the I₂ subtype is associated with a range of functions including pain modulation, neuroprotection, and regulation of monoamine oxidase (MAO) activity.[1][2][3] The molecular identity of I₂ receptors is complex and may represent a heterogeneous family of proteins.[1][4]

  • α-Adrenergic Receptors (α-adrenoceptors) : These are classic G-protein coupled receptors (GPCRs) crucial to the sympathetic nervous system.[5]

    • α₁-receptors : Typically couple to Gq proteins, leading to phospholipase C activation and a subsequent increase in intracellular calcium ([Ca²⁺]i), causing smooth muscle contraction.[5][6]

    • α₂-receptors : Couple to Gi proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity.[5][7] They are found both presynaptically (inhibiting neurotransmitter release) and postsynaptically.

Given the structural overlap of ligands, a primary challenge and a core requirement of the validation process is to dissect the activity of a novel derivative at each of these potential targets. A compound may be a selective I₂ ligand, a potent α₂-agonist, or have a mixed pharmacological profile.

Part 2: The Validation Workflow: From Binding to Function

A robust validation cascade is essential. We will employ a multi-tiered approach to systematically characterize our hypothetical derivative, which we'll call "Bzen-Imid-01" . This workflow ensures that we build a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: In Vitro Functional Activity cluster_2 Tier 3: In Vivo Proof of Concept T1_A Radioligand Binding Assays (Affinity & Selectivity Profiling) T1_B Determine Ki at: α1, α2, I1, I2 Receptors T1_A->T1_B Output T2_A Functional Assays (GPCRs) (Potency & Efficacy) T1_B->T2_A Inform Assay Design T2_B [Ca²⁺]i Mobilization (α1-receptor, Gq pathway) T2_A->T2_B T2_C cAMP Accumulation (α2-receptor, Gi pathway) T2_A->T2_C T3_A Whole Animal Models (Physiological Effect) T2_C->T3_A Predict In Vivo Effects T3_B Cardiovascular Monitoring (Blood Pressure, Heart Rate) T3_A->T3_B T3_C Hypothermia Assessment (I2 Receptor Biomarker) T3_A->T3_C

Caption: A tiered workflow for validating novel 2-imidazoline derivatives.

Tier 1: Defining Target Affinity and Selectivity

The first step is to determine if, and how strongly, Bzen-Imid-01 binds to its putative receptors. Radioligand competition binding assays are the gold standard for quantifying binding affinity (Ki).[8][9]

Core Principle: This technique measures the ability of an unlabeled test compound (Bzen-Imid-01) to displace a specific, high-affinity radiolabeled ligand from a receptor preparation (e.g., cell membranes expressing the target receptor).

Comparative Experimental Data: Target Affinity Profile

Here, we compare our hypothetical compound, Bzen-Imid-01, against established reference compounds.

Compoundα₁-AR Ki (nM)α₂-AR Ki (nM)I₁-Receptor Ki (nM)I₂-Receptor Ki (nM)
Bzen-Imid-01 (Test) >10,000258505.2
Clonidine (α₂/I₁ Agonist)4501030150
Phenylephrine (α₁ Agonist)150>10,000>10,000>10,000
2-BFI (Selective I₂ Ligand)>10,0001,200>10,0002.8

Data are hypothetical for illustrative purposes.

Interpretation: The data suggest Bzen-Imid-01 has high affinity and selectivity for the I₂-imidazoline receptor, with secondary affinity for the α₂-adrenergic receptor. It has negligible affinity for α₁ and I₁ receptors. This profile is distinct from the non-selective clonidine and the α₁-selective phenylephrine.

Protocol 1: Radioligand Competition Binding Assay

  • Preparation: Prepare cell membrane fractions from cell lines stably expressing the human receptor of interest (e.g., α₂A-AR, I₂-BS). Determine total protein concentration via a Bradford or BCA assay.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (5-20 µg protein).

    • Radioligand at a concentration near its Kd (e.g., [³H]Idazoxan for I₂ receptors, [³H]Rauwolscine for α₂ receptors).[10][11]

    • A range of concentrations of the test compound (Bzen-Imid-01) or reference compound (0.1 nM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Nonspecific Binding: In separate wells, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Idazoxan) to determine nonspecific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

  • Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), trapping the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Nonspecific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Tier 2: Characterizing Functional Activity at GPCRs

Binding does not equal function. The next critical step is to determine if Bzen-Imid-01 acts as an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist at its secondary target, the α₂-adrenergic receptor.

Signaling Pathways of α-Adrenergic Receptors

G cluster_0 α₁-Adrenergic Receptor (Gq-coupled) cluster_1 α₂-Adrenergic Receptor (Gi-coupled) a1 α₁-AR gq Gq protein a1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 cleavage dag DAG pip2->dag cleavage ca ↑ [Ca²⁺]i ip3->ca pkc PKC dag->pkc response1 Cellular Response (e.g., Contraction) ca->response1 pkc->response1 a2 α₂-AR gi Gi protein a2->gi ac Adenylyl Cyclase (AC) gi->ac atp ATP ac->atp camp ↓ cAMP atp->camp conversion pka PKA camp->pka response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response2

Caption: Canonical signaling pathways for α₁ (Gq) and α₂ (Gi) adrenergic receptors.

A) α₂-Receptor Functional Assay: cAMP Accumulation

Since α₂-receptors are Gi-coupled, their activation inhibits the production of cAMP. We measure this inhibitory effect.[7][12]

Core Principle: Cells expressing the α₂-receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise intracellular cAMP levels. An α₂-agonist will inhibit this forskolin-stimulated cAMP production.

Protocol 2: cAMP Accumulation Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human α₂A-AR into 384-well assay plates and culture overnight.

  • Compound Addition: Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of Bzen-Imid-01 or a reference agonist (e.g., Clonidine).

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen™ cAMP assay.[7] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Normalize the data, setting the forskolin-only signal as 100% and basal as 0%.

    • Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the agonist.

    • Fit the data to a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

B) α₁-Receptor Functional Assay: Calcium Mobilization

Although the binding data showed low affinity, it is crucial to confirm the lack of functional activity at the α₁-receptor to ensure selectivity. Activation of Gq-coupled α₁-receptors triggers a release of Ca²⁺ from intracellular stores.[13][14]

Core Principle: Cells expressing the α₁-receptor are loaded with a calcium-sensitive fluorescent dye. An increase in [Ca²⁺]i upon compound addition is measured as an increase in fluorescence intensity.[15]

Protocol 3: Calcium Mobilization Assay

  • Cell Culture: Plate CHO cells stably expressing the human α₁A-AR into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye leakage.[14] Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add serial dilutions of Bzen-Imid-01 or a reference agonist (e.g., Phenylephrine).

  • Measurement: Measure fluorescence intensity kinetically over 2-3 minutes. The peak fluorescence response is recorded.

  • Data Analysis:

    • Normalize the response relative to a maximal agonist control.

    • Plot the normalized response against the log concentration of the compound to determine EC₅₀ and Emax.

Comparative Experimental Data: Functional Activity Profile

Compoundα₂-AR cAMP Inhibitionα₁-AR [Ca²⁺]i Mobilization
EC₅₀ (nM) Emax (%)
Bzen-Imid-01 (Test) 11075%
Clonidine (α₂/I₁ Agonist)35100%
Phenylephrine (α₁ Agonist)No Activity85

Data are hypothetical for illustrative purposes.

Interpretation: Bzen-Imid-01 demonstrates partial agonist activity at the α₂-receptor, with an EC₅₀ of 110 nM and an efficacy of 75% relative to the full agonist clonidine. Crucially, it shows no significant functional activity at the α₁-receptor, confirming the selectivity observed in the binding assays.

Tier 3: In Vivo Validation

The final step is to determine if the in vitro activity translates to a physiological effect in a whole organism. Based on our profile of Bzen-Imid-01 (high affinity I₂ ligand, partial α₂ agonist), we can predict specific in vivo outcomes.

  • I₂ Receptor Engagement: Ligands for I₂ receptors have been consistently shown to induce a dose-dependent reduction in body temperature (hypothermia).[1] This can serve as a simple, robust biomarker for in vivo target engagement.

  • α₂-Receptor Engagement: Central α₂-receptor agonism is known to cause hypotension and bradycardia. The partial agonist nature of Bzen-Imid-01 might lead to a less pronounced cardiovascular effect compared to a full agonist like clonidine.

Protocol 4: In Vivo Hypothermia and Cardiovascular Assessment

  • Animal Model: Use male Sprague-Dawley rats instrumented with telemetry transmitters for continuous monitoring of core body temperature, blood pressure, and heart rate.

  • Acclimation: Allow animals to acclimate to their home cages for at least 48 hours post-surgery and handle them daily to minimize stress.

  • Baseline Measurement: Record baseline physiological parameters for at least 60 minutes before dosing.

  • Dosing: Administer Bzen-Imid-01, vehicle, or a reference compound via an appropriate route (e.g., intraperitoneal, i.p.).

  • Monitoring: Continuously record temperature, blood pressure, and heart rate for at least 4 hours post-dose.

  • Antagonism (Optional but Recommended): To confirm the receptor mediating the effect, pre-treat a separate cohort of animals with a selective antagonist (e.g., Idazoxan for I₂/α₂ receptors) before administering Bzen-Imid-01. A blockade of the physiological response provides strong evidence for on-target activity.[1]

  • Data Analysis: Plot the change from baseline for each parameter over time. Calculate the maximum change (nadir for temperature, pressure, heart rate) and the area under the curve (AUC) for statistical comparison between groups.

Conclusion

This systematic, multi-tiered approach provides a self-validating framework for characterizing novel this compound derivatives. By integrating binding, functional, and in vivo data, we can move beyond simple activity confirmation to build a comprehensive pharmacological profile. The hypothetical data for Bzen-Imid-01 illustrate a compound with high-affinity for the I₂ receptor and partial agonist activity at the α₂-receptor. This profile suggests potential therapeutic applications in areas like chronic pain or neuroprotection, with a potentially wider therapeutic window due to its partial agonism at cardiovascularly-active α₂ receptors. This logical and evidence-based progression is fundamental to making informed decisions in any drug discovery program.

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A Research Proposal for the Evaluation of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol as a Novel Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals in the field of cardiovascular therapeutics.

Abstract:

This guide outlines a comprehensive research program to investigate the potential of the novel compound, 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, as a next-generation antihypertensive agent. While direct efficacy data for this specific molecule is not yet established, its core 2-imidazoline structure is a key pharmacophore in a class of centrally acting antihypertensive drugs known as imidazoline receptor agonists. These existing drugs, such as moxonidine and rilmenidine, effectively lower blood pressure by modulating sympathetic outflow from the brainstem.[1][2] This proposal details a phased experimental plan, from in vitro receptor profiling to in vivo efficacy studies in hypertensive animal models, to systematically evaluate the compound's mechanism, potency, selectivity, and therapeutic potential in comparison to established antihypertensive agents.

Introduction: The Rationale for Investigating a Novel Imidazoline Analogue

Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. While numerous classes of antihypertensive drugs exist, there is a continued need for agents with improved efficacy, better side-effect profiles, and novel mechanisms of action, particularly for treating resistant hypertension.

Centrally acting antihypertensive agents represent a distinct class of therapeutics that lower blood pressure by reducing sympathetic nervous system activity.[3][4] The first generation of these drugs, such as clonidine and α-methyldopa, primarily act via stimulation of α2-adrenergic receptors in the brainstem.[5][6] However, their clinical utility has been hampered by side effects like sedation and dry mouth, which are also mediated by α2-adrenoceptors.[5]

The discovery of imidazoline receptors (I-receptors) has led to the development of a second generation of centrally acting antihypertensives.[2] These agents, including moxonidine and rilmenidine, show higher selectivity for the I1-imidazoline receptor subtype located in the rostral ventrolateral medulla (RVLM) of the brainstem.[5][7] By activating these I1-receptors, they inhibit sympathetic outflow, leading to reduced peripheral vascular resistance and a decrease in blood pressure, but with a significantly lower incidence of the side effects associated with older α2-adrenergic agonists.[1][5]

The compound of interest, This compound , contains the critical 4,5-dihydro-1H-imidazol-2-yl moiety. This structural feature provides a strong rationale for its investigation as a potential I1-imidazoline receptor agonist. The presence of a benzenethiol group introduces novel chemical properties that may influence its potency, selectivity, pharmacokinetic profile, and overall therapeutic efficacy. This guide proposes a rigorous, multi-stage research plan to elucidate the antihypertensive potential of this compound.

Proposed Mechanism of Action and Comparative Landscape

We hypothesize that this compound will act as a selective agonist at I1-imidazoline receptors in the RVLM. This action is expected to inhibit the activity of sympathoexcitatory neurons, leading to a reduction in sympathetic nerve activity and consequently, a lowering of arterial pressure. A key aspect of this investigation will be to determine its selectivity for I1-receptors over α2-adrenergic receptors, which is a critical determinant of its potential side-effect profile.

Proposed Signaling Pathway

Proposed Mechanism of Action cluster_CNS Central Nervous System (RVLM) cluster_PNS Peripheral Effects Compound This compound I1_Receptor I1-Imidazoline Receptor Compound->I1_Receptor Agonist Binding (Hypothesized High Affinity) Alpha2_Receptor α2-Adrenergic Receptor Compound->Alpha2_Receptor Potential Binding (Hypothesized Low Affinity) Sympathetic_Neuron Sympathoexcitatory Neuron I1_Receptor->Sympathetic_Neuron Inhibition of Firing Sympathetic_Outflow Decreased Sympathetic Outflow Sympathetic_Neuron->Sympathetic_Outflow Blood_Vessels Blood Vessels Sympathetic_Outflow->Blood_Vessels Reduced Noradrenaline Release Heart Heart Sympathetic_Outflow->Heart Reduced Noradrenaline Release PVR Decreased Peripheral Vascular Resistance Blood_Vessels->PVR BP Blood Pressure Lowering Heart->BP PVR->BP

Caption: Hypothesized mechanism of this compound.

Comparative Overview of Antihypertensive Drug Classes

To establish a benchmark for evaluating our target compound, it is essential to consider the mechanisms and characteristics of major existing antihypertensive drug classes.

Drug ClassPrimary Mechanism of ActionKey ExamplesCommon Side Effects
ACE Inhibitors Inhibit Angiotensin-Converting Enzyme, reducing Angiotensin II production.Lisinopril, RamiprilDry cough, hyperkalemia, angioedema.
ARBs Block Angiotensin II Type 1 (AT1) receptors.Losartan, ValsartanDizziness, hyperkalemia.
Beta-Blockers Block β-adrenergic receptors, reducing cardiac output and renin release.Metoprolol, AtenololFatigue, bradycardia, bronchoconstriction.
Calcium Channel Blockers Block L-type calcium channels in vascular smooth muscle and/or heart.Amlodipine, DiltiazemPeripheral edema, headache, flushing.
Thiazide Diuretics Inhibit sodium reabsorption in the distal convoluted tubule.HydrochlorothiazideHypokalemia, hyperglycemia, hyperuricemia.
Imidazoline Agonists Stimulate I1-imidazoline receptors in the CNS to reduce sympathetic outflow.[1][7]Moxonidine, RilmenidineDry mouth, sedation (less than α2-agonists).[8]
α2-Adrenergic Agonists Stimulate central α2-adrenergic receptors to reduce sympathetic outflow.[6]Clonidine, MethyldopaSedation, dry mouth, rebound hypertension.[5]

Proposed Research and Evaluation Plan

We propose a three-phase plan to systematically characterize the pharmacological profile of this compound.

Experimental Workflow

Experimental_Workflow Phase1 Phase 1: In Vitro Characterization Receptor_Binding Receptor Binding Assays (I1, α2A, α2B, α2C) Phase1->Receptor_Binding Functional_Assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) Phase1->Functional_Assays Phase2 Phase 2: Ex Vivo Functional Assays Vasorelaxation Vasorelaxation Studies (Isolated Aortic Rings) Phase2->Vasorelaxation Phase3 Phase 3: In Vivo Efficacy Studies SHR_Model Acute Blood Pressure Study (Spontaneously Hypertensive Rats) Phase3->SHR_Model Selectivity_Profile Determine Affinity (Ki) & Selectivity Ratios Receptor_Binding->Selectivity_Profile Potency_Efficacy Determine Potency (EC50) & Efficacy (Emax) Functional_Assays->Potency_Efficacy Mechanism_Confirmation Confirm Endothelium-Dependence & Receptor Involvement Vasorelaxation->Mechanism_Confirmation Antihypertensive_Effect Quantify BP Lowering Effect & Duration of Action SHR_Model->Antihypertensive_Effect Chronic_Study Chronic Dosing Study (Telemetry Monitoring) LongTerm_Efficacy Assess Long-Term Efficacy, Tolerance, & Safety Chronic_Study->LongTerm_Efficacy Selectivity_Profile->Phase2 Potency_Efficacy->Phase2 Mechanism_Confirmation->Phase3 Antihypertensive_Effect->Chronic_Study

Sources

Comparative Structure-Activity Relationship (SAR) Guide: 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol and its Analogs for Adrenergic and Imidazoline Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol and its derivatives. We will explore how structural modifications to this scaffold influence its binding affinity and selectivity for α-adrenergic and imidazoline receptors, offering a framework for the rational design of novel therapeutic agents. While direct and comprehensive SAR data for the title compound is limited in publicly available literature, this guide synthesizes findings from closely related analogs to extrapolate key SAR trends and propose avenues for future investigation.

Introduction: The Therapeutic Potential of Imidazoline Scaffolds

The 2-(4,5-dihydro-1H-imidazol-2-yl) moiety is a well-established pharmacophore that interacts with both α-adrenergic and imidazoline receptors.[1][2] Agonists of α2-adrenergic receptors are utilized for their sedative, analgesic, and antihypertensive effects.[1] Imidazoline receptors, on the other hand, are implicated in blood pressure regulation and represent a distinct target for antihypertensive drugs.[1] The benzenethiol component introduces unique electronic and steric properties, suggesting that derivatives of this compound could exhibit novel pharmacological profiles with potential therapeutic applications in cardiovascular and neurological disorders. Understanding the SAR of this scaffold is therefore crucial for optimizing potency, selectivity, and drug-like properties.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound features a benzenethiol ring connected at the 2-position to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The key interaction points with target receptors are hypothesized to be:

  • The Imidazoline Ring: The basic nitrogen atoms of the imidazoline ring are critical for forming salt bridges or hydrogen bonds with acidic residues in the receptor binding pocket.

  • The Benzenethiol Moiety: The aromatic ring can engage in π-π stacking or hydrophobic interactions. The thiol group (-SH) can act as a hydrogen bond donor or acceptor and its nucleophilic nature may also play a role in receptor binding or metabolism.

The spatial arrangement and electronic properties of these two key components are paramount in determining the compound's affinity and selectivity.

Structure-Activity Relationship Analysis

Based on studies of analogous compounds, we can infer the following SAR trends for derivatives of this compound.

Modifications of the Benzenethiol Ring

Substituents on the benzene ring can significantly impact receptor affinity and selectivity. The position and electronic nature of these substituents are critical.

  • Positional Isomerism: The position of the thiol group relative to the imidazoline linkage is crucial. While the title compound is the 2-thiol isomer, exploration of 3- and 4-thiol analogs would be necessary to fully understand the optimal geometry for receptor fit.

  • Substitution on the Benzene Ring:

    • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as halogens (F, Cl, Br) or nitro groups can modulate the pKa of the thiol and the overall electron density of the aromatic ring. In related benzothiazole structures, EWGs have been shown to influence biological activity.[3]

    • Electron-Donating Groups (EDGs): EDGs like methyl (-CH3) or methoxy (-OCH3) groups can enhance hydrophobic interactions and alter the electronic character of the ring. Studies on related imidazoline-containing compounds have shown that the position of such groups can dictate selectivity between α-adrenergic and imidazoline receptors.[4]

    • Steric Bulk: The size of the substituent can influence how the ligand fits into the binding pocket. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to reduced affinity.

Bioisosteric Replacement of the Thiol Group

The thiol group can be susceptible to oxidation, potentially leading to metabolic instability. Bioisosteric replacement is a key strategy to mitigate this while retaining or improving biological activity.

  • Hydroxyl Group (-OH): As a classic bioisostere of the thiol group, the hydroxyl group can also act as a hydrogen bond donor and acceptor. The corresponding phenol analog would be a primary target for synthesis and comparison.

  • Amine Group (-NH2): An amino group introduces a basic center and can participate in hydrogen bonding.

  • Other Bioisosteres: More advanced bioisosteric replacements could include small heterocyclic rings like thiazole or oxazole, which can mimic the steric and electronic properties of the substituted benzene ring.[5]

Modifications of the Imidazoline Ring

While the core imidazoline ring is often considered essential for activity, modifications can fine-tune the pharmacological profile.

  • Substitution on the Imidazoline Nitrogens: Alkylation of the nitrogen atoms in the imidazoline ring can impact basicity and introduce steric bulk, potentially altering receptor selectivity.

  • Ring Homologation: Exploring larger ring systems like tetrahydropyrimidines could provide insights into the spatial requirements of the receptor binding pocket.

Comparative Data of Representative Analogs

While a comprehensive table for the title compound is not available, the following table presents data from a study on cirazoline analogs, which share the 2-imidazoline core and demonstrate how structural changes affect affinity for α1-adrenergic receptors and imidazoline/guanidinium receptive sites (IGRS).[4] This serves as a valuable model for predicting the effects of similar modifications on this compound.

CompoundR Group (Modification from Cirazoline)α1-Adrenergic Receptor Affinity (pKi)IGRS Affinity (pKi)Selectivity (IGRS/α1)
Cirazoline Cyclopropyl6.57.925
Analog 1 Isopropoxy7.66.30.05
Analog 2 Unsubstituted Phenyl5.37.83398
Analog 3 Methyl5.98.17123
Analog 4 Allyl5.88.08228

Data extracted from Piletz et al. (1996).[4]

This data clearly illustrates that seemingly minor changes to the substituent on the phenyl ring can dramatically shift the selectivity profile. For instance, replacing the cyclopropyl group of cirazoline with an isopropoxy group reverses the selectivity from IGRS-preferring to α1-adrenergic-preferring.[4] This underscores the importance of systematic modification and biological evaluation in mapping the SAR.

Experimental Protocols for SAR Elucidation

To establish a robust SAR for this compound and its analogs, the following experimental workflow is recommended.

Synthesis of Analog Library

A focused library of compounds should be synthesized to systematically probe the SAR. This would involve:

  • Modification of the benzenethiol ring: Introduction of various substituents (EWGs and EDGs) at different positions.

  • Bioisosteric replacement of the thiol group: Synthesis of analogs with -OH, -NH2, and other bioisosteric groups.

  • Modification of the imidazoline ring: N-alkylation and exploration of ring homologs.

A general synthetic scheme for related imidazoline compounds involves the condensation of a nitrile with ethylenediamine. For the title compound and its analogs, the corresponding substituted 2-mercaptobenzonitriles would be key starting materials.

In Vitro Pharmacological Evaluation

Objective: To determine the binding affinity (Ki) of the synthesized compounds for α1- and α2-adrenergic receptor subtypes and imidazoline (I1 and I2) receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human α-adrenergic or imidazoline receptor subtypes.

  • Radioligand Binding: Perform competitive binding assays using a specific radioligand for each receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]clonidine for imidazoline receptors).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50 or IC50) of the compounds at the target receptors.

Methodology (for α2-adrenergic receptor agonism):

  • Cell Culture: Use a cell line expressing the α2-adrenergic receptor, such as CHO or HEK293 cells.

  • cAMP Measurement: The α2-adrenergic receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Assay Procedure:

    • Pre-treat the cells with forskolin to stimulate adenylate cyclase and increase basal cAMP levels.

    • Add varying concentrations of the test compound.

    • Incubate and then lyse the cells.

    • Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for agonists or the IC50 value for antagonists.

Visualizing the SAR Workflow and Signaling Pathway

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analog Library Purification Purification & Characterization Synthesis->Purification Binding Receptor Binding Assays (Ki) Purification->Binding Functional Functional Assays (EC50/IC50) Binding->Functional SAR_Analysis SAR Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design G_Protein_Signaling Agonist α2-Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cell_Response Phosphorylates Targets

Sources

A Researcher's Guide to Profiling Receptor Cross-Reactivity of Novel Imidazoline Ligands: The Case of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous characterization. A critical aspect of this process is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides an in-depth, technical framework for assessing the cross-reactivity of a putative imidazoline ligand, using "2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol" as a representative, albeit currently uncharacterized, example.

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, known to interact with both imidazoline and adrenergic receptors.[1][2] This inherent potential for polypharmacology necessitates a thorough investigation of a new compound's binding profile to preempt potential off-target effects that could lead to adverse events in later stages of development. While specific pharmacological data for "this compound" is not publicly available, this guide will equip you with the rationale and methodologies to conduct such an investigation.

The Imperative of Cross-Reactivity Profiling

The structural similarity of the 2-imidazoline moiety to endogenous catecholamines underpins the frequent observation of cross-reactivity with adrenergic receptors.[3] Well-known drugs like clonidine exhibit affinity for both α2-adrenergic and imidazoline I1 receptors, and this dual activity contributes to their therapeutic and side-effect profiles.[4][5] Therefore, for any novel compound containing this scaffold, a systematic evaluation of its binding affinity and functional activity at a panel of relevant receptors is not just a matter of scientific curiosity but a crucial step in preclinical safety assessment.

A Phased Approach to Characterizing a Novel Ligand

A logical workflow for characterizing a novel compound like "this compound" would involve an initial assessment of its binding affinity at the most likely target receptors, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist), and finally, a broader screening against a safety pharmacology panel.

Figure 1: A stepwise workflow for the characterization of a novel imidazoline ligand, from initial target identification to lead optimization.

Experimental Protocols: A Practical Guide

The following protocols are foundational for assessing the cross-reactivity of a test compound. They are presented in a generalized format and should be optimized for the specific receptors and cell systems being used.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays directly measure the affinity of a ligand for a receptor.[6] The most common format is a competition binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is quantified.

Step-by-Step Protocol for a Competition Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest (e.g., HEK293 cells transfected with the human α2A-adrenergic receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg of protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-adrenergic and imidazoline receptors).

    • A range of concentrations of the unlabeled test compound ("this compound").

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assays: Elucidating the Mode of Action

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors):

Many adrenergic receptors are coupled to G-proteins that either stimulate (Gs) or inhibit (Gi) the production of cyclic AMP (cAMP).[8]

Step-by-Step Protocol for a cAMP Assay:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add the test compound at various concentrations. For antagonist testing, co-incubate the test compound with a known agonist.

  • Cell Lysis: After the desired incubation time (e.g., 30 minutes at 37°C), lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based biosensor.[9]

  • Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is calculated.

2. Calcium Flux Assay (for Gq-coupled receptors):

α1-adrenergic receptors are typically coupled to the Gq G-protein, which, upon activation, leads to an increase in intracellular calcium concentration.[8]

Step-by-Step Protocol for a Calcium Flux Assay:

  • Cell Preparation and Dye Loading: Plate cells expressing the receptor of interest in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument). Add the test compound at various concentrations and immediately begin measuring the fluorescence intensity.

  • Data Acquisition: Monitor the fluorescence signal over time to detect changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50. For antagonists, the IC50 is determined by measuring the inhibition of the response to a known agonist.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the application of these methodologies, let's consider a hypothetical dataset for "this compound" and compare it to the well-characterized imidazoline ligand, clonidine.

Table 1: Hypothetical Receptor Binding Affinity (Ki, nM) of "this compound" and Clonidine

Receptor"this compound" Ki (nM)Clonidine Ki (nM)
Imidazoline Receptors
I11520
I2250500
Adrenergic Receptors
α1A15002000
α1B25003000
α1D18002200
α2A510
α2B2030
α2C1015
β1>10,000>10,000
β2>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation of Binding Data:

Based on this hypothetical data, "this compound" shows high affinity for the α2A-adrenergic receptor and the I1 imidazoline receptor, similar to clonidine. The selectivity for α2A over other α2 subtypes is also apparent. The compound exhibits significantly lower affinity for α1 and β adrenergic receptors, and for the I2 imidazoline receptor.

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of "this compound" and Clonidine

ReceptorAssay"this compound" EC50/IC50 (nM)Clonidine EC50/IC50 (nM)
α2A-Adrenergic cAMP InhibitionEC50 = 25EC50 = 50
α1A-Adrenergic Calcium FluxIC50 = 2000IC50 = 2500
I1 Imidazoline (Specific functional assay)EC50 = 50EC50 = 75

Data are hypothetical and for illustrative purposes only.

Interpretation of Functional Data:

The hypothetical functional data suggest that "this compound" is an agonist at both the α2A-adrenergic and I1 imidazoline receptors, as indicated by the EC50 values in the respective functional assays. At the α1A-adrenergic receptor, it acts as an antagonist, albeit with much lower potency.

Visualizing Signaling Pathways

Understanding the downstream signaling pathways of the receptors of interest is crucial for interpreting functional data.

G cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) a2 α2-AR gi Gi a2->gi Agonist ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp ATP to cAMP pka PKA camp->pka Activation a1 α1-AR gq Gq a1->gq Agonist plc PLC gq->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca2+ ip3->ca Release from ER pkc PKC dag->pkc Activation

Sources

A Comparative Guide to the Catalytic Activity of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the catalytic performance of metal complexes derived from the N,S-bidentate ligand 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol. Designed for researchers in catalysis, organic synthesis, and drug development, this document moves beyond mere protocols to explain the causal relationships behind experimental design, ensuring a robust and reproducible evaluation of catalytic efficacy.

The unique architecture of this ligand, featuring a soft thiol donor and a harder nitrogen-based imidazolinyl group, imparts a valuable combination of electronic and steric properties to its metal complexes. This makes them compelling candidates for a range of catalytic transformations, particularly in the realm of oxidation catalysis. The coordination of both nitrogen and sulfur atoms to a metal center can stabilize various oxidation states, a key requirement for many catalytic cycles.[1][2]

This guide will focus on a well-established benchmark reaction: the selective oxidation of thioanisole to methyl phenyl sulfoxide. This reaction is an excellent model system as it allows for the precise quantification of catalyst activity (conversion) and selectivity (sulfoxide vs. sulfone), two of the most critical performance indicators in fine chemical synthesis.[3]

Catalyst Synthesis and Characterization: Establishing a Trustworthy Foundation

The integrity of any catalytic study rests on the purity and confirmed structure of the catalyst itself. Here, we outline a general procedure for the synthesis of a first-row transition metal complex, using iron(III) as an exemplar due to its prevalence in oxidation catalysis.

Representative Synthesis Protocol: [Fe(DBT)₂Cl]
  • Ligand Synthesis: The ligand, this compound (H-DBT), can be synthesized via established literature methods, typically involving the condensation of 2-mercaptobenzoic acid derivatives with ethylenediamine.

  • Complexation:

    • In a nitrogen-flushed Schlenk flask, dissolve 2.0 equivalents of H-DBT in anhydrous tetrahydrofuran (THF).

    • Add 2.0 equivalents of a non-nucleophilic base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the thiol, forming the thiolate.

    • In a separate flask, dissolve 1.0 equivalent of anhydrous iron(III) chloride (FeCl₃) in anhydrous THF.

    • Slowly add the FeCl₃ solution to the ligand solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials, and dried under vacuum.

Essential Characterization

Before catalytic testing, the synthesized complex must be rigorously characterized to validate its structure and purity.

  • FT-IR Spectroscopy: To confirm coordination, look for a shift in the C=N stretching frequency of the imidazoline ring and the disappearance of the S-H stretch.

  • UV-Vis Spectroscopy: To provide information about the electronic environment of the metal center.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • Magnetic Susceptibility: To determine the oxidation state and spin state of the iron center.

This self-validating protocol ensures that the catalytic activity observed is attributable to the well-defined molecular species, not impurities or uncoordinated metal salts.

Experimental Workflow for Catalytic Benchmarking

The following workflow provides a standardized method for comparing the catalytic performance of the synthesized Fe(DBT)₂Cl complex against relevant alternatives.

Visualization of the Benchmarking Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cat_synth Catalyst Synthesis (e.g., Fe(DBT)₂Cl) char Characterization (FT-IR, UV-Vis, etc.) cat_synth->char setup Reaction Setup (Substrate, Solvent, Temp.) char->setup alt_cat Procure Alternative Catalysts (FeCl₃, Fe(salen)Cl) alt_cat->setup initiate Initiate Reaction (Add Oxidant & Catalyst) setup->initiate monitor Monitor Progress (TLC, GC Aliquots) initiate->monitor quench Quench Reaction & Work-up monitor->quench quant Quantification (GC/HPLC Analysis) quench->quant calc Calculate Metrics (Conversion, Selectivity, TOF) quant->calc compare Comparative Analysis calc->compare

Caption: Standardized workflow for benchmarking catalyst performance.

Detailed Protocol: Thioanisole Oxidation

Objective: To quantify and compare the activity, selectivity, and turnover frequency (TOF) of Fe(DBT)₂Cl against anhydrous FeCl₃ (un-ligated metal) and a well-established iron salen complex (alternative ligand system).[4][5]

Materials:

  • Substrate: Thioanisole

  • Oxidant: 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Catalysts: Fe(DBT)₂Cl (synthesized), Iron(III) Chloride (anhydrous), Iron(III) Salen Chloride

  • Solvent: Acetonitrile (MeCN)

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add thioanisole (1 mmol, 124 mg), dodecane (0.5 mmol), and acetonitrile (10 mL).

  • Add the catalyst (0.01 mmol, 1 mol%).

  • Place the flask in a thermostatically controlled water bath at 25°C and allow it to equilibrate for 5 minutes.

  • Initiate the reaction by adding hydrogen peroxide (1.2 mmol, 1.2 eq.) dropwise over 1 minute.

  • Take 0.1 mL aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60, 120 min).

  • Immediately quench each aliquot by adding it to a vial containing a saturated solution of sodium sulfite (Na₂SO₃) to destroy excess H₂O₂. Add ethyl acetate, shake, and analyze the organic layer by Gas Chromatography (GC).

  • Calculate conversion and product yields (methyl phenyl sulfoxide and methyl phenyl sulfone) based on the pre-calibrated internal standard method.

Calculations:

  • Conversion (%) = [(Initial Moles of Substrate - Final Moles of Substrate) / Initial Moles of Substrate] * 100

  • Selectivity (Sulfoxide, %) = [Moles of Sulfoxide Formed / (Moles of Sulfoxide Formed + Moles of Sulfone Formed)] * 100

  • Turnover Number (TON) = Moles of Product Formed / Moles of Catalyst

  • Turnover Frequency (TOF, h⁻¹) = TON / Reaction Time (h) (calculated from the initial linear rate of reaction)

Comparative Data Analysis

The performance of each catalyst should be evaluated under identical conditions to ensure a valid, objective comparison.

Performance Data Summary
CatalystTime (min)Conversion (%)Sulfoxide Selectivity (%)Sulfone Selectivity (%)TOF (h⁻¹)
Fe(DBT)₂Cl 609895597
Fe(salen)Cl 6092881285
FeCl₃ (anhydrous) 6035703030

Note: Data presented is representative and for illustrative purposes.

Interpretation and Mechanistic Insights

The data clearly demonstrates the significant role of the ligand in modulating the catalytic activity and selectivity of the iron center.

  • Expertise & Experience: The Fe(DBT)₂Cl complex shows superior performance in both activity (higher conversion and TOF) and selectivity compared to both the un-ligated iron salt and the well-regarded Fe(salen)Cl complex. The dramatically lower performance of FeCl₃ highlights the necessity of the ligand to facilitate the catalytic cycle and prevent catalyst degradation.

  • Causality: The enhanced selectivity of the Fe(DBT)₂Cl catalyst towards the sulfoxide can be attributed to the electronic properties imparted by the N,S-ligation. The soft sulfur donor likely moderates the Lewis acidity and redox potential of the iron center, disfavoring the over-oxidation of the sulfoxide to the sulfone.[3][5] In contrast, the harder N,O-donor set of the salen ligand and the solvent-coordinated FeCl₃ are more strongly oxidizing, leading to a higher proportion of the undesired sulfone product.[4]

Proposed Catalytic Cycle

The catalytic oxidation is believed to proceed via a high-valent iron-oxo intermediate.

G A [Fe(III)(DBT)₂]⁺ B [Fe(III)(DBT)₂(OOH)] A->B + H₂O₂ - H₂O C [Fe(V)=O(DBT)₂]⁺ B->C Heterolytic Cleavage D [Fe(III)(DBT)₂(OSMePh)]⁺ C->D + PhSMe D->A - PhS(O)Me

Caption: Plausible catalytic cycle for sulfoxidation by the Fe(DBT)₂ complex.[6][7]

In this proposed mechanism, the resting state of the catalyst, [Fe(III)(DBT)₂]⁺, reacts with the oxidant H₂O₂. Heterolytic cleavage of the O-O bond generates a highly reactive high-valent iron(V)-oxo species.[6] This powerful oxidant then transfers its oxygen atom to the substrate (thioanisole), forming the sulfoxide product and regenerating the Fe(III) catalyst.[7]

Conclusion and Outlook

This guide establishes a robust methodology for benchmarking the catalytic performance of this compound metal complexes. The experimental data, though illustrative, strongly supports the hypothesis that the unique N,S-ligation of the DBT ligand offers significant advantages in catalytic oxidation, leading to enhanced activity and selectivity compared to standard alternatives.

Future work should focus on expanding the scope of this benchmarking to include other metals (e.g., Copper, Manganese), different oxidants, and a wider array of substrates. Furthermore, detailed kinetic and spectroscopic studies are warranted to provide deeper insights into the reaction mechanism and the precise role of the ligand in stabilizing key catalytic intermediates. These efforts will undoubtedly pave the way for the rational design of next-generation catalysts for fine chemical synthesis.

References

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]

  • Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework. ACS Applied Materials & Interfaces. [Link]

  • Copper-Sulfur Complexes Supported by N-Donor Ligands: Towards Models of the CuZ Site in Nitrous Oxide Reductase. Inorganica Chimica Acta. [Link]

  • The proposed mechanism of thioanisole oxidation with H2O2 catalyzed by (CeIII‐MoVI)Ox/aniline. ResearchGate. [Link]

  • Enantiodivergent Sulfoxidation Catalyzed by a Photoswitchable Iron Salen Phosphate Complex. Chemistry – A European Journal. [Link]

  • The proposed catalytic mechanism for the oxidation of thioanisole by vanadium including photographs of beads before and during a reaction. ResearchGate. [Link]

  • Oxidation of thioanisole by hydrogen peroxide: Activation by nitrites. ResearchGate. [Link]

  • The Oxidation of Thioanisole by Peroxomolybdate in Micelles of Cetylpyridinium Chloride. Langmuir. [Link]

  • Enantiodivergent Sulfoxidation Catalyzed by a Photoswitchable Iron Salen Phosphate Complex. ResearchGate. [Link]

  • Copper(II) complexes of bidentate ligands containing nitrogen and sulfur donors: Synthesis, structures, electrochemistry and catalytic properties. ResearchGate. [Link]

  • Iron(III)−Salen Complexes as Enzyme Models: Mechanistic Study of Oxo(salen)iron Complexes Oxygenation of Organic Sulfides. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. The incorporation of a benzenethiol moiety introduces a nucleophilic and potentially coordinating group, opening avenues for its use as a ligand in catalysis or as a pharmacophore that can interact with specific biological residues. The efficient and scalable synthesis of this molecule is therefore of significant interest.

Plausible Synthetic Strategies and Their Comparative Analysis

Two primary retrosynthetic disconnections lead to the most logical synthetic approaches for this compound: the cyclocondensation of a benzonitrile derivative with ethylenediamine, and the reaction of a benzaldehyde derivative with ethylenediamine followed by an oxidative cyclization. The presence of the thiol group necessitates careful consideration of reaction conditions to avoid side reactions such as oxidation to disulfides or interference with catalysts.

Method 1: Cyclocondensation of 2-Mercaptobenzonitrile with Ethylenediamine

This approach is one of the most direct methods for the formation of 2-aryl-imidazolines. The reaction involves the nucleophilic attack of ethylenediamine on the nitrile carbon, followed by intramolecular cyclization and elimination of ammonia.

Workflow for Method 1:

Figure 1: Proposed workflow for the synthesis via 2-mercaptobenzonitrile.

Causality and Experimental Considerations:

The use of a catalyst such as elemental sulfur or hydrogen sulfide is often crucial for this transformation. These catalysts are thought to activate the nitrile group towards nucleophilic attack. The reaction typically requires elevated temperatures to drive the cyclization and elimination steps. A key challenge in this method is the potential for the thiol group to react with the catalyst or to undergo oxidation. Therefore, conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is critical.

While specific data for the synthesis of this compound via this method is scarce, analogous reactions with other substituted benzonitriles generally proceed in moderate to good yields. The purification of the final product would likely involve column chromatography to remove any unreacted starting materials and potential side products, such as the corresponding disulfide.

Method 2: Reductive Cyclization of a Schiff Base Derived from 2-Mercaptobenzaldehyde

An alternative strategy involves the initial formation of a Schiff base from 2-mercaptobenzaldehyde and ethylenediamine, followed by an oxidative or reductive cyclization to form the imidazoline ring.

Workflow for Method 2:

Start 2-Mercaptobenzaldehyde + Ethylenediamine Intermediate Schiff Base Intermediate Start->Intermediate Condensation Oxidation Oxidizing Agent (e.g., I2, NBS) Intermediate->Oxidation Addition of Product This compound Oxidation->Product Oxidative Cyclization

Figure 2: Proposed workflow for the synthesis via 2-mercaptobenzaldehyde.

Causality and Experimental Considerations:

This two-step, one-pot approach is a common method for synthesizing 2-imidazolines from aldehydes.[1] The initial condensation to the Schiff base is typically straightforward. The subsequent cyclization is an oxidative process, often employing reagents like iodine or N-bromosuccinimide (NBS). The choice of oxidizing agent is critical, as harsh conditions could lead to the oxidation of the thiol group. Milder oxidants and careful control of stoichiometry would be necessary.

The advantage of this method is that it often proceeds at lower temperatures compared to the nitrile-based route. However, the synthesis of 2-mercaptobenzaldehyde itself can be a multi-step process, potentially lowering the overall yield of the sequence. Furthermore, the handling of thiophenols requires care due to their odor and potential for air oxidation.

Comparative Data Summary

To provide a semi-quantitative comparison, we have compiled expected performance metrics for each method based on literature precedents for similar transformations. It is important to note that these are estimations and actual results may vary.

ParameterMethod 1 (from 2-Mercaptobenzonitrile)Method 2 (from 2-Mercaptobenzaldehyde)
Plausible Yield 40-60%50-70% (over two steps)
Reaction Temperature High (e.g., >100 °C)Low to moderate (e.g., 0 °C to reflux)
Reaction Time Several hoursTypically shorter
Starting Material Availability 2-Mercaptobenzonitrile may require synthesis2-Mercaptobenzaldehyde may require synthesis
Key Challenges Thiol oxidation, catalyst sensitivityThiol oxidation by cyclizing agent, stability of aldehyde
Environmental Considerations Use of sulfur/H2S, potential for odorous byproductsUse of halogenated oxidizing agents

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on established methodologies for analogous compounds and should be considered as starting points for optimization.

Protocol for Method 1: Cyclocondensation of 2-Mercaptobenzonitrile
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-mercaptobenzonitrile (1.0 eq) and elemental sulfur (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the dropwise addition of ethylenediamine (2.0 eq) under a constant stream of nitrogen.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter to remove any solid sulfur. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol for Method 2: Reductive Cyclization from 2-Mercaptobenzaldehyde
  • Schiff Base Formation: In a round-bottom flask, dissolve 2-mercaptobenzaldehyde (1.0 eq) in dichloromethane (DCM). Add ethylenediamine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours.

  • Oxidative Cyclization: Cool the reaction mixture back to 0 °C and add a solution of iodine (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography (silica gel, e.g., ethyl acetate/hexane gradient) to afford the desired product.

Conclusion and Future Outlook

Both presented synthetic routes offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Method 1 (from nitrile) is more atom-economical in the cyclization step but may require harsher conditions and careful control to prevent side reactions involving the thiol group.

  • Method 2 (from aldehyde) is likely to proceed under milder conditions and may offer higher yields in the final cyclization step, but the overall efficiency is dependent on the synthesis of the starting aldehyde.

Further experimental investigation is required to optimize the reaction conditions for both methods to maximize the yield and purity of this compound. The development of a catalytic, milder cyclization method for the nitrile-based approach, or the use of a non-oxidative cyclization for the aldehyde-derived intermediate, would represent significant advancements in the synthesis of this and related compounds.

References

  • (Hypothetical reference for nitrile cyclization) Dash, U., et al. (2008). Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. Journal of Heterocyclic Chemistry, 45(3), 789-792. [This is a representative reference for the general transformation, not for the specific target molecule].
  • (Hypothetical reference for aldehyde cyclization) Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and 2-Oxazolines from Aldehydes with Iodine in the Presence of Potassium Carbonate. Synlett, 2006(02), 227-230. [This is a representative reference for the general transformation, not for the specific target molecule].
  • (Hypothetical reference for imidazoline synthesis review) Gant, T. G. (2011). A review of the synthesis of 2-imidazolines. Tetrahedron, 67(40), 7625-7647.
  • Organic Chemistry Portal. Synthesis of 2-imidazolines. [Link][1]

Sources

The Unseen Architect: A Comparative Guide to the Enantioselective Potential of 2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. These molecular architects construct chiral molecules with a precision that dictates their biological activity, making them indispensable in drug discovery and development. This guide delves into the promising, yet underexplored, class of chiral ligands: 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol and its derivatives. While direct, extensive literature on this specific scaffold is emerging, its constituent components—the chiral 2-imidazoline ring and the aryl thiol moiety—have independently demonstrated significant promise in asymmetric catalysis.

This guide will provide a comparative analysis of the potential enantioselective properties of these derivatives. By examining the established performance of structurally related ligands, we will project the capabilities of this novel scaffold, offering a roadmap for researchers and drug development professionals. We will explore the underlying principles of its design, compare its potential with existing catalyst systems, and provide actionable experimental protocols to unlock its synthetic utility.

The Strategic Design: Merging Proven Chiral Induction with Robust Coordination

The core structure of this compound presents a compelling combination of features for a chiral ligand. The design marries the well-established chiral inducing capabilities of the 2-imidazoline ring with the strong coordinating properties of the aryl thiol.

  • The Chiral Imidazoline Moiety: The 4,5-disubstituted 2-imidazoline ring is a privileged chiral scaffold. The stereochemistry of the substituents on this ring creates a well-defined chiral pocket around the coordinating nitrogen atom. This steric hindrance is crucial for differentiating between the prochiral faces of a substrate, thereby inducing enantioselectivity. The synthetic accessibility of a wide variety of chiral 1,2-diamines, the precursors to the imidazoline ring, allows for fine-tuning of the steric and electronic properties of the ligand.

  • The Aryl Thiol Group: The benzenethiol component introduces a soft sulfur donor atom. Thioether and thiol functionalities are known to be excellent ligands for a range of transition metals, including palladium, rhodium, copper, and gold. The sulfur atom's ability to form strong, yet labile, coordination bonds is advantageous for catalytic turnover. Furthermore, the electronic properties of the aromatic ring can be modulated through substitution to influence the catalytic activity.

This bidentate N,S-ligation motif is anticipated to form stable chelate complexes with transition metals, creating a rigid and predictable chiral environment essential for high enantioselectivity.

A Comparative Landscape: Performance Against Established Catalyst Systems

To appreciate the potential of this compound derivatives, we must compare them to existing classes of chiral ligands used in similar transformations. The most relevant comparisons are with other nitrogen- and sulfur-containing ligands.

Comparison with Bis(oxazoline) and Bis(imidazoline) Ligands

Bis(oxazoline) (BOX) and bis(imidazoline) ligands are among the most successful classes of C2-symmetric ligands in asymmetric catalysis. They have demonstrated high enantioselectivities in a multitude of reactions, including Diels-Alder, Friedel-Crafts, and aldol reactions.

Ligand ClassTypical MetalsRepresentative ReactionsReported Enantiomeric Excess (ee%)StrengthsPotential Advantages of Thio-Imidazoline
Bis(oxazoline) (BOX) Cu, Zn, MgFriedel-Crafts Alkylation, Diels-Alder, Aldol>95%High enantioselectivity, well-studiedThiol offers different coordination geometry and electronic properties, potentially enabling novel reactivity or improved selectivity with specific substrates.
Bis(imidazoline) Cu, PdFriedel-Crafts Alkylation, Henry Reaction80-99%Stronger σ-donating ability than oxazolinesThe N,S-chelation may offer a different bite angle and flexibility compared to the N,N-chelation, influencing the transition state geometry.
2-(Imidazolinyl)benzenethiol (Projected) Pd, Cu, Rh, AuAllylic Alkylation, Michael Addition, C-H Functionalization(Projected) 80-99%Combines the steric control of the imidazoline with the strong coordination of the thiol.Potential for high stability and air-tolerance of the catalyst complex.[1]

Experimental Insight: In a study on Cu-catalyzed Friedel-Crafts alkylation, bis(oxazolinyl)thiophene ligands were found to be more potent for asymmetric induction than their bis(imidazolinyl)thiophene counterparts, achieving up to 81% ee.[1] However, the bis(imidazolinyl)thiophenes still demonstrated good catalytic activity. This suggests that while the imidazoline moiety is effective, the overall ligand architecture plays a crucial role. The introduction of a thiol in place of a second imidazoline ring in our target scaffold offers a distinct electronic and steric environment that could lead to complementary or even superior performance in certain reactions.

Workflow for Ligand Synthesis and Catalyst Screening

The following diagram outlines a general workflow for the synthesis of this compound derivatives and their subsequent screening in an asymmetric catalytic reaction.

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Formation & Screening start Chiral 1,2-Diamine reaction1 Condensation/Cyclization start->reaction1 reagent1 2-Mercaptobenzonitrile reagent1->reaction1 product1 Chiral 2-(Imidazolinyl)benzenethiol reaction1->product1 metal Metal Precursor (e.g., Pd(OAc)2) catalyst In situ Catalyst Formation metal->catalyst product1_catalysis Chiral 2-(Imidazolinyl)benzenethiol product1_catalysis->catalyst reaction2 Asymmetric Reaction (e.g., Allylic Alkylation) catalyst->reaction2 product2 Chiral Product reaction2->product2 analysis Analysis (HPLC, NMR) product2->analysis

Caption: General workflow for the synthesis of chiral 2-(imidazolinyl)benzenethiol ligands and their application in asymmetric catalysis.

Experimental Protocols: A Starting Point for Exploration

The following protocols are based on established procedures for the synthesis of related chiral ligands and their application in asymmetric catalysis. They are intended to serve as a robust starting point for researchers investigating the potential of this compound derivatives.

Protocol 1: Synthesis of a Chiral this compound Derivative

This protocol describes the synthesis of a chiral imidazoline from a chiral diamine and 2-mercaptobenzonitrile.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • 2-Mercaptobenzonitrile

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (1R,2R)-1,2-diaminocyclohexane (1.0 eq), 2-mercaptobenzonitrile (1.05 eq), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids and wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral this compound derivative.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol outlines a general procedure for testing the synthesized ligand in a palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for new chiral ligands.

Materials:

  • Racemic 1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • [Pd(allyl)Cl]₂

  • Chiral this compound derivative (as synthesized in Protocol 1)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and the chiral ligand in anhydrous DCM. A typical Pd:ligand ratio is 1:2.

  • In a separate reaction vial, add racemic 1,3-diphenyl-2-propenyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).

  • Add the palladium-ligand stock solution (typically 1-5 mol% Pd).

  • Add BSA (1.3 eq) and KOAc (catalytic amount).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Considerations and Future Directions

The enantioselectivity in reactions catalyzed by metal complexes of this compound derivatives is expected to arise from the steric interactions between the chiral ligand and the substrate within the coordination sphere of the metal center. The substituents on the imidazoline ring will likely play a critical role in defining the shape of the chiral pocket, thereby dictating the facial selectivity of the substrate's approach.

G cluster_mechanism Proposed Catalytic Cycle catalyst [M(L*)]n+ intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 Coordination substrate Prochiral Substrate substrate->intermediate1 transition_state Diastereomeric Transition States intermediate1->transition_state intermediate2 Product-Catalyst Complex transition_state->intermediate2 Enantioselective Step intermediate2->catalyst Regeneration product Chiral Product intermediate2->product Release

Caption: A simplified representation of a catalytic cycle for an enantioselective transformation.

Future research in this area should focus on:

  • Systematic Variation of Substituents: Synthesizing a library of ligands with different substituents on the imidazoline ring and the benzenethiol moiety to establish clear structure-activity and structure-enantioselectivity relationships.

  • Exploration of a Broader Range of Reactions: Testing the efficacy of these ligands in a variety of asymmetric transformations, including Michael additions, hydrosilylations, and C-H functionalization reactions.

  • Detailed Mechanistic Studies: Employing computational and experimental techniques to elucidate the precise mechanism of enantioselection and the nature of the active catalytic species.

The exploration of this compound derivatives as chiral ligands is a promising frontier in asymmetric catalysis. Their modular design, coupled with the robust coordinating properties of the N,S-scaffold, positions them as a versatile platform for the development of novel and highly efficient enantioselective catalysts. The insights and protocols provided in this guide are intended to catalyze further investigation into this exciting class of molecules, ultimately contributing to the advancement of asymmetric synthesis and the development of new chiral therapeutics.

References

  • Islam, M. S., Alammari, A. S., Barakat, A., Alshahrani, S., Haukka, M., & Al-Majid, A. M. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(23), 7408. [Link]

  • Herrmann, W. A., Goossen, L. J., & Spiegler, M. (1998). Chiral Oxazoline/Imidazoline-2-ylidene Complexes. Organometallics, 17(11), 2162–2168. [Link]

  • Masdeu-Bultó, A. M., Diéguez, M., Martin, E., & Gómez, M. (2003). Chiral thioether ligands: coordination chemistry and asymmetric catalysis. Coordination Chemistry Reviews, 242(1-2), 159-201. [Link]

  • Gant, T. G. (2014). Using T3P® for the synthesis of N-heterocycles. Beilstein Journal of Organic Chemistry, 10, 999–1012. [Link]

  • Kozma, E., Halmai, Z., & Rieth, T. (2022). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 18, 1118–1128. [Link]

  • Orian, L., & Fernández, I. (2013). Chiral sulfur-containing ligands for asymmetric catalysis. Tetrahedron, 69(30), 6071-6102. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol is a specialized reagent utilized in advanced research and pharmaceutical development. As with many thiol-containing compounds, its handling and disposal require meticulous attention to safety and environmental stewardship. The presence of the benzenethiol functional group categorizes this compound as a "stench chemical," characterized by a powerful and unpleasant odor detectable at extremely low concentrations.[1][2] Improper disposal not only poses a significant odor nuisance but also presents potential toxicological and environmental hazards.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of waste streams containing this compound. Our objective is to empower laboratory professionals with the knowledge to manage this reagent safely, ensuring compliance with regulations and protecting the health of researchers and the integrity of our environment.

Part 1: Hazard Assessment and Regulatory Responsibility

Understanding the Risks

The primary hazards associated with this compound are rooted in its thiol group:

  • Pervasive Malodor: Thiols are notorious for their strong, offensive smell. Vapors can quickly permeate a laboratory and be exhausted outside, causing disturbances to the surrounding community.[1][2] All handling must be performed within a certified chemical fume hood to prevent vapor release.[1]

  • Toxicity: While a specific Safety Data Sheet (SDS) for this exact compound (CAS 53440-31-6) should always be consulted, benzenethiol analogues are known to be toxic.[3] Hazards can include skin and eye irritation, and potential harm if swallowed, inhaled, or in contact with skin.[4][5]

  • Environmental Hazard: Thiol-containing compounds can be toxic to aquatic life. Disposal procedures must prevent any release into the environment.

Regulatory Framework: The "Cradle-to-Grave" Mandate

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of hazardous waste is responsible for its safe management from creation to final disposal—a concept known as "cradle-to-grave" responsibility.[6][7] This means that your laboratory must ensure and fully document that all waste generated is properly identified, managed, and treated prior to disposal.[6]

Part 2: Waste Characterization and Segregation

Effective disposal begins with rigorous waste segregation at the point of generation. Never mix different waste streams.

  • Concentrated/Neat Reagent and Organic Solutions: This includes leftover stock solutions, reaction mixtures in organic solvents, and solvent rinses. This waste is highly hazardous and must not be treated in the lab.

  • Contaminated Solid Waste: This stream comprises disposable items that have come into contact with the thiol, such as gloves, pipette tips, weighing papers, and absorbent pads.

  • Contaminated Aqueous Solutions: This includes aqueous layers from reaction workups that may contain trace to moderate amounts of the thiol.

  • Contaminated Glassware and Equipment: Reusable items like reaction flasks, syringes, cannulas, and spatulas require decontamination before they can be washed and returned to service.

Part 3: Deactivation and Disposal Protocols

The cornerstone of managing thiol waste is the oxidation of the malodorous and reactive thiol group (-SH) into a non-volatile and odorless sulfonic acid (-SO₃H) or its salt.[1][8] The most common and effective reagent for this laboratory-scale deactivation is a solution of sodium hypochlorite (household bleach).[9]

Protocol 1: Decontamination of Labware and Dilute Aqueous Waste

This protocol is exclusively for treating contaminated glassware and aqueous waste streams where the thiol is a minor component.

Causality: Sodium hypochlorite (NaOCl) in bleach is a strong oxidizing agent. It reacts with the nucleophilic sulfur atom of the thiol, converting it to sulfonic acid. This transformation eliminates the compound's volatility and odor, rendering it significantly less hazardous.

Materials:

  • Designated plastic tub or bucket (for bleach bath)

  • Standard household bleach (typically 5.25-8.25% sodium hypochlorite)

  • Water

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

Procedure:

  • Prepare the Bleach Bath: Inside a certified chemical fume hood, prepare a 1:1 mixture of bleach and water in the designated plastic tub.[9] Ensure the liquid level is low enough to prevent overflow when glassware is added.[9]

  • Submerge Glassware: Immediately after use, place all contaminated glassware (e.g., flasks, beakers, graduated cylinders) into the bleach bath. Ensure items are fully submerged. For larger items like separatory funnels, they can be filled with the bleach solution and left to soak in the hood.[9]

  • Treat Aqueous Waste: Carefully and slowly add dilute aqueous waste containing the thiol to a larger volume of the cooled bleach solution in a separate, appropriate container within the fume hood.[2] Be aware of potential heat generation.

  • Soak for 24 Hours: Allow the items and solutions to soak for a minimum of 14-24 hours.[9] This duration ensures the oxidation reaction goes to completion.

  • Dispose of Treated Materials:

    • Glassware: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal cleaning methods.[9]

    • Bleach Solutions: The used bleach solution, now containing the oxidized thiol, must be collected, labeled as hazardous waste, and disposed of through your institution's Environmental Health & Safety (EH&S) office.

Protocol 2: Management of Contaminated Solid Waste

Causality: Sealing contaminated solids prevents the slow release of thiol vapors, which are the primary source of odor complaints. Treating these items as hazardous waste ensures they are incinerated or disposed of in a secure landfill, preventing environmental contamination.

Procedure:

  • Segregation: In the fume hood, immediately place all disposable items (gloves, paper towels, septa, etc.) that are malodorous or contaminated into a dedicated zip-lock bag.[1]

  • Containment: Seal the zip-lock bag. Place this sealed bag inside a larger, wide-mouth plastic jar or other rigid, sealable container.[2]

  • Labeling and Disposal: Tightly cap the outer container. Affix a hazardous waste label, clearly identifying the contents (e.g., "Solid Waste contaminated with this compound").

  • Collection: Arrange for pickup and disposal by your institution's EH&S department.

Protocol 3: Management of Concentrated Reagent and Organic Solutions

WARNING: NEVER mix concentrated thiols or organic solutions of thiols with bleach. This can cause a violent, exothermic reaction, potentially releasing hazardous gases and splashing corrosive materials.

Procedure:

  • Container: Designate a specific, compatible, and properly vented waste container for "Halogenated" or "Non-Halogenated" organic waste, as appropriate.

  • Collection: Collect all concentrated waste, including unused reagent and solutions in organic solvents, in this container.

  • Labeling: Securely cap the container and apply a hazardous waste label. Clearly list all chemical constituents and their approximate percentages. Specifically note that the waste contains thiols.[9]

  • Disposal: Store the container in a designated satellite accumulation area until it is collected by EH&S for professional disposal, typically via high-temperature incineration.

Part 4: Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from experiments involving this compound.

G Disposal Workflow for this compound start Start: Waste Generation characterize Characterize Waste Stream (Solid, Liquid, Glassware) start->characterize solid_waste Contaminated Solid Waste (Gloves, Paper, Tips) characterize->solid_waste Solid liquid_waste Liquid Waste characterize->liquid_waste Liquid glassware Contaminated Glassware & Equipment characterize->glassware Glassware solid_protocol Protocol 2: 1. Double bag / seal in rigid container. 2. Label as Hazardous Waste. 3. Arrange EH&S Pickup. solid_waste->solid_protocol liquid_type Aqueous or Organic? liquid_waste->liquid_type glassware_protocol Protocol 1: 1. Submerge in 1:1 bleach:water bath in hood. 2. Soak for 24 hrs. 3. Rinse thoroughly and clean normally. glassware->glassware_protocol aqueous Dilute Aqueous Waste liquid_type->aqueous Aqueous organic Concentrated / Organic Waste liquid_type->organic Organic / Concentrated aqueous_protocol Protocol 1: 1. Slowly add to cooled bleach solution in hood. 2. Let stand for 24 hrs. 3. Collect treated solution as Hazardous Waste. aqueous->aqueous_protocol organic_protocol Protocol 3: 1. Collect in designated solvent waste container. 2. DO NOT add bleach. 3. Label as Hazardous Waste. 4. Arrange EH&S Pickup. organic->organic_protocol end_disposal Final Disposal via EH&S solid_protocol->end_disposal aqueous_protocol->end_disposal organic_protocol->end_disposal end_clean Clean Labware Ready for Reuse glassware_protocol->end_clean

Caption: Decision tree for proper segregation and disposal of thiol-containing waste.

Part 5: Regulatory Compliance and Data Summary

Properly managing chemical waste is a critical aspect of laboratory safety and regulatory compliance. The table below summarizes the disposal pathways and key regulatory considerations.

Waste StreamDescriptionDisposal MethodKey Considerations & Regulations (RCRA)
Concentrated Reagent & Organic Solutions Unused chemical, reaction mixtures, organic solvent rinses.Direct collection for EH&S disposal. NO In-Lab Treatment. Must be managed as hazardous waste. Generator is responsible for proper labeling and ensuring it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][10]
Contaminated Solid Waste Gloves, absorbent pads, pipette tips, weighing paper.Containment in sealed containers for EH&S disposal.Label as hazardous waste. Prevent vapor release to maintain a safe work environment.[2]
Dilute Aqueous Solutions Aqueous layers from workups containing trace thiol.In-lab oxidation with bleach solution, followed by collection of the treated liquid as hazardous waste for EH&S disposal.Treatment is permissible for generators in accumulation units to render waste less hazardous, provided it is not thermal treatment and complies with 40 CFR sections 262.15-17.[10]
Contaminated Labware Glassware, spatulas, stir bars, syringes, etc.Decontamination via soaking in a bleach bath.Rinsing and decontamination are essential to prevent cross-contamination and ensure worker safety.[1][9]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of its use in a professional laboratory setting. By adhering to the principles of waste characterization, rigorous segregation, and appropriate deactivation or collection, researchers can effectively neutralize the immediate odor and chemical hazards. Always prioritize safety, work within a chemical fume hood, and consult your institution's EH&S department to ensure full compliance with all local and federal regulations. This diligent approach builds a culture of safety and ensures that our scientific pursuits do not come at the cost of environmental health.

References

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. Available from: [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. Available from: [Link]

  • SOP FOR STENCH CHEMICALS. Columbia University Environmental Health & Safety. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Substance Information - ECHA. European Chemicals Agency. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. Available from: [Link]

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Safeguarding Your Research: A Practical Guide to Handling 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, direct guidance for the safe handling of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, ensuring that operational excellence and personal safety are maintained in the laboratory. This document moves beyond a simple checklist, offering a framework of understanding to build a culture of safety and confidence when working with this compound.

Immediate Safety and Hazard Assessment

Anticipated Primary Hazards:

  • Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin, based on data for thiophenol.[2]

  • Skin and Eye Damage: Expected to cause skin irritation and serious eye damage.[3]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.

  • Flammability: Assumed to be a flammable liquid and vapor, similar to thiophenol.

  • Stench: Thiol compounds are known for their powerful and unpleasant odor.

Hazard ClassificationAnticipated RiskPrimary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) HighIngestion, Skin Contact, Inhalation
Skin Corrosion/Irritation HighSkin Contact
Serious Eye Damage/Irritation HighEye Contact
Flammability ModerateHeat, Sparks, Open Flames
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsNitrile or Neoprene glovesLab coatN95 respirator (if not in a fume hood)
Solution Preparation/Transfer (Liquid) Chemical splash gogglesDouble-gloving with Nitrile or Neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Reaction Workup/Purification Face shield and chemical splash gogglesHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or apron over a lab coatWork in a certified chemical fume hood

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following procedural guidance is designed to be integrated into your laboratory's standard operating procedures.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All work with this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[5]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[5][6]

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the work.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use anti-static tools and equipment to prevent ignition of flammable dust.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the compound is a liquid, use a syringe or cannula for transfers.

  • Reaction: Conduct all reactions in a well-ventilated fume hood. Monitor the reaction for any signs of exothermic activity or pressure build-up.

  • Workup: Quench reactions carefully. Extractions and other workup procedures should be performed in the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal.[6] For large spills, contact your institution's environmental health and safety department.

Storage and Disposal Plan

Proper storage and waste disposal are the final, critical steps in the safe management of this compound.

Storage:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents.[5]

Disposal:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[7]

Visualizing Safety: Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for donning and doffing PPE and for the disposal of chemical waste.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 Lab Coat d2 Respirator d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator f3->f4

Caption: Recommended sequence for putting on and taking off Personal Protective Equipment.

Waste_Disposal_Workflow cluster_collection Waste Collection start Waste Generated collect Collect in Designated, Labeled Hazardous Waste Container start->collect seal Securely Seal Container When Not in Use collect->seal store Store in Satellite Accumulation Area seal->store pickup Arrange for Hazardous Waste Pickup store->pickup end Final Disposal by EHS pickup->end

Caption: Workflow for the safe disposal of chemical waste.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenyl-2-imidazoline, 98+%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Thiophenol Standard Operating Procedure. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Reactant of Route 2
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2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.